molecular formula C12H12ClNO B1416504 2-Chloro-3-ethyl-6-methoxyquinoline CAS No. 1031928-07-0

2-Chloro-3-ethyl-6-methoxyquinoline

Cat. No.: B1416504
CAS No.: 1031928-07-0
M. Wt: 221.68 g/mol
InChI Key: JBRIMUKHSYAPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-ethyl-6-methoxyquinoline is a useful research compound. Its molecular formula is C12H12ClNO and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-ethyl-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-3-8-6-9-7-10(15-2)4-5-11(9)14-12(8)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRIMUKHSYAPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653613
Record name 2-Chloro-3-ethyl-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031928-07-0
Record name 2-Chloro-3-ethyl-6-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031928-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-ethyl-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Chloro-3-ethyl-6-methoxyquinoline: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Modifications to the quinoline core allow for the fine-tuning of a molecule's physicochemical and biological properties, a critical aspect of modern drug discovery. This guide focuses on 2-Chloro-3-ethyl-6-methoxyquinoline, a specific derivative for which public data is limited. Therefore, this document employs a rigorous, field-proven methodology: a comparative analysis based on the extensively characterized and structurally similar analog, 2-Chloro-6-methoxyquinoline-3-carbaldehyde . By synthesizing data from primary literature, chemical databases, and established analytical principles, we will construct a robust profile of the target compound, providing researchers with the foundational knowledge required for its synthesis, characterization, and application.

Molecular Structure and Identification

Accurate identification is the bedrock of all subsequent research and development. The structural distinction between the target compound (ethyl derivative) and its primary analog (carbaldehyde derivative) lies at the 3-position of the quinoline ring. This seemingly minor change significantly influences properties like lipophilicity, melting point, and reactivity, which are detailed in subsequent sections.

Table 1: Core Compound Identifiers

PropertyThis compound (Target) 2-Chloro-6-methoxyquinoline-3-carbaldehyde (Primary Analog)
Structure (Image of this compound)(Image of 2-Chloro-6-methoxyquinoline-3-carbaldehyde)
IUPAC Name This compound2-chloro-6-methoxyquinoline-3-carbaldehyde[3]
CAS Number 1031928-07-073568-29-3[4][5]
Molecular Formula C₁₂H₁₂ClNOC₁₁H₈ClNO₂[4][5]
Molecular Weight 221.68 g/mol 221.64 g/mol [4][5]
InChI Key (Predicted)TZQOMBXDCIPJKW-UHFFFAOYSA-N[3][6]
Canonical SMILES (Predicted)COC1=CC2=CC(=C(N=C2C=C1)Cl)C=O[3]

Proposed Synthesis and Spectroscopic Characterization

The synthesis of the target compound can be logically inferred from established routes for its analogs. The Vilsmeier-Haack reaction is a well-documented method for producing 2-chloroquinoline-3-carbaldehydes from corresponding acetanilides.[7][8] The resulting aldehyde provides a versatile synthetic handle.

Proposed Synthetic Pathway

A robust and high-yield pathway to the target ethyl derivative would involve the reduction of the 3-carbaldehyde group. A Wolff-Kishner reduction (using hydrazine hydrate and a strong base) is a classic and effective choice for converting an aryl aldehyde to an alkyl group without affecting the chloro- and methoxy-substituents.

Workflow for Synthesis and Characterization

The following workflow outlines the critical steps from synthesis to confirmation of the final, purified compound. This process ensures the material meets the stringent identity and purity requirements for any subsequent biological or chemical screening.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_characterization Structural & Purity Verification start Acetanilide Precursor vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) start->vilsmeier aldehyde 2-Chloro-6-methoxyquinoline- 3-carbaldehyde vilsmeier->aldehyde wolff_kishner Wolff-Kishner Reduction (H₂NNH₂, KOH) aldehyde->wolff_kishner target_crude Crude 2-Chloro-3-ethyl- 6-methoxyquinoline wolff_kishner->target_crude column Column Chromatography (Silica Gel) target_crude->column recrystallization Recrystallization column->recrystallization nmr NMR Spectroscopy (¹H, ¹³C) recrystallization->nmr ms Mass Spectrometry (HRMS) recrystallization->ms hplc HPLC Analysis (Purity ≥95%) recrystallization->hplc

Caption: Proposed workflow for the synthesis and verification of this compound.

Predicted Spectroscopic Data

While experimental spectra for the target compound are not publicly available, we can predict the key signals based on the known data for the 3-carbaldehyde analog and standard chemical shift principles.

  • ¹H NMR (predicted, in CDCl₃): The most significant change will be the disappearance of the aldehyde proton signal (~10.5 ppm) and the appearance of signals corresponding to an ethyl group: a quartet around 2.8-3.0 ppm (CH₂) and a triplet around 1.3-1.5 ppm (CH₃). The methoxy singlet (~3.9 ppm) and the aromatic protons will remain in similar regions. The spectrum for the 3-carbaldehyde analog is publicly available for comparison.[6]

  • ¹³C NMR (predicted, in CDCl₃): The aldehyde carbon signal (~190 ppm) will be replaced by signals for the ethyl group's CH₂ (~25 ppm) and CH₃ (~15 ppm) carbons.

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₂H₁₃ClNO⁺, confirming the molecular formula. The characteristic isotopic pattern for a single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The prominent C=O stretch of the aldehyde (~1690 cm⁻¹) will be absent. The spectrum will be dominated by C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the quinoline ring (~1600-1450 cm⁻¹), and C-O stretching from the methoxy group.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1]

Table 2: Summary of Physicochemical Properties (Experimental and Predicted)

PropertyThis compound (Target) 2-Chloro-6-methoxyquinoline-3-carbaldehyde (Analog) Rationale / Significance
Physical Appearance Predicted: Off-white to light yellow solidLight cream or white crystalline solid[5]Important for material handling and initial quality control.
Melting Point (°C) Predicted: 135 - 145148 - 150[5]A key indicator of purity. The less polar ethyl group may slightly lower the melting point compared to the polar aldehyde.
Solubility Predicted: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Poorly soluble in water.Soluble in most organic solvents.[9]Crucial for selecting solvents for reactions, purification, analysis, and formulation for biological assays.
Lipophilicity (XLogP3) Predicted: ~4.02.6[4]A critical parameter for drug development. The replacement of the polar aldehyde with a nonpolar ethyl group is expected to significantly increase lipophilicity, impacting membrane permeability and potential metabolism pathways.
Lipophilicity (LogP): A Critical Determinant

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key factor in predicting a drug candidate's ability to cross cell membranes. The predicted increase in XLogP3 from 2.6 for the aldehyde to ~4.0 for the ethyl derivative is substantial. This is based on comparing the XLogP3 of similar analogs, such as 2-chloro-6-methoxy-3-methylquinoline (XLogP3 = 3.5), which shows an increase in lipophilicity with the addition of a methyl group.[10] This higher lipophilicity suggests the ethyl derivative may have better membrane permeability but could also be more susceptible to metabolic breakdown and have lower aqueous solubility.

Crystal Structure Analysis

Single-crystal X-ray diffraction provides the definitive, unambiguous 3D structure of a molecule in the solid state. While a structure for the target compound has not been reported, a crystal structure for the 3-carbaldehyde analog is available in the Cambridge Crystallographic Data Centre (CCDC).[4] This known structure confirms the planarity of the quinoline ring system and provides precise bond lengths and angles, which serve as a benchmark for computational modeling of the entire derivative series.

Obtaining a crystal structure for the target compound is a self-validating protocol that confirms its molecular identity beyond any doubt.

G cluster_growth Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement dissolve Dissolve Purified Compound in Minimal Hot Solvent evaporate Slow Evaporation / Cooling dissolve->evaporate harvest Harvest Single Crystals evaporate->harvest mount Mount Crystal on Diffractometer xray Expose to X-ray Beam (e.g., Mo Kα radiation) mount->xray collect Collect Diffraction Data xray->collect solve Solve Phase Problem collect->solve refine Refine Atomic Positions & Thermal Parameters solve->refine validate Validate Final Structure (e.g., R-factor) refine->validate

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Standard Analytical Protocols

For any research or development application, robust and validated analytical methods are required to quantify purity and confirm identity.

Protocol: Purity Determination by HPLC

This method is designed to separate the main compound from potential impurities arising from the synthesis.

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

  • Analysis: Inject 10 µL. The purity is calculated based on the relative area of the main peak in the resulting chromatogram. This system is self-validating as the separation of starting materials, intermediates, and the final product can be monitored.

Protocol: Identity Confirmation by GC-MS

This technique provides confirmation of the molecular weight and a fragmentation pattern that serves as a fingerprint for the molecule.

  • System: Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.[9]

  • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • Ionization Mode: EI at 70 eV.[9]

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve a small amount of the sample in dichloromethane to a concentration of ~100 µg/mL.

  • Analysis: Inject 1 µL. The resulting mass spectrum should show the molecular ion and a fragmentation pattern consistent with the proposed structure.

Significance and Potential Applications

The 2-chloro-6-methoxyquinoline-3-carbaldehyde analog is a known intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory agents, and is also used to create fluorescent probes for biological imaging.[3][5] Given its structural similarity, This compound is a highly promising candidate for similar applications. The increased lipophilicity of the ethyl group may enhance its cell permeability, potentially leading to improved potency in biological systems. It serves as a valuable building block for creating libraries of novel quinoline derivatives for screening in drug discovery programs.

References

  • Benchchem. (n.d.). Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline: A Comparative Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 689079, 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

  • Bouacida, S., Bouraiou, A., Benhamoud, N., Roisnel, T., & Belfaitah, A. (n.d.). 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4914664, 2-Chloro-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • Kumar, D. K., et al. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. Retrieved from [Link]

  • Murugavel, K., et al. (n.d.). Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83647, 2-Chloro-6-methoxyquinoline. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 865105, 2-Chloro-6-methylquinoline-3-methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link]

  • Chemcasts. (n.d.). 2-Chloro-6-methoxyquinoline-3-carboxaldehyde Properties vs Pressure. Retrieved from [Link]

  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12686412, 2-Chloro-6-methoxyquinoxaline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-Chloro-3-formyl-6-methoxyquinoline. Retrieved from [Link]

  • Chemcasts. (n.d.). 2-Chloro-6-methoxyquinoline-3-carboxaldehyde Properties vs Temperature. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloroquinoline. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-chloro-6-methoxyquinoline-3-carbaldehyde - 1H NMR Spectrum. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Retrieved from [Link]

  • MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-3-substituted-6-methoxyquinolines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline core is a privileged structure in medicinal chemistry, and the specific substitution pattern of a chloro group at the 2-position, a methoxy group at the 6-position, and various functionalities at the 3-position gives rise to a versatile platform for the development of novel therapeutic agents and research tools.

Core Compound Structures and Identifiers

The primary focus of this guide will be on analogs where the 3-position is substituted with groups for which significant data is available. These serve as excellent proxies for understanding the chemistry of the target compound, 2-Chloro-3-ethyl-6-methoxyquinoline.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Chloro-3-formyl-6-methoxyquinoline2-Chloro-3-formyl-6-methoxyquinoline73568-29-3[1][2][3]C₁₁H₈ClNO₂[1][4]221.64[1][4]
2-Chloro-6-methoxy-3-methylquinoline2-Chloro-6-methoxy-3-methylquinoline123990-76-1[5][6]C₁₁H₁₀ClNO[5][6]207.66[5][6]
2-Chloro-3-(2-chloroethyl)-6-methoxyquinolineImage of 2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline887581-15-9[7]C₁₂H₁₁Cl₂NO[7]256.13[7]
2-Chloro-6-methoxyquinoline2-Chloro-6-methoxyquinoline13676-02-3[8]C₁₀H₈ClNO[8][9]193.63[8][9]

Inferred Structure of this compound:

Based on systematic nomenclature, the structure of this compound would be as follows:

Caption: Inferred chemical structure of this compound.

Synthesis Strategies

The synthesis of 2-chloro-3-substituted-6-methoxyquinolines often revolves around the versatile Vilsmeier-Haack reaction, which allows for the formylation of activated aromatic and heteroaromatic compounds.

Vilsmeier-Haack Approach for 2-Chloro-3-formyl-6-methoxyquinoline

A common and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Meth-Cohn synthesis, which utilizes a Vilsmeier formylating agent.[10] This approach typically involves the reaction of an appropriately substituted acetanilide with a formylating agent generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[10]

Experimental Protocol: Synthesis of 2-Chloro-3-formyl-6-methoxyquinoline

  • Preparation of the Acetanilide: Acetylate p-anisidine with acetic anhydride to form N-(4-methoxyphenyl)acetamide.

  • Vilsmeier-Haack Reaction: Treat the N-(4-methoxyphenyl)acetamide with Vilsmeier's reagent (prepared from POCl₃ and DMF).[10]

  • Cyclization and Chlorination: The reaction mixture is heated, leading to cyclization to form the quinoline ring system and concomitant chlorination at the 2-position.

  • Work-up and Purification: The reaction is quenched, and the crude product is purified, typically by recrystallization or column chromatography, to yield 2-chloro-3-formyl-6-methoxyquinoline.

G p_anisidine p-Anisidine acetanilide N-(4-methoxyphenyl)acetamide p_anisidine->acetanilide Acetylation product 2-Chloro-3-formyl-6-methoxyquinoline acetanilide->product Vilsmeier-Haack Reaction vilsmeier Vilsmeier's Reagent (POCl3/DMF) vilsmeier->product

Caption: Synthetic pathway for 2-Chloro-3-formyl-6-methoxyquinoline.

Further Modifications of the 3-Substituent

The 3-formyl group of 2-chloro-3-formyl-6-methoxyquinoline is a versatile handle for further chemical transformations, allowing for the introduction of a wide range of substituents at this position.

  • Reduction to an Alcohol: The aldehyde can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.[11] This yields 2-chloro-3-(hydroxymethyl)-6-methoxyquinoline.

  • Wittig Reaction and Variants: The aldehyde can undergo Wittig-type reactions to introduce carbon-carbon double bonds, which can then be further modified, for instance, by reduction to an ethyl group.

  • Condensation Reactions: The aldehyde readily undergoes condensation reactions with various nucleophiles, such as hydrazines and amines, to form hydrazones and imines, respectively.[12][13]

Applications in Research and Drug Development

The 2-chloro-6-methoxyquinoline scaffold is of significant interest to the pharmaceutical and agrochemical industries.

  • Pharmaceutical Intermediates: These compounds serve as crucial building blocks in the synthesis of more complex molecules with potential biological activity.[1][5] They have been utilized in the development of antimalarial, antimicrobial, anti-cancer, and anti-inflammatory agents.[1][5][14]

  • Bioactive Molecule Design: The quinoline core is known to interact with various biological targets. The specific substitution pattern of these compounds allows for the fine-tuning of their pharmacological properties.[5]

  • Fluorescent Probes: The quinoline ring system possesses inherent fluorescent properties, making these compounds and their derivatives potential candidates for the development of fluorescent probes for biological imaging.[1][14]

Spectroscopic and Physicochemical Properties

Detailed characterization of these molecules is essential for their application. While specific data for this compound is not available, the properties of its close analogs provide valuable reference points.

CompoundMelting Point (°C)Appearance
2-Chloro-3-formyl-6-methoxyquinoline148 - 150[1]Light cream or white crystalline solid[1]
2-Chloro-6-methoxyquinolineNot specifiedSolid[8]

Spectroscopic Data:

  • NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of these compounds. For example, in the ¹H NMR spectrum of a related 2-methoxyquinoline-3-carboxylic acid, the methoxy protons typically appear as a singlet around 4.0 ppm.[15]

  • Mass Spectrometry: High-resolution mass spectrometry is used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl stretch of the aldehyde in 2-chloro-3-formyl-6-methoxyquinoline.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and crystal packing.[11][12][13][16]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling 2-chloro-3-substituted-6-methoxyquinolines.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.[1] For 2-Chloro-3-formyl-6-methoxyquinoline, storage at 0-8°C is recommended.[1]

Conclusion and Future Outlook

The 2-chloro-3-substituted-6-methoxyquinoline scaffold represents a highly valuable platform for chemical synthesis and drug discovery. While the specific compound this compound is not extensively documented, the well-established chemistry of its close analogs, particularly the 3-formyl derivative, provides a clear and reliable roadmap for its synthesis and potential applications. Future research in this area will likely focus on the continued exploration of this scaffold for the development of novel therapeutics with improved efficacy and safety profiles. The versatility of the 3-position allows for the generation of large chemical libraries for high-throughput screening, ensuring that this class of compounds will remain an active area of investigation for years to come.

References

  • Bouacida, S., Bouraiou, A., Benhamoud, N., Roisnel, T., & Belfaitah, A. (2012). 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2148. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sharief, M. A. M. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. [Link]

  • Khan, F. N., Roopan, S. M., Kumar, R. S., & Ng, S. W. (2015). Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o44–o45. [Link]

  • MySkinRecipes. 2-Chloro-6-Methoxy-3-Methylquinoline. [Link]

  • de Oliveira, A. B., Ferreira, V. F., & de Souza, M. C. B. V. (2022). Spectroscopic and X-ray Diffraction Studies of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33(7), 789-800. [Link]

  • Mogilaiah, K., & Vidya, K. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Journal of Chemistry - Section B, 46B(2), 346-351. [Link]

  • PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. [Link]

  • Khan, F. N., Roopan, S. M., Hathwar, V. R., & Ng, S. W. (2010). 2-Chloro-3-hydroxymethyl-6-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o301. [Link]

  • PubChem. 2-Chloro-6-methoxy-3-methylquinoline. [Link]

  • Bouacida, S., Bouraiou, A., Roisnel, T., & Belfaitah, A. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o941. [Link]

  • PubChem. 2-Chloro-6-methoxyquinoline. [Link]

Sources

Synthesis and characterization of 2-Chloro-3-ethyl-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-3-ethyl-6-methoxyquinoline

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. Quinolines are a privileged scaffold in drug discovery, and functionalization at the 2, 3, and 6-positions offers a versatile platform for developing novel molecular entities. This document moves beyond a simple recitation of protocols to explain the causal reasoning behind the synthetic strategy and analytical methodologies. We present a robust, two-stage synthetic pathway commencing with the Vilsmeier-Haack cyclization, followed by a chain extension of the 3-position formyl group. Furthermore, we detail the full suite of spectroscopic techniques required for unambiguous structural elucidation and purity confirmation, providing predicted data and interpretation guidelines. This guide is designed for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to this class of compounds.

Strategic Approach to Synthesis

The synthesis of this compound is not a single-step process. A robust strategy involves the initial construction of a key intermediate, the 2-chloro-3-formyl-6-methoxyquinoline core, which is then elaborated to the final target. This approach allows for controlled functionalization and leverages well-established, high-yielding reactions.

Retrosynthetic Analysis & Pathway Rationale

The target molecule is dissected as follows: the quinoline core is formed via an electrophilic cyclization, the 2-chloro and 3-formyl groups are installed simultaneously using a Vilsmeier-Haack reagent, and the 6-methoxy group is carried over from the starting aniline precursor. The 3-ethyl group is installed in a subsequent step from the more readily accessible 3-formyl intermediate.

The Vilsmeier-Haack reaction is an exceptionally efficient method for the one-pot synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[1] This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] The electron-donating methoxy group on the starting acetanilide facilitates the cyclization, generally leading to good yields.

Synthetic Workflow Diagram

The overall synthetic and analytical process is outlined below.

G cluster_synthesis Part A: Synthesis cluster_characterization Part B: Characterization start p-Methoxyacetanilide vh_reaction Vilsmeier-Haack Cyclization start->vh_reaction vh_reagent Vilsmeier Reagent (POCl₃ + DMF) vh_reagent->vh_reaction intermediate 2-Chloro-3-formyl- 6-methoxyquinoline vh_reaction->intermediate wittig Wittig Reaction intermediate->wittig vinyl_intermediate 2-Chloro-3-vinyl- 6-methoxyquinoline wittig->vinyl_intermediate hydrogenation Catalytic Hydrogenation vinyl_intermediate->hydrogenation purification Column Chromatography hydrogenation->purification product Target Molecule: 2-Chloro-3-ethyl- 6-methoxyquinoline purification->product nmr ¹H & ¹³C NMR product->nmr ms HRMS product->ms ir FT-IR product->ir analysis Structural Confirmation nmr->analysis ms->analysis ir->analysis

Caption: Synthetic and analytical workflow for this compound.

Experimental Protocols: Synthesis

Safety First: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[2][3] All operations involving this reagent must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[4][5] Ensure an emergency shower and eyewash station are accessible.[6]

Stage 1: Synthesis of 2-Chloro-3-formyl-6-methoxyquinoline

This procedure is adapted from established Vilsmeier-Haack protocols for quinoline synthesis.[7][8]

  • Reagent Preparation (Vilsmeier Reagent):

    • To a three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add N,N-dimethylformamide (DMF, 5 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Cyclization Reaction:

    • To the freshly prepared Vilsmeier reagent, add solid p-methoxyacetanilide (1 equivalent) portion-wise, ensuring the temperature remains below 20 °C.

    • Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath.

    • Maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetanilide is consumed.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. A solid precipitate will form.

    • Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.

    • Dry the crude product under vacuum. Purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Stage 2: Synthesis of this compound

This stage involves a two-step conversion of the formyl group to an ethyl group via a Wittig reaction and subsequent hydrogenation.

  • Step 2a: Wittig Reaction to form 2-Chloro-3-vinyl-6-methoxyquinoline

    • In a dry flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. The formation of the ylide is indicated by a color change to deep orange/red. Stir for 1 hour at 0 °C.

    • Dissolve the 2-Chloro-3-formyl-6-methoxyquinoline (1 equivalent) from Stage 1 in anhydrous THF and add it dropwise to the ylide suspension at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude vinyl intermediate by column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Step 2b: Catalytic Hydrogenation to the Target Compound

    • Dissolve the purified 2-Chloro-3-vinyl-6-methoxyquinoline (1 equivalent) in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be performed by recrystallization if necessary.

Experimental Protocols: Characterization

Unambiguous characterization is critical for validating the structure and purity of the synthesized compound.

Characterization Workflow Diagram

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy product Purified Product nmr_prep Dissolve 5-10 mg in CDCl₃ product->nmr_prep ms_prep Dissolve in MeOH/CH₂Cl₂ product->ms_prep ir_prep Prepare KBr pellet or use ATR product->ir_prep h1_nmr ¹H NMR Acquisition nmr_prep->h1_nmr c13_nmr ¹³C NMR Acquisition h1_nmr->c13_nmr analysis Data Analysis & Structural Confirmation c13_nmr->analysis hrms HRMS (ESI) Acquisition ms_prep->hrms hrms->analysis ftir FT-IR Acquisition ir_prep->ftir ftir->analysis

Caption: Standard workflow for the spectroscopic characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).[9]

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.[9]

  • Predicted Data & Interpretation:

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.0 - 8.0m, d, s4HQuinoline Ring Protons
Methoxy Protons~3.9s3H-OCH₃
Ethyl Methylene~2.8q2H-CH₂CH₃
Ethyl Methyl~1.3t3H-CH₂CH₃
¹³C NMR Predicted δ (ppm)Assignment
Aromatic Carbons100 - 160Quinoline Ring Carbons
Methoxy Carbon~55-OCH₃
Ethyl Methylene~25-CH₂CH₃
Ethyl Methyl~15-CH₂CH₃

The electron-withdrawing chlorine at C2 and the electron-donating methoxy group at C6 will influence the chemical shifts of the aromatic protons, providing a distinct fingerprint. The ethyl group will present a classic quartet and triplet pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, confirming its elemental composition.

  • Protocol: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile and analyze using an Electrospray Ionization (ESI) source.

  • Predicted Data: The molecular formula is C₁₂H₁₂ClNO. The expected monoisotopic mass for the molecular ion [M+H]⁺ will be calculated. A key feature will be the isotopic pattern of the molecular ion peak, which will show two signals separated by 2 m/z units with a relative intensity of approximately 3:1 (for [M+H]⁺ and [M+2+H]⁺), characteristic of a molecule containing one chlorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

  • Protocol: The spectrum can be obtained by preparing a KBr pellet with a small amount of the solid product or by using an Attenuated Total Reflectance (ATR) accessory.

  • Predicted Data:

Wavenumber (cm⁻¹)Vibration Type
3050 - 3100Aromatic C-H Stretch
2850 - 2960Aliphatic C-H Stretch
1580 - 1620C=N / C=C Stretch
1200 - 1250Aryl C-O Stretch
750 - 850C-Cl Stretch

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound. By employing the Vilsmeier-Haack reaction to construct the core heterocyclic system followed by a robust Wittig-hydrogenation sequence, the target molecule can be obtained in good purity. The detailed characterization protocols provide the necessary framework for rigorous structural validation, ensuring the material's suitability for subsequent applications in drug discovery, chemical biology, or materials science. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized quinoline derivatives.

References

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed.
  • phosphorus oxychloride - Report | CAMEO Chemicals | NOAA.
  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem.
  • Phosphorus oxychloride - SAFETY DATA SHEET.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar.
  • Sigma-Aldrich - Safety Data Sheet.
  • SAFETY DATA SHEET - Merck Millipore.
  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies.
  • Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide - Benchchem.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-3-ethyl-6-methoxyquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3-ethyl-6-methoxyquinoline, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from synthesis and purification to formulation and bioavailability—this document offers a deep dive into the theoretical and practical aspects of its solubility in organic solvents. This resource is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of quinoline-based therapeutics.

Introduction to this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2] The specific compound, this compound, is a tailored derivative with functional groups that suggest its utility as a versatile building block in organic synthesis. The chloro-, ethyl-, and methoxy-substituents on the quinoline core significantly influence its physicochemical properties, including its solubility, which is a pivotal parameter for its handling, reaction kinetics, and ultimate biological application.

A thorough understanding of the solubility of this compound is paramount for its effective utilization. In the early stages of drug discovery, solubility dictates the choice of solvents for synthesis and purification. For instance, purification of a related compound, (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene], involves column chromatography using a hexane and ethyl acetate mixture, followed by recrystallization from dichloromethane, indicating its solubility in these solvents.[3] Later in the development pipeline, solubility in various organic media is crucial for creating effective formulations for preclinical and clinical studies.

Physicochemical Properties and Predicted Solubility Behavior

The molecular structure of this compound provides significant clues to its solubility profile. Key physicochemical parameters for related structures are available, which can be used to infer the properties of the target molecule.

PropertyValue (for related compounds)Reference
Molecular Weight~221.68 g/mol (estimated)
XLogP3~3.5-4.0 (estimated)[4]
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2 (N in quinoline, O in methoxy)

The estimated XLogP3 value, a measure of lipophilicity, suggests that this compound is a moderately lipophilic compound. The absence of hydrogen bond donors and the presence of two acceptor sites indicate that its solubility will be primarily governed by van der Waals forces and dipole-dipole interactions rather than hydrogen bonding with the solvent.

Based on these characteristics, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents. The "like dissolves like" principle suggests that solvents with moderate polarity will be most effective.

  • High Solubility is Expected in:

    • Chlorinated solvents: Dichloromethane, chloroform

    • Ethers: Tetrahydrofuran (THF), diethyl ether

    • Ketones: Acetone, methyl ethyl ketone

    • Esters: Ethyl acetate

  • Moderate to Low Solubility is Expected in:

    • Alcohols: Methanol, ethanol (solubility may be limited by the compound's lack of hydrogen bond donors)

    • Apolar solvents: Hexane, toluene (solubility will depend on the balance between the aromatic core and the polar substituents)

  • Insolubility is Expected in:

    • Water: The compound is predicted to be poorly soluble in aqueous media.

Experimental Determination of Solubility: A Validated Protocol

To provide actionable data for researchers, a robust and reproducible experimental protocol for determining the solubility of this compound is presented below. This method is based on the isothermal shake-flask method, a gold standard for solubility determination.

Materials and Equipment
  • This compound (crystalline solid, purity >98%)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to further facilitate the separation of the solid and liquid phases.

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

Analytical Method Validation

A validated HPLC method is essential for accurate solubility determination. The method should be validated for:

  • Linearity: A calibration curve should be generated using standard solutions of known concentrations.

  • Accuracy and Precision: Determined by analyzing quality control samples at different concentration levels.

  • Specificity: The method should be able to distinguish the analyte from any potential impurities or degradation products.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner. A table summarizing the solubility in different solvents at a specified temperature is highly recommended.

Organic SolventDielectric ConstantSolubility (g/L) at 25°CSolubility (mol/L) at 25°C
Dichloromethane9.1[Experimental Data][Experimental Data]
Ethyl Acetate6.0[Experimental Data][Experimental Data]
Acetone21[Experimental Data][Experimental Data]
Tetrahydrofuran7.6[Experimental Data][Experimental Data]
Ethanol24.5[Experimental Data][Experimental Data]
Methanol32.7[Experimental Data][Experimental Data]
Toluene2.4[Experimental Data][Experimental Data]
Hexane1.9[Experimental Data][Experimental Data]

The interpretation of this data will enable scientists to make informed decisions regarding solvent selection for various applications. For instance, a solvent with high solubility would be ideal for preparing concentrated stock solutions for screening assays, while a solvent system with a steep solubility-temperature gradient might be suitable for recrystallization.

Visualizing the Process

To further clarify the experimental workflow and the molecular structure influencing solubility, the following diagrams are provided.

Caption: Key features of the target molecule.

G Workflow for Solubility Determination cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48 hours) B->C Cap securely D Settle and Centrifuge C->D E Filter supernatant D->E Withdraw aliquot F Dilute sample E->F G Analyze by HPLC-UV F->G H H G->H Calculate solubility

Caption: Experimental workflow for solubility measurement.

Conclusion

References

  • Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2).
  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • PubChem. (n.d.). 2-Chloro-6-methoxy-3-methylquinoline. National Center for Biotechnology Information.
  • (n.d.). Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]. PubMed Central.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.

Sources

A Practical Guide to Quantum Chemical Calculations for Substituted Quinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted quinolines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The relentless pursuit of novel and more effective drugs has solidified computational chemistry's role as an essential tool in modern drug discovery.[1][3] This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of substituted quinolines. We will explore the theoretical underpinnings, detail practical methodologies, and discuss the significant applications of these in silico techniques, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Enduring Significance of Substituted Quinolines in Medicinal Chemistry

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, a testament to its recurring presence in numerous natural and synthetic bioactive molecules.[1][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2] This versatility has cemented the quinoline nucleus as a critical scaffold in drug discovery research.[2]

The ability to modify the substituents on the quinoline ring allows for the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile.[2][4] Understanding the structure-activity relationships (SAR) at a molecular level is paramount for the rational design of more potent and selective drug candidates. Quantum chemical calculations provide a powerful lens through which to examine these intricate relationships. By solving the Schrödinger equation for a given molecule, these methods can predict a wide array of electronic and structural properties, offering deep insights into a molecule's behavior and interactions.[1]

Theoretical Foundations of Quantum Chemical Calculations

The "Why": What Can Quantum Chemistry Tell Us About Quinolines?

Quantum chemical calculations are a powerful tool for elucidating the electronic structure and reactivity of molecules.[5] These calculations can provide valuable information about a range of molecular properties, including:

  • Electronic Properties: The distribution of electrons within a molecule is fundamental to its chemical behavior. Quantum chemistry can calculate properties like molecular orbital energies (HOMO and LUMO), atomic charges, and dipole moments. These descriptors are crucial for understanding reactivity, stability, and intermolecular interactions.[6][7]

  • Structural Properties: Quantum chemical methods can accurately predict the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles.[7][8] This information is essential for understanding how a molecule will interact with a biological target.

  • Spectroscopic Properties: These calculations can simulate various types of spectra, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.[7] This can aid in the identification and characterization of newly synthesized compounds.

  • Reactivity Descriptors: Quantum chemistry provides a suite of descriptors that can quantify the reactivity of a molecule. These include electronegativity, chemical hardness and softness, and the electrophilicity index.[5][9] These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction.

The "How": A Researcher's Guide to Key Methodologies

Density Functional Theory (DFT) has become a highly effective and widely used theoretical approach in computational chemistry.[5] It offers a good balance between accuracy and computational cost, making it suitable for studying a wide range of molecular systems. DFT calculations are used to determine the kinetic and thermodynamic stability of compounds, perform structural calculations, and gain insights into reaction mechanisms and molecular interactions.[5] A popular combination of method and basis set for studying quinoline derivatives is the B3LYP functional with the 6-31G(d,p) or 6-311++G(d,p) basis set.[7][9][10]

While not as accurate as DFT, semi-empirical methods offer a much faster way to calculate molecular properties. This makes them suitable for the rapid screening of large libraries of compounds, where speed is more critical than high accuracy.

The choice of basis set is a critical factor in any quantum chemical calculation. The basis set is a set of mathematical functions used to describe the orbitals of the atoms in a molecule. Larger basis sets provide more accurate results but are also more computationally expensive. The selection of an appropriate basis set depends on the specific properties being investigated and the desired level of accuracy.

A Step-by-Step Computational Workflow for Substituted Quinolines

The following workflow outlines the typical steps involved in performing quantum chemical calculations on substituted quinolines.

Computational Workflow for Substituted Quinolines Computational Workflow for Substituted Quinolines cluster_prep 1. Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Analysis & Application node_prep Molecular Structure Drawing & Initial 3D Generation node_opt Geometry Optimization (e.g., DFT/B3LYP) node_prep->node_opt Input for Calculation node_freq Frequency Calculation node_opt->node_freq Optimized Geometry node_prop Property Calculations (HOMO, LUMO, MEP, etc.) node_freq->node_prop Verified Minimum Energy Structure node_vis Visualization of Results (Orbitals, Surfaces) node_prop->node_vis Calculated Properties node_qsar QSAR/QSPR Model Development node_prop->node_qsar Quantum Chemical Descriptors node_dock Molecular Docking Studies node_qsar->node_dock Informed Ligand Selection

Caption: A generalized workflow for quantum chemical calculations and their application in drug design for substituted quinolines.

Step 1: Molecular Structure Preparation The first step is to create a 3D model of the substituted quinoline molecule. This can be done using molecular building software.

Step 2: Geometry Optimization The initial 3D structure is then optimized to find its most stable conformation (lowest energy state). This is typically done using DFT methods.[5]

Step 3: Frequency Calculation A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum.

Step 4: Calculation of Key Molecular Properties Once the optimized geometry is confirmed, a variety of molecular properties can be calculated. These properties, often referred to as quantum chemical descriptors, are crucial for understanding the molecule's behavior.[6]

Table 1: Key Quantum Chemical Descriptors and Their Significance

DescriptorDescriptionSignificance in Drug Design
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons; important for interactions with electron-deficient sites in receptors.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons; important for interactions with electron-rich sites in receptors.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates the chemical reactivity and kinetic stability of the molecule.[5]
Molecular Electrostatic Potential (MEP) Represents the charge distribution around a molecule.Helps to identify electrophilic and nucleophilic sites, which are crucial for drug-receptor interactions.[7]
Dipole Moment A measure of the overall polarity of a molecule.Influences solubility and the ability to cross cell membranes.
Atomic Charges The partial charge on each atom in the molecule.Provides insights into the local reactivity of different parts of the molecule.[6]

Step 5: Analysis and Visualization of Results The calculated properties are then analyzed and visualized to gain insights into the molecule's structure-activity relationship. Software like GaussView can be used to visualize molecular orbitals and electrostatic potential surfaces.[5]

Applications in Drug Development: From Theory to Practice

Quantum chemical calculations have numerous applications in the drug development process for substituted quinolines.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11] Quantum chemical descriptors are frequently used in QSAR studies to develop predictive models for the activity of new quinoline derivatives.[6][12] These models can significantly reduce the time and cost of drug discovery by prioritizing the synthesis of the most promising compounds.[11]

QSAR_Descriptors Relationship of Quantum Descriptors to Drug Properties cluster_admet Overall Drug-Likeness HOMO HOMO/LUMO Energies Reactivity Chemical Reactivity HOMO->Reactivity Binding Receptor Binding Affinity HOMO->Binding MEP Molecular Electrostatic Potential (MEP) MEP->Binding Dipole Dipole Moment Solubility Solubility Dipole->Solubility Permeability Membrane Permeability Dipole->Permeability Charges Atomic Charges Charges->Binding ADMET ADMET Properties Reactivity->ADMET Binding->ADMET Solubility->ADMET Permeability->ADMET

Caption: Interplay between quantum chemical descriptors and key drug-like properties.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, this is used to predict how a quinoline derivative will bind to its biological target. Quantum chemically optimized structures and calculated atomic charges can be used as input for more accurate docking studies.[13] Molecular dynamics simulations can then be used to study the stability of the ligand-receptor complex over time.[13]

Predicting Reactivity and Metabolism

Quantum chemical calculations can be used to predict the sites on a quinoline derivative that are most susceptible to metabolic attack. This information is crucial for designing compounds with improved metabolic stability and a more favorable pharmacokinetic profile.

Conclusion and Future Perspectives

Quantum chemical calculations have become an indispensable tool in the design and development of novel substituted quinoline-based drugs.[14] These methods provide a detailed understanding of the electronic and structural properties of molecules, which is essential for rational drug design. As computational power continues to increase and theoretical methods become more sophisticated, the role of quantum chemistry in drug discovery is expected to grow even further. The integration of quantum mechanics with other computational techniques, such as machine learning and artificial intelligence, holds great promise for accelerating the discovery of the next generation of quinoline-based therapeutics.

References

  • Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide. Benchchem.
  • Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger.
  • Quantum and Molecular Physics - Drug Discovery Software. Aurora Fine Chemicals.
  • Quantum-Chemical Descriptors in QSAR/QSPR Studies.
  • Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. Inside Quantum Technology.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Integrated Scientific Computing and Information Technologies - Softwares. iSciTech.
  • Quantum Chemistry Service in Drug Design. CD ComputaBio.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives.
  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Fe
  • (PDF) QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum malaria.
  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies.
  • Application Notes & Protocols: Experimental Design for Testing Quinoline-Based Drug Candid
  • Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution.
  • The study on QSAR and relations between molecular descriptors of 5, 8-quinoline quinones deriv
  • Quantum Chemistry and Quinolines.
  • Quantitative Structure-Activity Relationship (QSAR)
  • synthesis and study of anticancer activity of quinoline derivative using computational chemistry.
  • Synthesis, Crystal Structures, Fluorescence and Quantum Chemical Investigations of some Multi-Substituted Quinoline Derivatives.

Sources

2-Chloro-3-ethyl-6-methoxyquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3-ethyl-6-methoxyquinoline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. It provides an in-depth exploration of this compound, a heterocyclic compound of significant interest. Our focus extends beyond mere data presentation to offer field-proven insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds characterized by a fused benzene and pyridine ring system. The specific substitutions at the 2, 3, and 6 positions—a chloro group, an ethyl group, and a methoxy group, respectively—confer distinct chemical properties that make it a valuable intermediate in synthetic organic chemistry and a scaffold for drug discovery.

The chloro group at the 2-position is a particularly important feature. It acts as a versatile leaving group, enabling nucleophilic substitution reactions that allow for the facile introduction of various functional groups. This reactivity is fundamental to its utility as a building block for more complex molecules. The methoxy and ethyl groups modulate the molecule's electronic properties, solubility, and steric profile, which can significantly influence its biological activity and pharmacokinetic properties.

Quantitative data for this compound are summarized below for ease of reference.

Table 1: Core Molecular and Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₂H₁₂ClNO[1]
Molecular Weight 221.68 g/mol [1][2]
CAS Number 1031928-07-0[1]
Exact Mass 221.0607417 Da[1]
Topological Polar Surface Area (TPSA) 22.1 Ų[1]
XLogP3 3.9[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Synthesis Pathway and Experimental Protocol

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds. In the context of quinoline synthesis, it is used to construct the heterocyclic ring system from an appropriate acetanilide precursor. The resulting 2-chloro-quinoline-3-carbaldehyde is a key intermediate which can then be converted to the desired 3-ethyl derivative.

Synthesis_Workflow cluster_0 Part 1: Quinoline Core Formation cluster_1 Part 2: C3-Position Modification A N-(4-methoxyphenyl)acetamide (p-Acetanisidide) C 2-Chloro-6-methoxyquinoline-3-carbaldehyde A->C Vilsmeier-Haack Cyclization B Vilsmeier Reagent (POCl₃ + DMF) B->C Reagent E Tosylhydrazone Intermediate C->E Condensation D Tosylhydrazine D->E Reagent G This compound (Final Product) E->G Reductive C-C Coupling F Reductive Coupling Reagent (e.g., Catecholborane or NaBH₃CN) F->G Reagent

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is a representative methodology based on established chemical transformations for similar quinoline derivatives.

Part 1: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde Intermediate

  • Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C. Add phosphorus oxychloride (POCl₃, 7 eq.) dropwise with constant stirring while maintaining the temperature below 5°C. Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier-Haack adduct.

  • Reaction: To the prepared Vilsmeier reagent, add N-(4-methoxyphenyl)acetamide (1 eq.) portion-wise.

  • Cyclization: After the addition is complete, heat the reaction mixture to 80-90°C for 12-15 hours[4]. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with water until neutral, and dried.

  • Purification: The crude product, 2-Chloro-6-methoxyquinoline-3-carbaldehyde, can be purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether[4].

Part 2: Conversion to this compound

  • Hydrazone Formation: Dissolve the purified carbaldehyde (1 eq.) in methanol. Add p-toluenesulfonylhydrazide (tosylhydrazine, 1.1 eq.) and a catalytic amount of acetic acid. Reflux the mixture for 4-6 hours until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Isolation of Hydrazone: Cool the reaction mixture. The precipitated tosylhydrazone can be filtered, washed with cold methanol, and dried.

  • Reductive Coupling: Suspend the dried tosylhydrazone (1 eq.) in a suitable anhydrous solvent (e.g., THF). Add a reducing agent capable of reducing the hydrazone to a methylene group, such as catecholborane or sodium cyanoborohydride (NaBH₃CN), under an inert atmosphere (N₂ or Ar). The reaction may require heating.

  • Final Work-up and Purification: Upon reaction completion, quench the reaction carefully with water or dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The final product, this compound, is purified by column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably in the areas of antimalarial (e.g., Chloroquine) and antibacterial (e.g., Ciprofloxacin) therapies[3]. The functional group "handles" on this compound make it an attractive starting point for the synthesis of compound libraries for screening against various biological targets.

  • Anticancer Research: Many substituted quinolines have demonstrated potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival, such as tyrosine kinases[5]. The 2-chloro position allows for the introduction of amine-containing side chains, a common feature in many kinase inhibitors.

  • Antimicrobial Development: The quinoline core is fundamental to the activity of fluoroquinolone antibiotics. This scaffold can be elaborated to develop new agents against resistant bacterial strains.

  • Anti-inflammatory Agents: The compound can serve as an intermediate for molecules designed to inhibit inflammatory pathways[6].

  • CNS-Active Agents: Modification of the quinoline core has also led to compounds with activity against neurodegenerative diseases.

Applications cluster_targets Potential Therapeutic Areas A This compound (Core Scaffold) B Chemical Derivatization (Nucleophilic Substitution at C2) A->B C Library of Novel Quinoline Compounds B->C D High-Throughput Biological Screening C->D T1 Anticancer Agents (e.g., Kinase Inhibitors) D->T1 Hit Identification T2 Antimicrobial Agents D->T2 Hit Identification T3 Anti-inflammatory Drugs D->T3 Hit Identification Analytical_Workflow A Synthesized Product (Crude) B Sample Preparation (Dissolution in Volatile Solvent) A->B C GC-MS Injection B->C D Gas Chromatography (Separation) C->D E Mass Spectrometry (Detection & Fragmentation) D->E F Data Analysis (Retention Time & Mass Spectrum) E->F G Structure & Purity Confirmation F->G

Sources

Navigating the Procurement and Quality Control of 2-Chloro-3-ethyl-6-methoxyquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-3-ethyl-6-methoxyquinoline in Drug Discovery

This compound (CAS No. 1031928-07-0) is a key heterocyclic building block in medicinal chemistry. Its quinoline core is a privileged scaffold, appearing in numerous approved pharmaceuticals, particularly in the fields of oncology and infectious diseases. The specific substitution pattern of this compound—a chloro group at the 2-position, an ethyl group at the 3-position, and a methoxy group at the 6-position—offers medicinal chemists a versatile platform for further functionalization. The chloro group, for instance, is a readily displaceable leaving group, enabling nucleophilic substitution reactions to introduce a variety of side chains, while the ethyl and methoxy groups can influence the compound's steric and electronic properties, impacting its binding affinity to biological targets. Given its role as a critical starting material, ensuring the identity, purity, and consistency of this compound is paramount to the success of any drug discovery program.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial supplier landscape for this compound, along with a robust framework for its analytical validation.

Commercial Suppliers of this compound

The availability of this compound can vary, with several suppliers offering this compound for research and development purposes. The following table provides a summary of potential commercial sources. It is important to note that availability and product specifications should always be confirmed directly with the supplier.

SupplierWebsiteCAS NumberNotes
BLDpharm1031928-07-0Often provides analytical data such as NMR and HPLC upon request.[1]
Leap Chem65435-43-0 (related)A specialized supplier of fine chemicals for research and bulk manufacturing.[2][3]
Echemi1031928-07-0A chemical trading platform that may list various manufacturers and suppliers.[4]
Sigma-Aldrich1031928-07-0Listed, but may have limited availability.

Scientific Integrity: A Framework for Quality Control and Analytical Validation

The procurement of a chemical intermediate is not merely a transactional step; it is the foundation upon which subsequent research is built. A self-validating system for quality control is therefore essential. This involves a multi-pronged analytical approach to confirm the identity and purity of the received material, and to establish a baseline for batch-to-batch consistency.

The Causality Behind Experimental Choices

The selection of analytical techniques is driven by the need to unambiguously confirm the molecular structure and assess the purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for elucidating the structure of an organic molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another. ¹³C NMR provides information on the number and types of carbon atoms. Together, they can confirm the presence of the ethyl, methoxy, and quinoline ring protons and carbons in the correct arrangement.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the assigned structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. By separating the compound from any impurities, it allows for the quantification of the main component as a percentage of the total detected analytes. The choice of a suitable column and mobile phase is critical for achieving good separation.

  • Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should closely match the theoretical values for the molecular formula of this compound (C₁₂H₁₂ClNO).

A Self-Validating System: The Supplier to Bench Workflow

The following diagram illustrates a logical workflow for the procurement and validation of this compound.

G cluster_procurement Procurement Phase cluster_validation In-House Validation Phase Supplier_Selection Supplier Identification (Based on availability, documentation, and reputation) Request_CoA Request Certificate of Analysis (CoA) (Review provided analytical data) Supplier_Selection->Request_CoA Place_Order Place Order Request_CoA->Place_Order Incoming_QC Incoming Material Inspection (Visual, labeling, documentation check) Place_Order->Incoming_QC Analytical_Testing Comprehensive Analytical Testing (NMR, MS, HPLC, CHN) Incoming_QC->Analytical_Testing Data_Review Data Review and Comparison (Compare in-house data with supplier CoA) Analytical_Testing->Data_Review Release_for_Use Release for Research Use Data_Review->Release_for_Use If specifications are met Supplier_Contact Contact Supplier for Resolution Data_Review->Supplier_Contact If specifications are not met

Caption: A logical workflow for the procurement and in-house validation of this compound.

Experimental Protocols for Quality Control

The following are detailed, step-by-step methodologies for the key analytical experiments. While specific instrument parameters may need to be optimized, these protocols provide a robust starting point.

¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments: Standard ¹H and ¹³C{¹H} (proton-decoupled) experiments. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural elucidation if necessary.

  • Data Acquisition: Acquire the spectra according to standard instrument procedures.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of both ¹H and ¹³C signals to the corresponding atoms in the proposed structure. The expected ¹H NMR spectrum should show signals corresponding to the aromatic protons on the quinoline ring, the methoxy group protons (a singlet), and the ethyl group protons (a quartet and a triplet).

High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Mass Spectrometer: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.

    • Ionization Mode: Positive ESI is typically suitable for nitrogen-containing heterocyclic compounds.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in the appropriate mass range.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺). Compare the measured accurate mass with the theoretical mass calculated for C₁₂H₁₃ClNO⁺. The mass difference should be within a few parts per million (ppm).

HPLC Purity Analysis

Objective: To determine the purity of this compound.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and express it as a percentage.

Conclusion

The successful application of this compound in drug discovery is critically dependent on the quality of the starting material. By carefully selecting suppliers and implementing a rigorous in-house analytical validation program, researchers can ensure the integrity of their chemical matter and, by extension, the reliability of their scientific findings. The protocols and framework presented in this guide offer a comprehensive approach to achieving this crucial objective.

References

  • SpectraBase. (n.d.). 2-chloro-6-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Chloro-6-methoxyquinoline. Retrieved from [Link][5]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloro-3-ethyl-6-methoxyquinoline via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-3-ethyl-6-methoxyquinoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol leverages the Vilsmeier-Haack reaction, a powerful and versatile method for the one-pot cyclization and chlorination of N-arylalkanamides.[1] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines necessary safety precautions, and presents a logical workflow for researchers, scientists, and professionals in drug development. The described methodology offers an efficient route to this functionalized quinoline derivative from a readily prepared starting material.

Introduction and Scientific Rationale

Quinoline and its derivatives are fundamental structural motifs in a vast array of biologically active compounds and approved pharmaceutical agents. The specific substitution pattern of 2-chloro-3-alkylquinolines provides a versatile synthetic handle for further functionalization, making them highly sought-after intermediates. The Vilsmeier-Haack reaction is a classic organic transformation that typically involves the formylation of electron-rich aromatic compounds.[2] However, its application to N-arylacetamides and higher N-arylalkanamides provides a direct and efficient pathway to 2-chloro-3-substituted quinolines.

The core principle of this synthesis involves the reaction of an appropriate N-arylalkanamide with the Vilsmeier reagent, an electrophilic chloroiminium salt.[3] This reagent is generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[4] The subsequent electrophilic attack on the activated aromatic ring of the anilide, followed by intramolecular cyclization and dehydration, directly furnishes the desired quinoline core. The use of POCl₃ not only facilitates the formation of the Vilsmeier reagent but also serves as the chlorinating agent for the 2-position of the newly formed quinoline ring.

Causality of Substrate Choice: For the synthesis of the target molecule, This compound , the logical starting material is N-(4-methoxyphenyl)butanamide .

  • The 4-methoxyphenyl group provides the quinoline backbone and the required 6-methoxy substituent. The methoxy group is an electron-donating group (EDG), which activates the aromatic ring, facilitating the initial electrophilic substitution step.[5]

  • The butanamide side chain provides the necessary carbon atoms that will form the C2, C3, and C4 positions of the quinoline ring, with the butyryl group's ethyl moiety becoming the 3-ethyl substituent.

Reaction Mechanism

The synthesis proceeds through a two-stage mechanism: formation of the Vilsmeier reagent followed by its reaction with the N-arylalkanamide substrate.

Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4]

Stage 2: Electrophilic Substitution, Cyclization, and Aromatization The electron-rich aromatic ring of N-(4-methoxyphenyl)butanamide attacks the electrophilic carbon of the Vilsmeier reagent, typically at the position para to the activating methoxy group. The resulting intermediate undergoes intramolecular cyclization, where the enol form of the butanamide attacks the iminium carbon. Subsequent elimination of water and dimethylamine, followed by tautomerization, leads to the formation of the aromatic this compound product.

Experimental Protocol

This protocol is a self-validating system. Successful execution will yield the target compound, which can be verified through standard analytical techniques (NMR, MS, TLC).

Materials and Reagents
Reagent/MaterialChemical FormulaM.W. ( g/mol )AmountMoles (mmol)Notes
N-(4-methoxyphenyl)butanamideC₁₁H₁₅NO₂193.243.86 g20.0Starting Material (Substrate)
Phosphorus Oxychloride (POCl₃)POCl₃153.3314.7 mL160.0Vilsmeier Reagent Component
N,N-Dimethylformamide (DMF)C₃H₇NO73.0940 mL-Solvent & Reagent
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~200 mL-Aqueous solution for Quench
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~10 g-Drying Agent
Crushed IceH₂O18.02~300 g-For Quench

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [6] Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic and generates HCl gas. Ensure proper ventilation and quenching procedures.

  • All glassware must be thoroughly dried to prevent premature and violent reaction of POCl₃.

Step-by-Step Methodology
  • Vilsmeier Reagent Preparation:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add 40 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Cool the flask to 0-5 °C in an ice-salt bath.

    • Add phosphorus oxychloride (POCl₃, 14.7 mL, 160 mmol) dropwise via the dropping funnel to the cooled DMF over 30-40 minutes.[7] Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction.[4]

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Substrate:

    • To the freshly prepared Vilsmeier reagent, add N-(4-methoxyphenyl)butanamide (3.86 g, 20.0 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 15 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 4-6 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent).

  • Work-up and Product Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then further cool in an ice bath.

    • Prepare a 1 L beaker containing approximately 300 g of crushed ice.

    • CAUTION: Perform this step slowly and carefully in a fume hood. Slowly and cautiously pour the cooled reaction mixture onto the crushed ice with vigorous stirring.[6] This "reverse quench" is highly exothermic.

    • Once the quench is complete, neutralize the acidic solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

    • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Visualization of Workflow and Logic

The following diagrams illustrate the logical flow of the synthesis and the overall experimental workflow.

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Substrate N-(4-methoxyphenyl)butanamide Substrate->ReactionMix Product_Iminium Cyclized Intermediate ReactionMix->Product_Iminium 80-90 °C Quench Ice Quench & Neutralization Product_Iminium->Quench Extract DCM Extraction Quench->Extract Purify Column Chromatography / Recrystallization Extract->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Logical flow of the Vilsmeier-Haack quinoline synthesis.

G A Setup: Assemble dry three-necked flask with stirrer, dropping funnel, condenser B Charge flask with anhydrous DMF and cool to 0-5 °C A->B C Slowly add POCl₃ to DMF (Maintain T < 10 °C) B->C D Stir for 30 min at 0-5 °C (Vilsmeier reagent forms) C->D E Add N-(4-methoxyphenyl)butanamide in portions (Maintain T < 15 °C) D->E F Heat reaction to 80-90 °C for 4-6h (Monitor by TLC) E->F G Cool reaction, then pour slowly onto crushed ice (Quench) F->G H Neutralize with sat. NaHCO₃ to pH 7-8 G->H I Extract product with Dichloromethane H->I J Combine organic layers, wash with brine, and dry over MgSO₄ I->J K Concentrate under reduced pressure J->K L Purify crude product via column chromatography or recrystallization K->L

Caption: Step-by-step experimental workflow diagram.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Indian Journal of Chemistry. (2004).
  • Benchchem. (n.d.). Physical and chemical properties of Vilsmeier's reagent.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • RSC Advances. (2020).
  • ResearchGate. (2019). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I).
  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • International Journal of Chemical Studies. (2021, December 26).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-ethyl-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Power of C-C Bond Formation

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline ring system is therefore a critical endeavor in the discovery of new and improved pharmaceuticals.[4] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance under relatively mild conditions.[5][6][7] This reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed coupling of an organohalide with an organoboron species.[5]

This guide provides a detailed examination of the Suzuki coupling reaction as applied to 2-Chloro-3-ethyl-6-methoxyquinoline, a substituted quinoline with potential as a building block in drug discovery programs. The presence of a chloro-substituent, while economically attractive, presents a higher activation barrier for oxidative addition to the palladium catalyst compared to bromo or iodo analogs, necessitating carefully optimized reaction conditions.[8][9]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) species. This step, often the rate-limiting step for less reactive aryl chlorides, forms a palladium(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.[8][9]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[5][11] The exact mechanism of transmetalation is still a subject of detailed study.[5]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L₂) Intermediate Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Intermediate Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Coupled Product (Ar-R) Reductive_Elimination->Ar-R Ar-Cl This compound (Ar-Cl) Ar-Cl->Oxidative_Addition R-B(OH)2 Arylboronic Acid (R-B(OH)₂) + Base R-B(OH)2->Transmetalation

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general method for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed catalyst like [PdCl₂(dppf)]

  • Phosphine ligand (e.g., SPhos, XPhos, or tricyclohexylphosphine)[12]

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[5]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)[5][13]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, Schlenk line, and magnetic stirrer/hotplate

  • Materials for work-up and purification (e.g., celite, ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)

Reaction Setup and Procedure

Experimental_Workflow start Start reagents 1. Reagent Preparation (Drying of glassware, weighing of reagents) start->reagents setup 2. Reaction Setup (Assembly of glassware under inert atmosphere) reagents->setup addition 3. Reagent Addition (Addition of solids, then solvent and boronic acid) setup->addition reaction 4. Reaction (Heating under inert atmosphere with stirring) addition->reaction monitoring 5. Reaction Monitoring (TLC or LC-MS analysis) reaction->monitoring monitoring->reaction Incomplete workup 6. Work-up (Quenching, extraction, and drying) monitoring->workup Complete purification 7. Purification (Column chromatography) workup->purification analysis 8. Product Analysis (NMR, MS) purification->analysis end End analysis->end

Figure 2. Step-by-step experimental workflow for the Suzuki coupling reaction.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 1-3 mol%), the phosphine ligand (e.g., SPhos; 2-6 mol%), and the base (e.g., K₃PO₄; 2.0-3.0 equiv.).

    • Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Using an excess of the boronic acid can help drive the reaction to completion. The choice of catalyst, ligand, and base is critical for the successful coupling of less reactive chloroquinolines.[14][15]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M) to the flask via syringe.

    • Rationale: Degassing the solvent removes dissolved oxygen, which can poison the catalyst. A mixture of an organic solvent and water is often beneficial for the solubility of both the organic reactants and the inorganic base.[5][16]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Rationale: Higher temperatures are often required to facilitate the oxidative addition of the aryl chloride.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Recommended Reaction Conditions

The optimal reaction conditions can vary depending on the specific arylboronic acid used. Below is a table summarizing starting points for optimization.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ with a ligand, or a pre-catalyst like SPhos-Pd-G2Buchwald's biarylphosphine ligands are highly effective for coupling aryl chlorides.[9][12][17]
Ligand SPhos, XPhos, or P(tBu)₃Bulky, electron-rich ligands promote the oxidative addition of the aryl chloride.[8][12]
Base K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases are often required for challenging couplings.[5]
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Aprotic polar solvents, often with water, facilitate the dissolution of reagents.[5][13]
Temperature 80 - 110 °CHigher temperatures are generally needed to overcome the activation energy for C-Cl bond cleavage.

Troubleshooting and Considerations

  • Low or No Conversion:

    • Insufficient Temperature: The oxidative addition of the C-Cl bond may require higher temperatures.

    • Inappropriate Ligand/Base Combination: Screen different ligands and bases. For electron-rich chloroquinolines, a more electron-rich and bulky ligand may be necessary.[14][15]

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur at high temperatures. Using a slight excess of the boronic acid is often a good compromise.

    • Protodeboronation: The boronic acid can be cleaved by acidic protons. Ensure the reaction medium is sufficiently basic.[18]

    • Dehalogenation: The starting aryl chloride can be reduced. This can be minimized by ensuring an efficient catalytic cycle.[18]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of functionalized quinolines. While the coupling of this compound requires careful consideration of reaction parameters due to the lower reactivity of the C-Cl bond, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands, in combination with appropriate bases and solvents, can lead to high yields of the desired coupled products. The protocols and guidelines presented here provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Schroeder Group - University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • National Institutes of Health. 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline. [Link]

  • National Institutes of Health. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. [Link]

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • Royal Society of Chemistry. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ScienceDirect. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • PubMed Central. Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]. [Link]

  • ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]

  • Semantic Scholar. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • SpringerLink. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • National Institutes of Health. Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. [Link]

  • MDPI. Quinoline-Based Hybrid Compounds with Antimalarial Activity. [Link]

  • YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]

Sources

Application Note: A Robust Heck Reaction Protocol for the Vinylation of 2-Chloro-3-ethyl-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the palladium-catalyzed Heck-Mizoroki reaction, specifically tailored for the coupling of 2-Chloro-3-ethyl-6-methoxyquinoline with an acrylate ester. The protocol addresses the inherent challenges of activating a less reactive aryl chloride on an electron-rich, sterically hindered quinoline core. We will dissect the critical parameters, including the selection of an appropriate palladium precursor, the essential role of sterically demanding phosphine ligands, and the optimization of base and solvent systems. This guide is intended for researchers in medicinal chemistry and materials science, offering a reliable method for the synthesis of complex quinoline derivatives, which are pivotal scaffolds in drug discovery.

Introduction: The Challenge of Activating Aryl Chlorides

The Heck reaction, a cornerstone of modern organic synthesis, forges carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] Its discovery, honored with the 2010 Nobel Prize in Chemistry, revolutionized the construction of substituted alkenes.[1] While aryl iodides and bromides are traditional substrates due to their high reactivity, their cost and limited commercial availability present significant hurdles for large-scale synthesis. Aryl chlorides, in contrast, are economically attractive and widely available starting materials.[2][3]

However, the strength of the C-Cl bond makes the initial, turnover-limiting step of the catalytic cycle—oxidative addition to the Pd(0) center—energetically demanding.[4][5] This challenge is amplified in substrates like this compound. The quinoline ring, while heteroaromatic, is influenced by the electron-donating methoxy group, which deactivates the aryl chloride towards oxidative addition. Furthermore, the ethyl group at the 3-position introduces steric hindrance around the reaction center.

This guide presents a protocol that overcomes these challenges through the strategic use of advanced catalyst systems, enabling efficient and high-yielding vinylation.

Mechanistic Rationale for Parameter Selection

A successful Heck reaction hinges on a delicate balance of catalytic steps. Understanding the mechanism allows for rational optimization of the reaction conditions. The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene coordination and insertion, β-hydride elimination, and finally, reductive elimination to regenerate the active catalyst.[6][7]

Heck_Reaction_Mechanism Figure 1: Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition ProductComplex H-Pd(II)L₂(Alkene)-X Pd0->ProductComplex + Base - HBX ArPdX Ar-Pd(II)L₂-X ArPdX->Pd0 Ar-X AlkeneCoord Alkene Coordination AlkeneComplex Ar-Pd(II)L(Alkene)-X AlkeneComplex->ArPdX Alkene Insertion Migratory Insertion Intermediate R-CH₂-CH(Ar)-Pd(II)L-X Intermediate->AlkeneComplex BetaElim β-Hydride Elimination ProductComplex->Intermediate RedElim Reductive Elimination

Figure 1: Catalytic Cycle of the Heck Reaction
The Catalyst System: Palladium and Ligand Choice

For unactivated aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often insufficient.[2] The key to success lies in using a catalyst system that promotes the difficult oxidative addition step. This is achieved by employing electron-rich, sterically bulky phosphine ligands.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species by a phosphine ligand or other reagents in the mixture.[1]

  • Ligand Selection: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or di(1-adamantyl)-n-butylphosphine are highly effective for activating aryl chlorides.[2][8] These ligands are both sterically demanding and strongly electron-donating. The bulkiness promotes the formation of a coordinatively unsaturated, 14-electron Pd(0)L complex, which is highly reactive towards oxidative addition. The strong electron-donating character increases the electron density on the palladium center, further facilitating its insertion into the C-Cl bond.[8]

The Base: More Than a Proton Sponge

The base is crucial for neutralizing the hydrogen halide (HX) generated during the catalytic cycle, thereby regenerating the Pd(0) catalyst.[6][9] For challenging couplings, an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred over amine bases. These bases can also influence the catalyst's stability and reactivity. In some cases, organic ionic bases like tetra-n-butylammonium acetate (n-Bu₄N⁺OAc⁻) have been shown to lower reaction temperatures for aryl chloride couplings.[10]

Solvent and Temperature: Driving the Reaction

High boiling point, polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP) are typically required. These solvents help to dissolve the inorganic base and stabilize the polar intermediates in the catalytic cycle. Due to the low reactivity of the aryl chloride, elevated temperatures (120-150 °C) are generally necessary to achieve a reasonable reaction rate.

Microwave-assisted heating can be a powerful tool to dramatically reduce reaction times from hours to minutes by allowing for rapid heating to temperatures above the solvent's boiling point in a sealed vessel.[11][12]

Detailed Experimental Protocol

This protocol describes the coupling of this compound with n-butyl acrylate.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Palladium compounds are toxic and phosphine ligands are air-sensitive and malodorous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagent and Solvent Summary
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound221.681.0222 mg
n-Butyl acrylate128.171.5192 mg (0.21 mL)
Palladium(II) acetate (Pd(OAc)₂)224.50.02 (2 mol%)4.5 mg
Tri-tert-butylphosphine (P(t-Bu)₃)202.290.04 (4 mol%)8.1 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
N,N-Dimethylacetamide (DMAc)87.12-4.0 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk tube or microwave reaction vial equipped with a magnetic stir bar, add potassium carbonate (276 mg, 2.0 mmol) and palladium(II) acetate (4.5 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (222 mg, 1.0 mmol), anhydrous DMAc (4.0 mL), n-butyl acrylate (0.21 mL, 1.5 mmol), and tri-tert-butylphosphine (8.1 mg, 0.04 mmol). Note: Phosphine ligands are often supplied as solutions in toluene or hexane for easier handling.

  • Reaction:

    • Conventional Heating: Place the sealed tube in a preheated oil bath at 140 °C.

    • Microwave Heating: Place the sealed vial in the microwave reactor and heat to 160 °C for 30-60 minutes.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours for conventional heating).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts.[7]

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired vinylated quinoline product.

Figure 2: Experimental Workflow for the Heck Reaction

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, this may indicate catalyst decomposition. Increasing the ligand-to-palladium ratio (e.g., L:Pd of 4:1) can sometimes improve catalyst stability. Alternatively, a different bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand could be screened.[3]

  • Side Products: Formation of dehalogenated starting material (hydrodehalogenation) can occur. This is often minimized by ensuring the system is rigorously deoxygenated and anhydrous.

  • "Jeffery Conditions": For some substrates, the addition of a phase-transfer catalyst like tetra-n-butylammonium chloride (TBAC) can accelerate the reaction, even at lower temperatures.[13][14] These conditions, known as Jeffery conditions, can be an effective alternative to phosphine-ligated systems.[13][15]

Conclusion

The successful Heck vinylation of this compound is readily achievable despite the challenges posed by the unreactive aryl chloride. The key to a high-yielding transformation is the use of a robust catalyst system composed of a palladium precursor and a bulky, electron-rich phosphine ligand. This protocol provides a reliable and scalable starting point for researchers, enabling the synthesis of valuable substituted quinoline derivatives for applications in drug discovery and materials science.

References

  • BYJU'S. Heck Reaction Mechanism. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Thieme. A New Efficient Palladium Catalyst for Heck Reactions of Deactivated Aryl Chlorides1. [Link]

  • SciSpace. Mechanisms of the Mizoroki–Heck Reaction. [Link]

  • SATHEE JEE. Chemistry Heck Reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. [Link]

  • ACS Publications. Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. [Link]

  • ACS Publications. New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. [Link]

  • NIH. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. [Link]

  • Harvard University. The Heck Reaction - Chem 115 Myers. [Link]

  • University of Pittsburgh. Heck Reaction. [Link]

  • ResearchGate. Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. [Link]

  • CEM. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • University of Pittsburgh. Basic Principles - Heck Reactions. [Link]

  • KTH Royal Institute of Technology. High-Speed Heck Reactions in Ionic Liquid with Controlled Microwave Heating. [Link]

  • Organic Chemistry Portal. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. [Link]

  • NIH. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. [Link]

  • ACS Publications. Microwave-Promoted Heck Coupling Using Ultralow Metal Catalyst Concentrations. [Link]

  • University of Illinois Urbana-Champaign. Mechanistic Studies in Palladium Catalysis: The Role of Anionic Arylpalladium Halide Intermediates in the Mizoroki-Heck Reaction. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • DiVA portal. Heck Reactions with Aryl Chlorides. [Link]

  • NROChemistry. Heck Coupling. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • RSC Publishing. HCO 2 H-promoted hydrolysis of 2-chloroquinolines to quinolones. [Link]

  • J&K Scientific LLC. Heck Reaction. [Link]

Sources

Application Notes and Protocols: Synthesis of 2-Amino-3-ethyl-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial drugs like chloroquine and primaquine.[1][2][3] The introduction of an amino group at the 2-position of the quinoline nucleus can significantly modulate the molecule's biological activity, making 2-aminoquinolines valuable intermediates in the synthesis of novel drug candidates. This document provides a detailed guide for the synthesis of 2-amino-3-ethyl-6-methoxyquinoline from its 2-chloro precursor, a key transformation for creating libraries of substituted quinolines for drug discovery programs.

This guide will focus on a modern and highly efficient method: the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction has become a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance in forming carbon-nitrogen bonds.[4][5] We will explore the mechanistic underpinnings, provide a robust, step-by-step protocol, and detail the necessary characterization and safety procedures.

Mechanistic Insight: From Chloroquinoline to Aminoquinoline

The conversion of 2-chloro-3-ethyl-6-methoxyquinoline to its 2-amino analogue is achieved via the substitution of the chlorine atom with an amino group. While classical nucleophilic aromatic substitution (SNAr) is possible, it often requires harsh conditions (high temperatures and pressures) due to the energy barrier of disrupting the ring's aromaticity.[6][7][8]

The Buchwald-Hartwig amination provides a more elegant and efficient catalytic pathway. This reaction utilizes a palladium catalyst and a suitable phosphine ligand to facilitate the C-N bond formation under significantly milder conditions.

The generally accepted catalytic cycle involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (or ammonia equivalent) coordinates to the palladium center. A base then deprotonates the coordinated amine, forming an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired 2-aminoquinoline product is released, regenerating the Pd(0) catalyst to continue the cycle.

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl L_n(Aryl)Pd(II)-Cl Pd0->PdII_Aryl Aryl-Cl Coord Amine Coordination & Deprotonation PdII_Amido L_n(Aryl)Pd(II)-NHR PdII_Aryl->PdII_Amido + R-NH2 - Base-H-Cl PdII_Amido->Pd0 Product (Aryl-NHR) RedElim Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle for C-N cross-coupling.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol details a reliable method for the amination of this compound. The use of lithium bis(trimethylsilyl)amide (LiHMDS) serves as an effective ammonia equivalent, which is often more convenient and safer to handle than gaseous ammonia.[4][9]

Materials & Reagents
ReagentFormulaM.W. ( g/mol )Stoichiometry
This compoundC₁₂H₁₂ClNO221.681.0 eq
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.720.02 eq
XantphosC₃₉H₃₂OP₂578.600.04 eq
Lithium bis(trimethylsilyl)amide (LiHMDS)C₆H₁₈LiNSi₂167.331.5 eq
Anhydrous TolueneC₇H₈92.14-
Saturated aq. NH₄ClNH₄Cl53.49-
Ethyl AcetateC₄H₈O₂88.11-
BrineNaCl (aq.)--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-
Silica Gel (230-400 mesh)SiO₂60.08-
Equipment
  • Two-neck round-bottom flask (Schlenk flask)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

G start Start: Assemble Dry Glassware setup 1. Inert Atmosphere Setup Add substrate, catalyst, ligand, and solvent to flask. Purge with Argon/N₂ for 15 min. start->setup reagents 2. Reagent Addition Add LiHMDS solution dropwise at room temperature. setup->reagents reaction 3. Reaction Heat mixture to 100-110 °C. Monitor by TLC/LC-MS (approx. 12-24h). reagents->reaction workup 4. Work-up Cool to RT. Quench with sat. aq. NH₄Cl. Extract with Ethyl Acetate. reaction->workup purify 5. Purification Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by silica gel column chromatography. workup->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for the synthesis of 2-amino-3-ethyl-6-methoxyquinoline.
  • Reaction Setup:

    • To a dry two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

    • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous toluene via syringe. Stir the mixture and purge with the inert gas for an additional 15 minutes to ensure the solution is thoroughly deoxygenated.

  • Reagent Addition:

    • To the stirring suspension, add a 1.0 M solution of LiHMDS in THF (1.5 eq) dropwise via syringe at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 100-110 °C) using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up Procedure:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

    • The crude residue is then purified by flash column chromatography on silica gel. An eluent system of hexane/ethyl acetate is typically effective, starting with a low polarity and gradually increasing the percentage of ethyl acetate.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield 2-amino-3-ethyl-6-methoxyquinoline as a solid.

Product Characterization

The identity and purity of the synthesized 2-amino-3-ethyl-6-methoxyquinoline hydrochloride must be confirmed using standard analytical techniques.[10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons on the quinoline core, a singlet for the methoxy group (-OCH₃), a quartet and a triplet for the ethyl group (-CH₂CH₃), and a broad singlet for the amino group (-NH₂) protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, corresponding to the structure of the target compound.

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 203.12.

  • IR (Infrared) Spectroscopy: Look for characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, indicative of the primary amine group.

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11][12]

  • Quinolines: Chloroquinoline derivatives should be handled with care as they can be irritants and are potentially toxic.[11]

  • Palladium Catalysts/Ligands: These reagents can be toxic and air-sensitive. Avoid inhalation of dust and skin contact.

  • LiHMDS: This is a strong base that is highly reactive with water and moisture. Handle under inert gas conditions. It is corrosive and can cause severe burns.

  • Solvents: Toluene is a flammable and toxic solvent. Use in a well-ventilated area away from ignition sources.

  • Ammonia: While this protocol uses an ammonia equivalent, any procedures involving gaseous ammonia require extreme caution due to its high toxicity and corrosivity.[13][14][15] Ensure access to emergency equipment and follow strict handling protocols.[14]

Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of in accordance with institutional and local environmental regulations.

References

  • Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • GDS Corp. (2015). Safety Precautions For Workers Who Handle Ammonia. [Link]

  • International Enviroguard. (2021). How to Protect Workers from Ammonia Exposure. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • OSHA Training School. (2024). Ammonia Safety: Health Risks, Prevention & Handling. [Link]

  • ResearchGate. (2015). Synthesis of New Chloroquine Derivatives as Antimalarial Agents. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • Sanchez-Alonso, R., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5567. [Link]

  • Solomon, V. R., et al. (2010). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Journal of Medicinal Chemistry, 53(1), 310-321. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

Sources

Application Notes & Protocols: Evaluating the Antimicrobial and Antifungal Potential of Novel 2-Chloro-3-ethyl-6-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical entities with potent and unique mechanisms of action. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Modifications to this core, particularly at the 2, 3, and 6 positions, have been shown to significantly modulate biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial and antifungal properties of a novel class of compounds: 2-Chloro-3-ethyl-6-methoxyquinoline derivatives. By leveraging established protocols and insights from structurally related analogs, this document outlines the rationale behind experimental design, detailed step-by-step methodologies, and data interpretation to assess the therapeutic potential of these new chemical entities.

Section 1: Scientific Rationale & Postulated Mechanisms

The therapeutic potential of quinoline derivatives is deeply rooted in their ability to interfere with essential microbial processes. The planar aromatic ring system of the quinoline core allows it to intercalate with microbial DNA and RNA, thereby disrupting replication and transcription.[3] Furthermore, many quinoline-based drugs, particularly the fluoroquinolones, are potent inhibitors of key bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for maintaining DNA topology during replication.[2][3]

For the specific class of this compound derivatives, the substituents are hypothesized to play distinct roles:

  • 2-Chloro Group: The electronegative chlorine atom can enhance the molecule's ability to form interactions with biological targets and may influence its pharmacokinetic properties.

  • 3-Ethyl Group: The presence of an alkyl group at this position can impact the molecule's hydrophobicity, potentially improving its ability to penetrate microbial cell membranes.

  • 6-Methoxy Group: This electron-donating group can modulate the electronic properties of the quinoline ring system, influencing its binding affinity to target enzymes or nucleic acids.

These substitutions create a unique chemical entity whose activity must be empirically determined. The following protocols are designed to rigorously test this hypothesis.

Potential Microbial Targeting Pathways

The diagram below illustrates the primary molecular targets within a bacterial cell that are frequently inhibited by quinoline-based compounds.

Quinoline_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Extracellular DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication Template for DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Gyrase->Replication Enables Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Replication Enables Cell_Membrane Cell Membrane Protein_Synth Protein Biosynthesis Replication->Protein_Synth Leads to Quinoline 2-Chloro-3-ethyl- 6-methoxyquinoline Derivative Quinoline->DNA Intercalation Quinoline->DNA_Gyrase Inhibition Quinoline->Topoisomerase_IV Inhibition Quinoline->Cell_Membrane Disruption

Caption: Postulated mechanisms of action for quinoline derivatives against bacterial cells.

Section 2: Protocols for Antimicrobial & Antifungal Evaluation

This section provides detailed, self-validating protocols for the systematic screening and quantitative assessment of the target compounds. It is imperative that all compounds are purified to >95% and structurally verified (e.g., via NMR, MS) before biological testing to ensure data integrity.

Experimental Workflow Overview

The evaluation process follows a logical progression from broad qualitative screening to precise quantitative assessment. This approach efficiently identifies active compounds and characterizes their potency.

Antimicrobial_Testing_Workflow Start Synthesized & Purified This compound Derivative Prep Prepare Compound Stock Solutions & Microbial Inocula Start->Prep Screen Primary Screening: Agar Disk Diffusion Assay Prep->Screen Inactive Compound Inactive (Archive/Modify) Screen->Inactive No Inhibition Active Compound Active (Zone of Inhibition) Screen->Active Inhibition > 6 mm MIC Quantitative Assay: Broth Microdilution for MIC Active->MIC MBC Determine Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC Data Data Analysis, Comparison, & Reporting MBC->Data End Candidate for Further Study (e.g., Time-Kill, Cytotoxicity) Data->End

Caption: High-level workflow for evaluating novel antimicrobial compounds.

Protocol: Agar Disk Diffusion Assay (Qualitative Screening)

Principle: This method provides a preliminary assessment of antimicrobial activity. A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disc.[4]

Materials:

  • Test Compounds (10 mg/mL stock in DMSO)

  • Sterile 6 mm filter paper discs

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic discs (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (disc with DMSO)

  • Sterile swabs, Petri dishes, forceps

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile swab into the inoculum, remove excess liquid by pressing against the inside of the tube, and streak the entire surface of the agar plate evenly in three directions. Allow the plate to dry for 5-10 minutes.

  • Disc Application: Aseptically apply sterile filter paper discs to the agar surface.

  • Compound Loading: Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a disc. Apply the same volume of DMSO to the negative control disc. Place a standard antibiotic disc as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.

  • Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disc.

Causality & Self-Validation: This is a rapid, cost-effective method to screen multiple compounds.[5] The inclusion of a potent positive control (e.g., Ciprofloxacin) validates that the test conditions are suitable for detecting antimicrobial activity, while the negative DMSO control ensures that the solvent itself is not inhibiting growth.

Protocol: Broth Microdilution Assay (Quantitative MIC Determination)

Principle: This is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[4] The assay is performed in a 96-well microtiter plate using serial dilutions of the test compound.

Materials:

  • Test Compounds (stock in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Microbial inoculum prepared as in 2.2 and then diluted to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth.

  • Sterile 96-well microtiter plates

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells. Mix well and transfer 100 µL from this column to the next, creating a two-fold serial dilution across the plate (e.g., from 128 µg/mL to 0.25 µg/mL). Discard 100 µL from the last column.

  • Control Wells:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only broth (no compound, no inoculum).

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.

  • Incubation: Cover the plate and incubate under the same conditions as the disk diffusion assay.

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound where no turbidity (growth) is observed. This can be aided by adding a viability dye like resazurin.

Causality & Self-Validation: This method provides a precise quantitative measure of a compound's potency.[4][5] The growth control must show turbidity, and the sterility control must remain clear, validating the test system. Comparing the results to a known antibiotic provides a benchmark for potency.

Caption: Example plate map for determining MIC of two compounds (A and B).

Section 3: Data Presentation & Interpretation

To facilitate comparative analysis, all quantitative data should be summarized in a clear, tabular format. The following tables serve as a template for presenting results, populated with illustrative data from published studies on related 6-methoxyquinoline analogs to provide context.[6]

NOTE: The data below is for illustrative purposes only to demonstrate proper formatting and does not represent actual experimental results for this compound derivatives.

Table 1: Illustrative Antibacterial Activity of Quinolone Analogs (MIC in µg/mL)

Compound/DrugS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Reference
Derivative A (Hypothetical) This Study
Derivative B (Hypothetical) This Study
6-Methoxyquinoline Analog 112.5255050[6]
6-Methoxyquinoline Analog 26.2512.52512.5[6]
Ciprofloxacin (Control)0.25 - 10.125 - 0.5≤0.008 - 10.06 - 4[6]

Table 2: Illustrative Antifungal Activity of Quinolone Analogs (MIC in µg/mL)

Compound/DrugCandida albicansAspergillus fumigatusReference
Derivative A (Hypothetical) This Study
Derivative B (Hypotothetical) This Study
Mefloquine Analog8>64[7]
Fluconazole (Control)0.25 - 18 - >64[7]

References

  • Jain, A. et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Darshan Publishers. [Link]

  • ACS Publications. (2023). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • Musiol, R. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]

  • Wang, Y. et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]

  • Hossain, T. et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [Link]

  • Kumar, S. et al. (2021). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. ResearchGate. [Link]

  • Qiu, H. et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega. [Link]

  • Balouiri, M. et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Bouacida, S. et al. (2012). 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • JFE Techno-Research Corporation. (n.d.). Tests on Antimicrobial Activity and Antifungal Activity. JFE Techno-Research Corporation. [Link]

  • El-Sayed, M. et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society. [Link]

  • Hossain, T. et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

  • Kumar, S. et al. (2014). Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Do, T. et al. (2016). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, S. et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. ResearchGate. [Link]

  • Kumar, S. et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. [Link]

  • Indian Journal of Chemistry. (2023). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene). Indian Journal of Chemistry. [Link]

  • Reddy, C. et al. (2011). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]

  • Bentham Science. (n.d.). Synthesis and Antifungal Activity of Some 6-tert-butyl-8-chloro-2, 3-dimethylquinolin-4-ol Derivatives against Pyricularia oryae. Bentham Science. [Link]

  • Al-azzawi, A. et al. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. Gene Reports. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-ethyl-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Quinoline Scaffolds and C-2 Functionalization

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom allow for specific interactions with biological targets. The targeted functionalization of the quinoline ring is therefore a critical endeavor in the development of novel molecular entities. Among the various positions on the quinoline core, the C-2 position is of particular interest. Its modification through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds opens up a vast chemical space for derivatization.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving such transformations, offering a broad substrate scope, high functional group tolerance, and predictable stereochemistry.[2][3] This guide provides a detailed technical overview and actionable protocols for the palladium-catalyzed cross-coupling of a specific, electronically-rich and sterically-hindered substrate: 2-Chloro-3-ethyl-6-methoxyquinoline . The methodologies described herein are grounded in established principles of organometallic chemistry and are designed to be readily adaptable by researchers in both academic and industrial settings.

The choice of this compound as a substrate presents a unique set of challenges and opportunities. The chloro-substituent at the C-2 position is less reactive than its bromo or iodo counterparts, necessitating more active catalytic systems.[4] The presence of an electron-donating methoxy group at the C-6 position and an ethyl group at the C-3 position further modulates the electronic and steric environment of the reaction center. This guide will address these subtleties, providing insights into the rational selection of catalysts, ligands, bases, and reaction conditions to achieve optimal outcomes in various cross-coupling transformations.

Core Mechanistic Principles: A Unified Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, proceed through a common catalytic cycle.[5][6][7] A foundational understanding of this cycle is paramount for troubleshooting and optimizing these transformations. The cycle is generally understood to involve three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, this compound) to form a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[8] The choice of a sufficiently electron-rich and sterically bulky ligand is crucial to facilitate this step.[9]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin/Amine Coordination/Insertion (for Heck, Buchwald-Hartwig): In this step, the second coupling partner is introduced to the palladium center. For Suzuki coupling, the organic group from an organoboron reagent is transferred to the palladium.[6][7] For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[10]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

The efficiency of each of these steps is highly dependent on the interplay between the substrate, catalyst, ligand, base, and solvent. The protocols that follow are designed with these principles in mind.

Diagram: The General Palladium Cross-Coupling Catalytic Cycle

Palladium Cross-Coupling Cycle General Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation / Coordination PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Substrate R-X Coupling_Partner R'-M Buchwald-Hartwig Amination Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L-X OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord PdII_Amine [Ar-Pd(II)L(HNR'R'')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArX Ar-Cl Amine HNR'R''

Sources

Application Notes and Protocols for the Derivatization of the Ethyl Group at the 3-Position of 2-Chloro-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of the ethyl group at the 3-position of the 2-chloro-6-methoxyquinoline scaffold. This quinoline derivative is a valuable building block in medicinal chemistry, and the ability to functionalize the 3-ethyl side chain opens up numerous avenues for generating novel analogues with potentially enhanced biological activity. The protocols detailed herein focus on two key transformations: benzylic bromination and benzylic oxidation, converting the ethyl group into a versatile bromoethyl handle or an acetyl moiety, respectively.

Introduction: The Strategic Importance of Quinoline Derivatization

The quinoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of therapeutic agents. The 2-chloro-6-methoxyquinoline framework, in particular, offers several points for chemical modification. While derivatization of the quinoline ring itself is well-documented, the selective functionalization of alkyl side chains presents a unique opportunity to explore new chemical space and modulate the physicochemical and pharmacological properties of lead compounds.

The ethyl group at the 3-position is a prime target for such modifications. Its benzylic-like reactivity, due to the adjacent aromatic quinoline system, allows for selective transformations under relatively mild conditions. This guide provides detailed, field-proven protocols for the benzylic bromination and oxidation of 2-chloro-3-ethyl-6-methoxyquinoline, furnishing key intermediates for further elaboration in drug development programs.

Synthesis of the Starting Material: this compound

A reliable synthesis of the starting material is paramount. The following protocol is adapted from established Vilsmeier-Haack type reactions for the synthesis of 2-chloro-3-substituted quinolines.[1] The procedure involves the reaction of an appropriately substituted acetanilide with a Vilsmeier reagent generated in situ.

Proposed Synthetic Pathway

Synthesis_of_Starting_Material p_anisidine p-Anisidine acetanilide N-(4-methoxyphenyl)propanamide p_anisidine->acetanilide Acylation propionyl_chloride Propionyl Chloride propionyl_chloride->acetanilide starting_material This compound acetanilide->starting_material Cyclization/Chlorination vilsmeier_reagent Vilsmeier Reagent (POCl3/DMF) vilsmeier_reagent->starting_material

Caption: Proposed synthesis of the starting material.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of N-(4-methoxyphenyl)propanamide

  • In a 250 mL round-bottom flask, dissolve p-anisidine (12.3 g, 0.1 mol) in 100 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add propionyl chloride (9.25 g, 0.1 mol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with 50 mL of 1 M HCl, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-methoxyphenyl)propanamide. The product can be purified by recrystallization from ethanol.

Step 2: Vilsmeier-Haack Cyclization and Chlorination

  • In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, place N,N-dimethylformamide (DMF, 21.9 g, 0.3 mol).

  • Cool the DMF to 0 °C and slowly add phosphorus oxychloride (POCl₃, 46.0 g, 0.3 mol) dropwise with vigorous stirring.

  • After the addition, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add N-(4-methoxyphenyl)propanamide (17.9 g, 0.1 mol) portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

  • Neutralize the solution with a 20% sodium hydroxide solution until it is slightly alkaline (pH 8-9).

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Appearance
This compoundC₁₂H₁₂ClNO221.68Off-white to pale yellow solid

Derivatization of the 3-Ethyl Group

The benzylic hydrogens of the ethyl group at the 3-position are susceptible to radical abstraction, making this position ideal for selective functionalization.

Protocol 2: Benzylic Bromination to 3-(1-Bromoethyl)-2-chloro-6-methoxyquinoline

This protocol utilizes N-bromosuccinimide (NBS) as a bromine source and a radical initiator to achieve selective bromination at the benzylic position of the ethyl group.[2][3][4][5]

Benzylic_Bromination starting_material This compound product 3-(1-Bromoethyl)-2-chloro-6-methoxyquinoline starting_material->product Radical Bromination reagents NBS, AIBN, CCl4 reagents->product

Caption: Benzylic bromination of the 3-ethyl group.

Materials:

  • This compound (1.11 g, 5 mmol)

  • N-Bromosuccinimide (NBS) (0.98 g, 5.5 mmol)

  • Azobisisobutyronitrile (AIBN) (82 mg, 0.5 mmol)

  • Carbon tetrachloride (CCl₄), anhydrous (50 mL)

Procedure:

  • To a 100 mL round-bottom flask, add this compound, NBS, and AIBN.

  • Add 50 mL of anhydrous carbon tetrachloride.

  • Reflux the mixture under a nitrogen atmosphere for 2-4 hours. The reaction can be initiated with a UV lamp if desired.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a 10% sodium thiosulfate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to yield 3-(1-bromoethyl)-2-chloro-6-methoxyquinoline.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Appearance
3-(1-Bromoethyl)-2-chloro-6-methoxyquinolineC₁₂H₁₁BrClNO300.58Pale yellow oil or low-melting solid

Scientific Rationale: The reaction proceeds via a free-radical chain mechanism. AIBN acts as a radical initiator, which upon heating, generates radicals that abstract a bromine atom from NBS to form a bromine radical. This bromine radical then selectively abstracts a hydrogen atom from the benzylic position of the ethyl group, as the resulting benzylic radical is resonance-stabilized by the quinoline ring. The benzylic radical then reacts with a molecule of NBS to yield the brominated product and a succinimidyl radical, which continues the chain reaction.

Protocol 3: Benzylic Oxidation to 3-Acetyl-2-chloro-6-methoxyquinoline

This protocol describes the oxidation of the benzylic methylene group of the ethyl side chain to a ketone using a metal catalyst and an oxidant.[6][7][8]

Benzylic_Oxidation starting_material This compound product 3-Acetyl-2-chloro-6-methoxyquinoline starting_material->product Catalytic Oxidation reagents CuCl2·2H2O, TBHP, Acetonitrile reagents->product

Caption: Benzylic oxidation of the 3-ethyl group.

Materials:

  • This compound (1.11 g, 5 mmol)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (85 mg, 0.5 mmol)

  • tert-Butyl hydroperoxide (TBHP), 70% aqueous solution (2.5 mL, ~17.5 mmol)

  • Acetonitrile (25 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound and CuCl₂·2H₂O in 25 mL of acetonitrile.

  • To the stirred solution, add the 70% aqueous TBHP solution dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by adding 25 mL of a 10% sodium sulfite solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 80:20) to afford 3-acetyl-2-chloro-6-methoxyquinoline.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Appearance
3-Acetyl-2-chloro-6-methoxyquinolineC₁₂H₁₀ClNO₂235.67White to off-white solid

Scientific Rationale: The copper(II) catalyst, in the presence of the oxidant TBHP, facilitates the selective oxidation of the benzylic C-H bond. The proposed mechanism involves the formation of a high-valent copper-oxo species which is capable of abstracting a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. This radical is then further oxidized to the corresponding ketone. The use of a catalytic amount of a transition metal provides a more efficient and controlled oxidation compared to stoichiometric strong oxidants.

Characterization Data

Accurate characterization of the synthesized compounds is crucial for validating the success of the reactions. Below are the expected analytical data for the key products.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (KBr, cm⁻¹) MS (ESI)
3-(1-Bromoethyl)-2-chloro-6-methoxyquinoline ~8.1 (s, 1H, H-4), ~7.8 (d, 1H, H-5), ~7.4 (dd, 1H, H-7), ~7.1 (d, 1H, H-8), ~5.5 (q, 1H, CHBr), ~3.9 (s, 3H, OCH₃), ~2.1 (d, 3H, CH₃)~160, 157, 145, 135, 130, 128, 125, 122, 105, 56, 45, 25~2980, 1600, 1490, 1250, 830, 690m/z 300, 302 [M+H]⁺
3-Acetyl-2-chloro-6-methoxyquinoline ~8.5 (s, 1H, H-4), ~7.9 (d, 1H, H-5), ~7.5 (dd, 1H, H-7), ~7.2 (d, 1H, H-8), ~3.9 (s, 3H, OCH₃), ~2.7 (s, 3H, COCH₃)~195, 161, 158, 146, 138, 131, 129, 126, 123, 104, 56, 30~1690 (C=O), 1600, 1495, 1255, 835m/z 236 [M+H]⁺

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the selective derivatization of the 3-ethyl group of 2-chloro-6-methoxyquinoline. The resulting bromoethyl and acetyl derivatives are valuable intermediates for the synthesis of novel quinoline-based compounds in the context of drug discovery and development. The provided scientific rationale behind the experimental choices should empower researchers to adapt and optimize these procedures for their specific research needs.

References

  • Ajjou, A. N., & Rahman, M. (2020). Oxidation of alkylarenes with aqueous 70% tert-butyl hydroperoxide catalyzed by CuCl2·2H2O/BQC.
  • Shi, F., Tse, M. K., & Beller, M. (2005). Cobalt-Catalyzed Oxidation of Ethylbenzene and Its Derivatives to the Corresponding Acetophenones with Molecular Oxygen.
  • Moriyama, K., Takemura, M., & Togo, H. (2012). Direct and Selective Benzylic Oxidation of Alkylarenes via C–H Abstraction Using Alkali Metal Bromides. Organic Letters, 14(9), 2414–2417. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Azzouny, A. A. (2014). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 4(77), 41046-41068. [Link]

  • Chaudhary, P., & Sharma, M. (2019). Co-Cu/SAPS-15 as a highly efficient and reusable catalyst for the selective oxidation of ethylbenzene to acetophenone.
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]

  • Chad's Prep. (2023). Allylic and Benzylic Bromination with NBS. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Vilsmeier-Haack Synthesis of 2,3,6-Trisubstituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated support center for the Vilsmeier-Haack synthesis of 2,3,6-trisubstituted quinolines. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven experience.

Introduction: The Vilsmeier-Haack Approach to Quinolines

The Vilsmeier-Haack (V-H) reaction is a versatile and efficient method for constructing functionalized quinoline rings, which are pivotal structures in numerous pharmaceutical agents.[1][2] The synthesis typically involves the cyclization of N-arylacetamides using the Vilsmeier reagent, an electrophilic chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3][4] This one-pot reaction directly yields 2-chloro-3-formylquinolines, which are valuable intermediates that can be further diversified at the 2- and 3-positions.[5]

However, the success of this synthesis is highly sensitive to substrate electronics, reagent stoichiometry, and reaction conditions. This guide provides the causal explanations behind common experimental pitfalls and offers robust solutions to overcome them.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

Question 1: My reaction yield is consistently low or the reaction fails completely. What are the primary causes and how can I fix this?

Low yield is the most frequent challenge and can be traced back to several critical factors. A systematic approach to troubleshooting is essential.

Answer:

Several factors, from reagent quality to the electronic nature of your substrate, can lead to poor outcomes.

Causality & Solution Pathways:

  • Vilsmeier Reagent Integrity: The reaction's success is fundamentally dependent on the potent electrophilicity of the Vilsmeier reagent.[4][6]

    • Cause: The reagent is extremely moisture-sensitive. Anhydrous conditions are non-negotiable. DMF is hygroscopic and can degrade to dimethylamine, which quenches the Vilsmeier reagent.[6][7] POCl₃ can hydrolyze to phosphoric acid.

    • Solution: Always use fresh, anhydrous DMF (preferably from a sealed bottle) and high-purity POCl₃. Flame-dry all glassware and conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).[6][8]

  • Substrate Reactivity (Electronic Effects): The V-H reaction is an electrophilic aromatic substitution. The electron density of the acetanilide ring dictates its reactivity.

    • Cause: Electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ on the N-arylacetamide deactivate the ring, making it less nucleophilic and hindering the intramolecular cyclization step. Acetanilides with strong EWGs may fail to yield any quinoline product.

    • Solution: For substrates with EWGs, more forcing conditions may be required (higher temperatures, longer reaction times). However, be aware that this can lead to decomposition. If possible, consider a synthetic route where the EWG is introduced after the quinoline ring is formed. Conversely, electron-donating groups (EDGs) like -OCH₃, -CH₃, or alkyl groups strongly facilitate the reaction, leading to higher yields and shorter reaction times.[1]

  • Reagent Stoichiometry: The molar ratio of POCl₃ to the acetanilide substrate is a critical optimization parameter.

    • Cause: An insufficient amount of Vilsmeier reagent will result in incomplete conversion. A large excess is often required to drive the reaction to completion.

    • Solution: Optimization studies have shown that a significant molar excess of POCl₃ is beneficial. Yields can be dramatically improved by increasing the molar ratio of POCl₃ to the substrate. Ratios as high as 12:1 have been reported to provide maximum yield for certain substrates.[8]

  • Temperature Control: The reaction involves distinct temperature-sensitive phases.

    • Cause: The initial formation of the Vilsmeier reagent is exothermic and should be performed at a low temperature (0-5 °C) to prevent degradation. However, the subsequent cyclization step requires significant thermal energy to overcome the activation barrier.[8][9]

    • Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0 °C. After the addition of your acetanilide, the reaction typically needs to be heated to 80-90 °C for several hours to ensure complete cyclization.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

Question 2: My reaction mixture turns dark brown or black, and I isolate a tarry, intractable material instead of a clean product. Why does this happen?

The formation of colored impurities and polymerization is a sign of side reactions or product decomposition.

Answer:

This issue typically arises from excessive heating, the presence of highly activating groups on your substrate, or an improper work-up procedure.

Causality & Solution Pathways:

  • Overheating or Prolonged Reaction Times:

    • Cause: While heating is necessary for cyclization, excessive temperatures (>100 °C) or unnecessarily long reaction times can cause the starting material or the product, which contains a reactive aldehyde, to polymerize or decompose.

    • Solution: Carefully control the reaction temperature using an oil bath and a temperature controller. Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up immediately. Do not heat the reaction overnight without first establishing its thermal stability.

  • Improper Quenching and Work-up:

    • Cause: The work-up is a critical step. The reaction mixture contains a large excess of POCl₃ and the product exists as an iminium salt complex. Quenching must be done carefully to hydrolyze the intermediate and neutralize the acidic mixture.[8] Adding water too quickly to the hot, concentrated reaction mixture can cause a violent exothermic reaction, leading to charring.

    • Solution: Always cool the reaction mixture to room temperature before quenching. The standard and safest procedure is to pour the cooled reaction mixture slowly, with vigorous stirring, onto a large amount of crushed ice.[8][10] This dissipates the heat of hydrolysis effectively. Following the quench, the acidic solution should be carefully neutralized with a base (e.g., NaHCO₃, Na₂CO₃, or NaOH solution) until the product precipitates.

Question 3: The desired 6-substituted quinoline is formed, but I also get other regioisomers. How can I improve the regioselectivity?

The V-H cyclization of meta-substituted acetanilides can potentially lead to two different regioisomers.

Answer:

Regioselectivity is governed by both steric and electronic factors during the electrophilic attack on the aromatic ring.

Causality & Solution Pathways:

  • Directing Effects of Substituents: The cyclization occurs at a position ortho to the acetamido group. For a meta-substituted acetanilide, there are two such positions (C-2 and C-6).

    • Cause: The Vilsmeier reagent will preferentially attack the most nucleophilic and sterically accessible position. Electron-donating groups at the meta-position (e.g., 3-methoxyacetanilide) will strongly direct the cyclization to the C-6 position (para to the methoxy group), leading to the 7-methoxyquinoline. Attack at C-2 (ortho to the methoxy group) is sterically hindered and electronically less favored.

    • Solution: In most published procedures, the reaction is highly regioselective. For meta-substituted acetanilides bearing an EDG, the primary product is the 7-substituted quinoline. For those with an EWG, the reaction is directed to the position least deactivated by the group. If you are observing poor regioselectivity, re-verify the structure of your starting material and consider that steric hindrance from a bulky 6-substituent on your final product might be due to a bulky group on the initial aniline.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of POCl₃ and DMF? A: DMF acts as the source for the formyl group and as the solvent. POCl₃ is a powerful Lewis acid and dehydrating agent that activates the carbonyl oxygen of DMF, facilitating the formation of the electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺Cl⁻, known as the Vilsmeier reagent.[1][11][12] This reagent is the active electrophile that attacks the aromatic ring.

Q2: Can other Vilsmeier reagents be used? A: Yes, while the DMF/POCl₃ system is the most common, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can be used in place of POCl₃.[3] Similarly, other N,N-disubstituted formamides can be used, though DMF is the most prevalent due to its reactivity and cost-effectiveness.

Q3: My starting acetanilide is poorly soluble in DMF. What can I do? A: Poor solubility can hinder the reaction. You can try gently warming the mixture of the acetanilide in DMF to achieve dissolution before adding it to the pre-formed Vilsmeier reagent. Alternatively, adding a co-solvent like dichloromethane (DCM) might improve solubility, but ensure it is anhydrous.[4] However, using DMF as the sole solvent is standard practice.

Q4: How do I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the best method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to get good separation between your starting acetanilide and the more polar 2-chloro-3-formylquinoline product. The product can often be visualized under UV light and may stain with potassium permanganate.

Data & Workflow Visualization

Reaction Optimization Data

The stoichiometry of the Vilsmeier reagent is paramount for achieving high yields. The table below summarizes the effect of varying the molar equivalents of POCl₃ on the yield of a representative 2-chloro-3-formyl-6-methoxyquinoline.

EntrySubstrate (1 eq.)POCl₃ (eq.)Temperature (°C)Time (h)Yield (%)
14-Methoxyacetanilide390645
24-Methoxyacetanilide690672
34-Methoxyacetanilide990585
4 4-Methoxyacetanilide 12 90 4 92
54-Methoxyacetanilide1590490
Data is illustrative, based on trends reported in the literature.
Diagrams of Mechanisms and Workflows
Vilsmeier Reagent Formation

G DMF DMF (N,N-Dimethylformamide) Adduct Initial Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Adduct VilsmeierReagent Vilsmeier Reagent (Chloroiminium Salt) Adduct->VilsmeierReagent Elimination of OP(O)Cl₂⁻

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

General Vilsmeier-Haack Cyclization Mechanism

G cluster_0 Electrophilic Attack & Formylation cluster_1 Cyclization & Dehydration cluster_2 Work-up Acetanilide Substituted Acetanilide Intermediate1 Iminium Intermediate Acetanilide->Intermediate1 VR Vilsmeier Reagent VR->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Attack QuinolineIminium Quinoline Iminium Salt Intermediate2->QuinolineIminium Dehydration/ Chlorination Product 2-Chloro-3-formyl Quinoline QuinolineIminium->Product Hydrolysis (H₂O)

Caption: Key stages in the Vilsmeier-Haack synthesis of quinolines.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckReagents Check Reagent Quality (Anhydrous DMF/POCl₃?) Start->CheckReagents CheckStoich Optimize Stoichiometry (Increase POCl₃ ratio?) CheckReagents->CheckStoich Reagents OK CheckTemp Verify Temperature Profile (0°C addition, 90°C heating?) CheckStoich->CheckTemp Stoichiometry OK CheckSubstrate Assess Substrate Electronics (EWG present?) CheckTemp->CheckSubstrate Temp. Profile OK Success Yield Improved CheckSubstrate->Success Conditions Adjusted

Caption: A logical progression for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Chloro-3-formyl-6-substituted-quinolines

Materials:

  • Appropriately substituted N-arylacetamide (1.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (12.0 eq.)

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Suitable solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (approx. 3-4 mL per gram of substrate). Cool the flask to 0 °C in an ice-salt bath.

  • Add POCl₃ (12.0 eq.) dropwise to the cold, stirring DMF via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the resulting pale-yellow solution to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction: Add the N-arylacetamide (1.0 eq.) portion-wise to the reaction mixture at 0 °C. A slight exotherm may be observed.

  • After the addition of the substrate, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a pre-heated oil bath to 85-90 °C.[9]

  • Maintain this temperature and stir the reaction for 4-8 hours. Monitor the progress by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water.

  • Slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring.

  • Once the quench is complete, neutralize the acidic solution by slowly adding solid NaHCO₃ or a saturated Na₂CO₃ solution until the pH is ~7-8. The product will typically precipitate as a solid.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol or hexanes to remove non-polar impurities.

  • Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.

References

  • Singh, R. M., & Srivastava, A. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B. [Link]

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. [Link]

  • Tekale, A. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Semantic Scholar. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Patil, S. S., et al. (Year N/A). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • ResearchGate. (2025). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities | Request PDF. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-6-phenyl-6,7-dihydro-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. [Link]

  • YouTube. (2020). DMF/POCl3 (Vilsmeier Haack Reaction)|Gate Chemistry|. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Makhanya, Z. M., et al. (Year N/A). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. [Link]

  • Mohamed, S. K., et al. (Year N/A). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Current Organic Synthesis. [Link]

  • International Journal of Chemical Studies. (2022). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • ResearchGate. (2022). (PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. [Link]

Sources

Byproduct formation and removal in 2-chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-chloroquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important synthetic transformation. 2-Chloroquinoline is a critical building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds.[1] However, its synthesis, most commonly achieved via the Vilsmeier-Haack reaction, is often plagued by byproduct formation that can complicate purification and reduce yields.[2]

This guide provides in-depth, experience-driven answers to frequently encountered problems, detailed troubleshooting protocols, and a clear explanation of the underlying chemical principles to empower you to optimize your experimental outcomes.

Part 1: Frequently Asked Questions - Byproduct Formation & Reaction Control

This section addresses the most common issues encountered during the synthesis of 2-chloroquinoline from acetanilides using the Vilsmeier-Haack reagent (POCl₃/DMF).

FAQ 1.1: My reaction shows poor conversion, with a significant amount of unreacted acetanilide remaining. What are the likely causes and how can I improve the yield?

Plausible Causes:

  • Insufficient Vilsmeier Reagent: The Vilsmeier-Haack reaction is a multicomponent process involving chlorination, formylation, and cyclization. An inadequate amount of the active Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a primary cause of incomplete reactions. The stoichiometry is critical, and typically, a significant excess of the reagent is required.

  • Low Reaction Temperature or Insufficient Time: The cyclization step of the Vilsmeier-Haack reaction requires thermal energy to proceed efficiently.[2][3] If the reaction temperature is too low or the heating time is too short, the reaction may stall after the initial formylation of the acetanilide, leading to low conversion to the final quinoline product.

  • Moisture Contamination: The Vilsmeier reagent is highly reactive towards water. Any moisture in the reagents (DMF, POCl₃) or glassware will consume the active species, reducing its availability for the main reaction and hindering the synthesis.

Recommended Solutions:

  • Optimize Reagent Stoichiometry: Increase the molar equivalents of both POCl₃ and DMF. A common starting point is to use at least 3-5 equivalents of POCl₃ relative to the starting acetanilide.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous grade DMF and fresh, sealed POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Strict Temperature and Time Control: Ensure the reaction mixture reaches the target temperature (typically 75-90°C) and is maintained for the recommended duration (often several hours).[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion before initiating workup.

FAQ 1.2: During the aqueous workup, I am isolating quinolin-2(1H)-one (also known as 2-hydroxyquinoline) as a major byproduct. Why does this happen and how can I prevent it?

Plausible Causes:

  • Hydrolysis of the Product: 2-Chloroquinoline is susceptible to nucleophilic substitution, particularly hydrolysis. The chlorine atom at the C2 position is activated and can be displaced by water, especially under elevated temperatures or non-neutral pH conditions during the workup, to form the more thermodynamically stable quinolin-2(1H)-one.[5]

  • Premature Quenching: Adding water or aqueous base to the reaction mixture while it is still hot can accelerate the rate of hydrolysis of the desired 2-chloroquinoline product.

Recommended Solutions:

  • Controlled Quenching: Cool the reaction mixture to room temperature, and preferably to 0-5°C in an ice bath, before slowly pouring it onto crushed ice or into ice-cold water.[3][4] This minimizes the thermal energy available for the hydrolysis side reaction.

  • Maintain Low Temperature During Neutralization: If a basic workup is required to neutralize residual acids, perform the neutralization at a low temperature (0-10°C) and avoid prolonged exposure to highly basic conditions.

  • Prompt Extraction: Once the product has precipitated or is in an organic layer, promptly separate it from the aqueous phase to minimize contact time and the risk of hydrolysis.

FAQ 1.3: The reaction mixture has turned into a dark, intractable tar. What leads to this, and is the product salvageable?

Plausible Causes:

  • Overheating: Excessive reaction temperatures can lead to polymerization and decomposition of the starting materials, intermediates, and the Vilsmeier reagent itself, resulting in the formation of complex, high-molecular-weight tars.

  • Concentrated Reaction: Running the reaction at a very high concentration can sometimes promote intermolecular side reactions and polymerization, especially if local overheating occurs.

  • Substrate Sensitivity: Acetanilides with certain electron-donating groups can be overly reactive under Vilsmeier-Haack conditions, making them more prone to side reactions and polymerization if the reaction temperature is not carefully controlled.

Recommended Solutions:

  • Precise Temperature Control: Use an oil bath or a temperature-controlled heating mantle to maintain a consistent and appropriate temperature. Avoid aggressive, direct heating.

  • Control Reagent Addition: When preparing the Vilsmeier reagent, add the POCl₃ to the DMF dropwise at a low temperature (0-5°C) to manage the initial exotherm before adding the acetanilide and heating.[4]

  • Solvent Dilution: While many procedures use DMF as both a reagent and solvent, in some cases, using an additional inert, high-boiling solvent might help to better control the reaction temperature and prevent localized overheating.

  • Salvage Strategy: Recovering the product from a tarry mixture is challenging. The best approach is often to attempt to dissolve the entire mixture in a large volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate), filter off any insoluble material, and then proceed with a purification method like column chromatography. However, yields are typically very low in such cases. Prevention is the best strategy.

FAQ 1.4: My purified product is contaminated with phosphorus-based impurities. How should I properly quench the reaction to avoid this?

Plausible Causes:

  • Incomplete Hydrolysis of POCl₃: Quenching excess POCl₃ with water is a highly exothermic and complex process. It doesn't hydrolyze directly to phosphoric acid in one step. Metastable and reactive intermediates such as phosphorodichloridic acid (PO₂Cl₂H) can form.[6] If the quench is incomplete, these species or their salts can co-precipitate with your product.

  • Formation of Insoluble Phosphates: During neutralization with a base (e.g., NaOH or Na₂CO₃), various sodium phosphate salts can form. These salts may have limited solubility and can be difficult to separate from the solid organic product.

Recommended Solutions:

  • Slow, Controlled Quench: As mentioned, always pour the cooled reaction mixture slowly into a large excess of crushed ice with vigorous stirring. This helps to dissipate the heat of hydrolysis and ensures sufficient water is present for the reaction to go to completion (forming phosphoric and hydrochloric acids).[7]

  • Extended Stirring: After the initial quench, allow the aqueous mixture to stir for a period (e.g., 30-60 minutes) at low temperature to ensure all phosphorus-containing intermediates are fully hydrolyzed.[3]

  • pH Adjustment and Extraction: Before filtration, ensure the pH is appropriate. If the product is solid, extensive washing of the crude filter cake with copious amounts of cold water is crucial to remove any water-soluble phosphate salts. If performing a liquid-liquid extraction, wash the organic layer multiple times with water and brine.

Part 2: Troubleshooting Guides - Purification Protocols

Even with an optimized reaction, purification is essential to obtain high-purity 2-chloroquinoline. The primary impurities are typically unreacted acetanilide and the hydrolysis byproduct, quinolin-2(1H)-one.

Guide 2.1: Protocol for Purification by Recrystallization

Recrystallization is effective when there is a significant difference in solubility between the product and impurities. 2-Chloroquinoline is generally less polar than quinolin-2(1H)-one and acetanilide.

Experimental Protocol:

  • Solvent Selection: Identify a suitable solvent system. A mixture of ethanol and water, or ethyl acetate and hexane, often works well. The ideal system is one in which 2-chloroquinoline is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture to a gentle boil to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities (like tars or inorganic salts) are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add the less polar solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a drop or two of the polar solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Guide 2.2: Protocol for Purification by Silica Gel Column Chromatography

Column chromatography is the most robust method for separating compounds with similar polarities.

Experimental Protocol:

  • Prepare the Column: Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the prepared column. This technique generally provides better separation than loading the sample as a concentrated liquid.

  • Elution: Begin eluting the column with the low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). 2-Chloroquinoline, being less polar, will elute before the more polar impurities like acetanilide and quinolin-2(1H)-one.

  • Monitoring: Collect fractions and monitor the elution process using TLC. Visualize the spots under UV light (254 nm).

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 2-chloroquinoline.

Compound Typical Polarity Elution Order (Normal Phase)
2-Chloroquinoline LowFirst
AcetanilideMediumSecond
Quinolin-2(1H)-oneHighLast
Table 1: Relative Polarity and Elution Order of Product and Common Impurities.

Part 3: Analytical Methods for Purity Assessment

Verifying the purity and identity of the final product is a critical step. A combination of techniques provides the most comprehensive analysis.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and checking the purity of fractions from column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities. The mass spectrum provides definitive identification of 2-chloroquinoline and can help identify unknown byproducts.[9]

  • High-Performance Liquid Chromatography (HPLC): A powerful method for assessing purity with high accuracy and precision, especially for non-volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.[9]

Part 4: Visualized Mechanisms & Workflows

Diagram 1: Vilsmeier-Haack Synthesis of 2-Chloroquinoline

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization Cascade DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+ PO2Cl2- DMF->Vilsmeier + POCl3 POCl3 POCl3->Vilsmeier Intermediate1 Electrophilic Attack & Formylation Vilsmeier->Intermediate1 Reacts with Acetanilide Acetanilide Acetanilide->Intermediate1 Intermediate2 Cyclization & Dehydration Intermediate1->Intermediate2 Product 2-Chloroquinoline Intermediate2->Product G Product 2-Chloroquinoline Workup Aqueous Workup (H2O, Heat) Product->Workup Byproduct Quinolin-2(1H)-one (Byproduct) Workup->Byproduct Hydrolysis

Caption: Formation of quinolin-2(1H)-one byproduct during workup.

Diagram 3: General Troubleshooting Workflow

G Start Reaction Outcome Unsatisfactory Analyze Analyze Crude Product (TLC, NMR, MS) Start->Analyze Identify Identify Primary Issue Analyze->Identify LowYield Low Conversion Identify->LowYield Unreacted SM Impurity Major Impurity Present Identify->Impurity Extra Spots/Peaks Tar Tarry Mixture Identify->Tar Decomposition Fix_Yield Optimize Stoichiometry & Reaction Conditions LowYield->Fix_Yield Fix_Impurity Select Purification Method (Recrystallization or Chromatography) Impurity->Fix_Impurity Fix_Tar Review Temperature Control & Reagent Addition Tar->Fix_Tar End Achieve Pure Product Fix_Yield->End Fix_Impurity->End Fix_Tar->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent.Journal of Organic Chemistry, 2002.
  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones.RSC Publishing, 2025.
  • Establishing Analytical Standards for 2-(2-Chloroethyl)
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent.American Chemical Society, 2002.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs (duplic
  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).Semantic Scholar.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.Indian Academy of Sciences, 2012.
  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.International Journal of Science and Research (IJSR).
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities | Request PDF.
  • PHOSPHORYL TRICHLORIDE CAS N°: 10025-87-3.
  • Hydrolysis of Phosphoryl Trichloride (POCl3)
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.International Journal of Chemical Studies, 2021.
  • Prepar
  • A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit.The Royal Society of Chemistry, 2013.
  • common impurities in 6-Chloroquinoline synthesis and their removal.Benchchem.
  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products.PMC - NIH.
  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro.PubMed Central.

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions of 2-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-chloroquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with this specific class of substrates. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental design.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that you may encounter during the Suzuki coupling of 2-chloroquinolines. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Problem 1: Low to No Product Yield

"I am not observing significant formation of my desired 2-arylquinoline product. What are the likely causes and how can I improve the yield?"

Low or no yield in the Suzuki coupling of 2-chloroquinolines is a common issue, often stemming from the inherent low reactivity of the C-Cl bond and the specific electronic properties of the quinoline ring system.[1][2][3]

Causality and Solutions:

  • Inactive Catalyst System: The oxidative addition of the palladium catalyst to the C-Cl bond of 2-chloroquinoline is often the rate-limiting step.[4] A standard catalyst system may not be sufficiently active for this transformation.

    • Solution: Employ a more robust catalyst system. For electron-deficient heteroaryl chlorides like 2-chloroquinoline, electron-rich and sterically hindered phosphine ligands are highly effective.[1][3] Consider using ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[2] Pre-formed catalysts, known as pre-catalysts, can also offer better reproducibility.[1]

  • Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[2] An inappropriate or weak base can halt the catalytic cycle.

    • Solution: Screen different bases. While potassium carbonate (K₂CO₃) is common, stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings involving heteroaryl chlorides.[2][5] Ensure the base is finely powdered and anhydrous to maximize its reactivity.

  • Boronic Acid Instability (Protodeboronation): Boronic acids, particularly heteroaryl boronic acids, can be susceptible to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, leading to the formation of a dehalogenated quinoline byproduct.[1][6]

    • Solution:

      • Use fresh or recently purified boronic acid.

      • Consider using more stable boronic acid derivatives such as pinacol esters (boronate esters) or potassium trifluoroborate salts .[1]

      • Employ a slight excess (1.2-1.5 equivalents) of the boronic acid reagent to compensate for any degradation.[1]

  • Inadequate Reaction Conditions: Sub-optimal temperature or reaction time can lead to incomplete conversion.

    • Solution: Increase the reaction temperature. Suzuki couplings of aryl chlorides often require higher temperatures (e.g., 90-120°C) to facilitate oxidative addition.[7] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive state.[3]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3] Thoroughly degas the solvent and the reaction mixture before adding the catalyst.

Problem 2: Formation of Significant Side Products

"My reaction is producing the desired product, but I'm also observing significant amounts of homocoupled and/or dehalogenated byproducts. How can I minimize these side reactions?"

The formation of side products is a common challenge that can complicate purification and reduce the overall yield of the desired 2-arylquinoline.

Causality and Solutions:

  • Homocoupling of Boronic Acid: This side reaction involves the dimerization of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen.[3]

    • Solution:

      • Rigorous Degassing: Thoroughly degas the reaction mixture to remove any dissolved oxygen.[3]

      • Stoichiometry Control: Using a slight excess of the 2-chloroquinoline can sometimes suppress the homocoupling of the boronic acid.[3]

  • Dehalogenation of 2-Chloroquinoline: The replacement of the chlorine atom with a hydrogen atom can occur, leading to the formation of quinoline. This can be a result of protodeboronation followed by reaction with the solvent or trace water.

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize sources of protons.

      • Choice of Base: The selection of the base can influence the extent of dehalogenation. Screening different bases may be necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of setting up and running Suzuki coupling reactions with 2-chloroquinolines.

Q1: What is the best palladium catalyst to start with for the Suzuki coupling of 2-chloroquinoline?

A1: For a challenging substrate like 2-chloroquinoline, a good starting point is a catalyst system known for its high activity with aryl chlorides. A combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos is highly recommended.[2][3] Pre-formed catalysts like Pd(dppf)Cl₂ can also be effective and are often more convenient to handle.[2]

Q2: Which solvent should I use for my reaction?

A2: Aprotic polar solvents are generally the best choice. 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are commonly used, often with the addition of a small amount of water.[2] The water can help to dissolve the inorganic base and facilitate the reaction.[2] However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.[6]

Q3: How critical is the quality of the reagents?

A3: The quality and purity of all reagents are paramount for a successful Suzuki coupling.[3] Boronic acids can degrade over time, so using a fresh batch is advisable.[3] The palladium catalyst should be of high purity, as impurities can inhibit the reaction. Solvents should be anhydrous and of high grade.

Q4: Can the nitrogen atom in the quinoline ring interfere with the catalyst?

A4: Yes, the Lewis basic nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6] The use of bulky phosphine ligands can help to mitigate this issue by sterically shielding the palladium center.

Experimental Protocols

Standard Protocol for Suzuki Coupling of 2-Chloroquinoline

This protocol provides a general starting point for the Suzuki coupling of a 2-chloroquinoline with an arylboronic acid.

Materials:

  • 2-Chloroquinoline (1.0 equiv)

  • Arylboronic acid (1.3 equiv)[7]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7]

  • Base (e.g., K₃PO₄, 2.0 equiv)[7]

  • Anhydrous solvent (e.g., 1,4-Dioxane)[7]

  • Nitrogen or Argon gas

  • Schlenk flask or sealed tube

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-chloroquinoline, the arylboronic acid, and the base.[7]

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent.[7]

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Stir the reaction mixture at the desired temperature (typically 90-120°C) for 8-12 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[7]

  • Wash the filtrate with water and then with brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel.[7]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of 2-Chloroquinolines

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)Readily available and effective palladium precursors.
Ligand SPhos, XPhos, or RuPhos (4-10 mol%)Bulky, electron-rich ligands that facilitate the oxidative addition to the C-Cl bond.[2][3]
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Stronger bases that are effective for challenging couplings.[2][5]
Solvent 1,4-Dioxane, Toluene, or THF (often with 10-20% water)Aprotic polar solvents that are standard for Suzuki couplings.[2]
Temperature 90 - 120 °CHigher temperatures are often required for the activation of aryl chlorides.[7]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.[3]

Visualizations

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (+ Base, - HX) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]

Diagram 2: Troubleshooting Workflow for Low-Yield Suzuki Coupling of 2-Chloroquinolines

Troubleshooting_Workflow start Low or No Yield catalyst Is the catalyst system active enough? (e.g., Pd(OAc)2/SPhos) start->catalyst base Is the base strong enough? (e.g., K3PO4) catalyst->base Yes success Improved Yield catalyst->success No (Optimize Catalyst) boronic_acid Is the boronic acid stable? (Consider boronate ester) base->boronic_acid Yes base->success No (Screen Bases) conditions Are the reaction conditions optimal? (Temp, Time, Inert Atmosphere) boronic_acid->conditions Yes boronic_acid->success No (Use Boronate Ester) conditions->success Yes conditions->success No (Optimize Conditions)

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ACS Publications. (2019, July 30). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development.
  • Chemical Science (RSC Publishing). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Chemical Science (RSC Publishing). (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for 2-Phenylquinoline Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-8-iodoquinoxaline.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a | Download Table.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • National Institutes of Health. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC.
  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • YouTube. (2020, February 14). Suzuki cross-coupling reaction.
  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? : r/Chempros.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

Sources

Technical Support Center: Purification of 2-Chloro-3-ethyl-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-Chloro-3-ethyl-6-methoxyquinoline by column chromatography. Drawing from established principles and field-proven experience, this document offers detailed protocols and a robust troubleshooting framework to navigate the specific challenges associated with purifying substituted quinoline derivatives.

Section 1: Pre-Chromatography Strategy & FAQs

Before embarking on any purification, a well-defined strategy is paramount. The unique chemical nature of this compound—specifically the basic quinoline nitrogen—necessitates careful consideration of the chromatographic system to prevent common issues like poor separation and product degradation.

Q1: What are the critical physicochemical properties of this compound I should consider?

A1: While specific experimental data for this exact molecule is not extensively published, we can infer its properties from its structure:

  • Basicity: The nitrogen atom in the quinoline ring is basic. This is the most critical factor, as it can lead to strong, undesirable interactions with the acidic silanol groups on a standard silica gel stationary phase, often resulting in significant peak tailing.[1]

  • Polarity: The molecule possesses moderately polar characteristics due to the nitrogen and oxygen atoms, but the ethyl group, chloro group, and aromatic system also confer significant non-polar character. Its overall polarity will dictate the choice of mobile phase.

  • Solubility: It is expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform. Its solubility in less polar solvents like hexanes may be limited.

  • Stability: Substituted quinolines can be sensitive to the acidic environment of standard silica gel, potentially leading to degradation during long purification runs.[1][2]

Q2: How do I select the appropriate stationary phase? Silica gel, alumina, or something else?

A2: The choice of stationary phase is crucial for a successful separation.

  • Silica Gel (Default, with caution): Standard silica gel is the most common choice. However, due to its acidic nature, it can cause peak tailing with basic compounds like quinolines.[1] If you use silica, it is highly recommended to deactivate it or modify the mobile phase.

  • Deactivated Silica Gel (Recommended): To minimize unwanted interactions, you can neutralize the acidic sites on the silica. This is achieved by pre-flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine (TEA) in your starting eluent.[1]

  • Alumina (Excellent Alternative): Alumina is a viable, less acidic alternative.[1] Neutral or basic alumina can prevent the degradation of acid-sensitive compounds and significantly improve the peak shape for basic molecules.

Q3: How do I develop an effective mobile phase system using Thin-Layer Chromatography (TLC)?

A3: TLC is an indispensable tool for rapidly developing your mobile phase. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3 .[1] This Rf value typically provides the best separation on a column.

  • Initial Screening: Start with a binary system of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Optimization:

    • If the spot remains at the baseline (Rf ≈ 0), the solvent is not polar enough. Increase the proportion of the polar solvent.

    • If the spot travels with the solvent front (Rf ≈ 1), the solvent is too polar. Decrease the proportion of the polar solvent.

  • Addressing Tailing on TLC: If you observe tailing on the TLC plate, add 0.5-1% triethylamine (TEA) to your pre-mixed mobile phase. This will saturate the acidic sites on the silica and should result in a more symmetrical spot.

Q4: My compound appears to be degrading or streaking on the initial TLC plate. What does this mean?

A4: This is a strong indicator that your compound is unstable on silica gel.[2] Before proceeding with a large-scale column, you must address this.

  • Solution 1: Use a Base Additive: Prepare your TLC eluent with 1% TEA and run a new plate. If the streaking disappears and a clean spot is observed, you should use a TEA-modified mobile phase for your column.

  • Solution 2: Switch Stationary Phase: Test the separation on an alumina TLC plate. If the compound is stable and moves appropriately, use alumina for your column.

Section 2: Experimental Protocols & Workflow

This section provides step-by-step methodologies for the purification process.

Workflow for Purification of this compound

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Execution & Analysis TLC 1. TLC Analysis (Hexane/EtOAc +/- 1% TEA) Rf_Check 2. Achieve Target Rf (0.2-0.3) TLC->Rf_Check Tailing_Check 3. Check for Tailing/Degradation Rf_Check->Tailing_Check Slurry 4. Prepare Silica Slurry (in low-polarity eluent) Tailing_Check->Slurry Method Optimized Pack 5. Pack Column Slurry->Pack Equilibrate 6. Equilibrate Column (2-3 column volumes) Pack->Equilibrate Load 7. Load Sample (Wet or Dry Loading) Elute 8. Elute Column (Isocratic or Gradient) Load->Elute Collect 9. Collect Fractions Elute->Collect Analyze 10. Analyze Fractions via TLC Collect->Analyze Combine 11. Combine Pure Fractions & Evaporate Solvent Analyze->Combine

Caption: Workflow for purification via column chromatography.

Protocol 1: Column Preparation (Wet Slurry Method)
  • Select Column Size: Choose a column diameter based on the amount of crude material. A common rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude compound by weight.

  • Prepare the Column: Secure the column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand on top of the wool.[3]

  • Make the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc) until you form a pourable, milkshake-like consistency. Stir gently to release trapped air bubbles.[4]

  • Pack the Column: Open the stopcock. Using a funnel, pour the silica slurry into the column in a single, continuous motion.[4] Use additional solvent to rinse any remaining silica from the beaker into the column.

  • Settle and Compact: Gently tap the side of the column with a piece of rubber tubing to encourage even settling of the silica bed. Apply gentle air pressure to the top to force the excess solvent through, compacting the bed.[3] Crucially, never let the solvent level drop below the top of the silica bed.

  • Add Sand and Equilibrate: Once the bed is stable, carefully add another ~1 cm layer of sand to the top to protect the surface.[5] Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.

Protocol 2: Sample Loading

You have two primary options for loading your sample.

Loading MethodDescriptionBest For
Wet Loading Dissolve the crude compound in the minimum possible amount of the mobile phase (or a solvent it is highly soluble in, like DCM). Carefully pipette this solution directly onto the top layer of sand.[6]Small sample volumes; samples that are readily soluble in the mobile phase.
Dry Loading Dissolve the crude compound in a suitable solvent (e.g., DCM). Add a small amount of silica gel (approx. 2-3 times the mass of your sample) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[6]Large sample volumes; samples with poor solubility in the column eluent.

Section 3: Troubleshooting Guide

Encountering issues during a column run is common. This guide addresses the most frequent problems in a Q&A format.

Troubleshooting Decision Tree

G node_sol node_sol Problem What is the issue? No_Movement Compound at Baseline (Rf ≈ 0) Problem->No_Movement No Movement Too_Fast Compound in Solvent Front (Rf ≈ 1) Problem->Too_Fast Too Fast Tailing Streaking or Tailing Peaks Problem->Tailing Bad Peak Shape Poor_Sep Poor Separation Problem->Poor_Sep Mixed Fractions sol_No_Movement Increase mobile phase polarity. (e.g., from 5% to 10% EtOAc in Hexane) No_Movement->sol_No_Movement Solution sol_Too_Fast Decrease mobile phase polarity. (e.g., from 20% to 10% EtOAc in Hexane) Too_Fast->sol_Too_Fast Solution sol_Tailing Add 1% Triethylamine (TEA) to mobile phase. OR Repurify using an Alumina column. Tailing->sol_Tailing Solution sol_Poor_Sep 1. Ensure Rf < 0.3 on TLC. 2. Do not overload the column (>5% load). 3. Use a shallower solvent gradient. Poor_Sep->sol_Poor_Sep Solution

Caption: Decision tree for troubleshooting common column issues.

Q: My compound won't move from the top of the column. A: This indicates your mobile phase is not polar enough to elute the compound.

  • Cause: The compound is too strongly adsorbed to the stationary phase.

  • Solution: Gradually increase the polarity of your mobile phase. If you started with 95:5 Hexane:EtOAc, try switching to 90:10, then 80:20, and so on. This is known as a "gradient elution."

Q: My compound came out immediately in the first few fractions. A: Your mobile phase is too polar.

  • Cause: The compound has a very low affinity for the stationary phase and is being carried along with the solvent front.

  • Solution: You will need to repeat the column with a less polar mobile phase. If you used 20% EtOAc in Hexane, try developing a new system with 5% or 10% EtOAc.

Q: All my fractions show significant tailing on the analytical TLC plate. A: This is the classic sign of a strong interaction between your basic quinoline and the acidic silica gel.[1]

  • Cause: Secondary interactions with silanol groups.

  • Solution 1 (Immediate Fix): If the column is still running, try adding 1% TEA to your mobile phase reservoir. This may improve the elution of the remaining compound.

  • Solution 2 (Best Practice): Rerun the column from the beginning, but pre-treat the silica by flushing with a TEA-containing solvent or use a TEA-modified mobile phase from the start.[1]

  • Solution 3 (Alternative): Use a neutral or basic alumina column, which will not have acidic sites to interact with your compound.[1]

Q: I can't separate my product from a close-running impurity. A: This is a selectivity issue.

  • Cause 1: Your mobile phase is not optimized. An Rf of 0.2-0.3 is ideal, but for very difficult separations, an even lower Rf (e.g., 0.15) might be necessary, which will require a longer run time but may improve separation.

  • Cause 2: You may have overloaded the column. If you load too much material, the bands will broaden and overlap. Try again with less crude material.

  • Cause 3: The solvent system is not providing selectivity. Try a different solvent system altogether (e.g., Dichloromethane/Methanol or Toluene/Acetone) to see if it changes the relative separation of the spots on TLC.

Section 4: Safety Precautions

Always handle chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • This compound: While specific toxicity data is limited, related chloro-quinolines are listed as irritants and potentially harmful if swallowed.[7][8] Avoid inhalation of dust and contact with skin and eyes.[9]

  • Solvents: Organic solvents are flammable and can be harmful via inhalation or skin contact. Avoid sources of ignition.

  • Silica Gel: Fine silica dust can be a respiratory irritant. Handle it carefully to avoid creating airborne dust.

References

  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • That Chemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography) [Video]. YouTube. Retrieved from [Link]

  • NileRed. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Echemi. (n.d.). This compound SDS, 1031928-07-0 Safety Data Sheets.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Chloro-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
  • Fisher Scientific. (2024, February 24). SAFETY DATA SHEET.

Sources

Dehalogenation side reactions in 2-chloroquinoline chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloroquinoline Chemistry

Welcome to the technical support center for 2-chloroquinoline chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize 2-chloroquinolines as key intermediates. Dehalogenation is a frequently encountered and often frustrating side reaction that can significantly lower the yield of desired products. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and overcome this common challenge.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Dehalogenation

This section addresses the core principles behind the reactivity of 2-chloroquinolines and the mechanistic basis of dehalogenation side reactions.

Q1: Why is 2-chloroquinoline prone to dehalogenation, especially during cross-coupling reactions?

A1: The carbon-chlorine bond at the 2-position of the quinoline ring is activated towards both nucleophilic substitution and oxidative addition to metal catalysts (like Palladium(0)). This reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which polarizes the C-Cl bond and stabilizes intermediates formed during substitution or catalysis[1]. However, this same activation makes it susceptible to hydrodehalogenation (replacement of -Cl with -H). In palladium-catalyzed reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, a common dehalogenation pathway involves the formation of a palladium-hydride species (Ar-Pd-H)[2][3]. This intermediate can undergo reductive elimination to yield the dehalogenated quinoline, competing directly with the desired cross-coupling pathway[4].

Q2: What are the primary sources of hydride that lead to hydrodehalogenation?

A2: The hydride source is often subtle and can originate from several components in the reaction mixture:

  • Solvents: Protic solvents like alcohols (e.g., methanol, isopropanol) or even residual water can act as hydride donors, often through a β-hydride elimination mechanism from a palladium-alkoxide intermediate[2].

  • Bases: Certain bases, particularly alkoxides (e.g., NaOtBu) or those containing formate impurities, can generate hydride species. Amines used in reactions like the Buchwald-Hartwig amination can also undergo β-hydride elimination if they possess an α-hydrogen, although this is a side reaction of the amine itself[4].

  • Reagents: Boronic acids in Suzuki couplings can sometimes contain impurities or degrade to provide a hydride source. Similarly, transfer hydrogenation from reagents like formic acid or Hantzsch esters can occur if conditions are favorable[5].

Q3: Besides hydrodehalogenation in coupling reactions, are there other common side reactions at the 2-chloro position?

A3: Yes. Under aqueous acidic or strongly basic conditions, 2-chloroquinoline can undergo hydrolysis to form 2-hydroxyquinoline (quinolin-2-one)[6][7]. This is a typical nucleophilic aromatic substitution reaction where water or hydroxide acts as the nucleophile. It is crucial to control the pH and water content of your reaction, especially when heating for prolonged periods[6].

Q4: How does the choice of palladium catalyst and ligand influence the rate of dehalogenation?

A4: The catalyst-ligand system is arguably the most critical factor. The ligand's steric and electronic properties dictate the stability of catalytic intermediates and the relative rates of desired reductive elimination versus undesired dehalogenation.

  • Sterically Hindered Ligands: Bulky ligands (e.g., biarylphosphines like XPhos, SPhos, or N-heterocyclic carbenes like IPr) often promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway[8][9]. They can also discourage the formation of catalyst species prone to side reactions.

  • Electron-Rich Ligands: Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step and can also facilitate the final reductive elimination[8].

  • Bidentate vs. Monodentate Ligands: Bidentate ligands (e.g., DPPF, BINAP) can offer greater stability to the catalytic complex, which can sometimes suppress side reactions by preventing catalyst decomposition or the formation of undesired intermediates[4].

Part 2: Troubleshooting Guides for Common Reactions

This section provides structured advice for specific palladium-catalyzed cross-coupling reactions where dehalogenation is a known issue.

Troubleshooting Suzuki-Miyaura Coupling

Symptom: Low yield of the desired 2-arylquinoline product with significant formation of quinoline (the dehalogenated side product), confirmed by GC-MS or LC-MS.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Recommended Action & Protocol
1. Inappropriate Base Strong alkoxide bases (e.g., NaOtBu) or hydroxide bases in protic solvents can generate palladium hydride species, leading to dehalogenation[3].Switch to a weaker, non-nucleophilic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent alternatives. They are sufficiently basic to facilitate transmetallation without readily providing a hydride source[10].
2. Protic Solvent Solvents like methanol, ethanol, or even water can act as hydride sources[2].Use an aprotic solvent system. Toluene, dioxane, or THF are preferred. If solubility requires a co-solvent, minimize the amount of any protic solvent used. Ensure all solvents are anhydrous.
3. Suboptimal Ligand The ligand may not be promoting reductive elimination efficiently, allowing the competing dehalogenation pathway to dominate.Screen sterically hindered, electron-rich ligands. Start with ligands known to perform well for chloro-heterocycles, such as SPhos, XPhos, or RuPhos. These often accelerate the C-C bond-forming step[9][11].
4. High Temperature Elevated temperatures can accelerate side reactions, including catalyst decomposition and dehalogenation.Lower the reaction temperature. While this may slow the reaction, it often disproportionately slows the side reactions. Aim for the lowest temperature that provides a reasonable conversion rate (e.g., 80-100 °C).
  • Reagent Preparation: Dry the solvent (e.g., Toluene or Dioxane) over molecular sieves. Ensure the boronic acid is of high purity and the 2-chloroquinoline is free of acidic impurities.

  • Reaction Setup: To an oven-dried flask, add 2-chloroquinoline (1.0 eq), arylboronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).

  • Catalyst Loading: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition & Degassing: Add the anhydrous solvent. Degas the mixture thoroughly by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction to 80-100 °C and monitor by TLC or LC-MS. If dehalogenation is still observed, consider lowering the temperature further or screening a different ligand.

  • Work-up: Upon completion, cool the reaction, filter through a pad of celite to remove the catalyst, and proceed with standard aqueous work-up and purification.

Troubleshooting Buchwald-Hartwig Amination

Symptom: Formation of quinoline alongside, or instead of, the desired 2-aminoquinoline product.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Recommended Action & Protocol
1. Base Selection Strong alkoxide bases like NaOtBu or LHMDS are standard but can promote β-hydride elimination from the Pd-amido intermediate, a key step in a dehalogenation pathway[4].Use a weaker base or a different alkoxide. K₂CO₃ or K₃PO₄ can be effective for some amine couplings. Alternatively, switching from NaOtBu to the bulkier K-OtBu can sometimes alter selectivity.
2. Ligand Choice The ligand is failing to stabilize the Pd-amido complex, making β-hydride elimination competitive with C-N reductive elimination.Employ specialized biarylphosphine ligands. Ligands like BrettPhos, AdBrettPhos, or Josiphos-type ligands have been specifically designed to facilitate the amination of challenging substrates and can minimize dehalogenation[8][12].
3. Amine Substrate Primary amines with β-hydrogens are more prone to side reactions.Modify reaction conditions for the specific amine. For challenging primary amines, using a more specialized catalyst system from the outset is recommended. For ammonia equivalents, LHMDS followed by a desilylation workup is a common strategy[12].
Troubleshooting Sonogashira Coupling

Symptom: The reaction yields the dehalogenated quinoline and/or the alkyne homocoupling (Glaser coupling) product, with low conversion to the 2-alkynylquinoline.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Recommended Action & Protocol
1. Copper Co-catalyst While essential for the standard mechanism, Cu(I) can promote alkyne homocoupling. Issues with the copper cycle can stall the overall reaction, allowing dehalogenation to occur in the palladium cycle.Consider a copper-free Sonogashira protocol. These often use a palladium catalyst with a specialized ligand (e.g., an N-heterocyclic carbene) and a strong amine base (e.g., pyrrolidine) that can facilitate the cycle without copper[13][14].
2. Base/Solvent System The amine base (e.g., Et₃N, DIPEA) is crucial for both catalytic cycles. If the base is wet or of poor quality, it can inhibit the reaction and contribute to side products[15].Use a high-purity, anhydrous amine base and solvent. Degassing is critical to remove oxygen, which promotes the undesired Glaser coupling. Using a solvent like THF or DMF is common[7].
3. Reaction Conditions High temperatures can lead to catalyst degradation and an increase in side reactions, including dehalogenation[16].Run the reaction at or near room temperature. Many modern Sonogashira protocols for activated halides like 2-chloroquinoline work efficiently at mild temperatures[13].

Part 3: Visual Guides & Mechanistic Insights

Visual aids are essential for understanding the complex interplay of competing reaction pathways.

Core Mechanism: Desired Coupling vs. Dehalogenation Side Reaction

The following diagram illustrates the pivotal branch point in a palladium-catalyzed cross-coupling cycle where the reaction can either proceed to the desired product or the dehalogenated side product.

G Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Complex Ar-Pd(II)(Cl)L₂ Pd0->OA_Complex Oxidative Addition ArCl 2-Chloroquinoline (Ar-Cl) ArCl->OA_Complex Transmetalation Transmetalation (e.g., with Ar'-B(OH)₂/Base) OA_Complex->Transmetalation Dehalogenation_Intermediate Ar-Pd(II)(H)L₂ OA_Complex->Dehalogenation_Intermediate Hydride Transfer Coupling_Intermediate Ar-Pd(II)(Ar')L₂ Transmetalation->Coupling_Intermediate Coupling_Intermediate->Pd0 Reductive Elimination Product Desired Product (Ar-Ar') Coupling_Intermediate->Product Hydride_Source Hydride Source (Solvent, Base, etc.) Hydride_Source->Dehalogenation_Intermediate Dehalogenation_Intermediate->Pd0 Reductive Elimination Dehalogenated_Product Dehalogenated Side Product (Ar-H) Dehalogenation_Intermediate->Dehalogenated_Product

Caption: Catalytic cycle showing the desired C-C coupling pathway (black) vs. the competing hydrodehalogenation pathway (red).

Troubleshooting Workflow for Dehalogenation

Use this decision tree to systematically address the dehalogenation side reaction in your experiments.

G Start Dehalogenation > 5% Observed Check_Base Is the base an alkoxide (e.g., NaOtBu)? Start->Check_Base Change_Base Action: Switch to K₃PO₄ or K₂CO₃ Check_Base->Change_Base Yes Check_Solvent Is a protic solvent present (e.g., alcohol, water)? Check_Base->Check_Solvent No Change_Base->Check_Solvent Change_Solvent Action: Use anhydrous aprotic solvent (Toluene, Dioxane) Check_Solvent->Change_Solvent Yes Check_Temp Is the reaction temperature > 100 °C? Check_Solvent->Check_Temp No Change_Solvent->Check_Temp Lower_Temp Action: Reduce temperature to 80-90 °C Check_Temp->Lower_Temp Yes Check_Ligand Are you using a simple ligand (e.g., PPh₃)? Check_Temp->Check_Ligand No Lower_Temp->Check_Ligand Change_Ligand Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, BrettPhos) Check_Ligand->Change_Ligand Yes End Problem Resolved / Re-evaluate Check_Ligand->End No Change_Ligand->End

Caption: A systematic workflow for troubleshooting and mitigating dehalogenation side reactions.

References

  • BenchChem. (2025). Stability issues of 2-Chloro-3-(2-pyridinyl)quinoxaline under acidic/basic conditions. BenchChem Technical Support.
  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties.
  • Wikipedia. (n.d.).
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(29), 16167-16195.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
  • Kieffer, C., et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
  • Lauchli, R., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-92.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Data. (2026).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Request PDF. (2026). Organocatalytic Approach for Transfer Hydrogenation of Quinolines, Benzoxazines and Benzothiazines.

Sources

Technical Support Center: Troubleshooting Low Yields in Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their synthetic protocols. Quinolines are a vital class of N-heterocycles, forming the backbone of numerous pharmaceuticals and functional materials.[1][2][3][4] However, their synthesis can be challenging, often plagued by low yields, competing side reactions, and purification difficulties.[3][5][6]

This document provides in-depth, experience-driven advice in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

General Troubleshooting Workflow

Before diving into specific reaction-related issues, it's crucial to have a systematic approach to troubleshooting. Low yields can often be traced back to fundamental experimental parameters.

Question: My quinoline synthesis has a very low yield. Where do I even begin to troubleshoot?

Answer: A logical, stepwise approach is critical. Before blaming the specific named reaction, verify the basics. This workflow helps isolate the variable causing the issue.

G A Low Yield Observed B 1. Verify Starting Material Purity & Integrity (NMR, LC-MS, Titration) A->B C 2. Confirm Reagent Stoichiometry & Quality (Fresh catalysts, anhydrous solvents) B->C Purity OK D 3. Analyze Crude Reaction Mixture (TLC, LC-MS, Crude NMR) C->D Reagents OK E Identify Problem Area D->E F Incomplete Reaction E->F Unreacted Starting Material G Multiple Products / Side Reactions E->G Complex Mixture H Degradation E->H Baseline Smear / Tar I Product Isolation Issue E->I Product in Crude, Lost on Workup

Caption: General troubleshooting decision tree.

Troubleshooting by Synthesis Type

While general principles apply, each named quinoline synthesis has its unique challenges. This section addresses common problems specific to the Friedländer, Doebner-von Miller, Combes, and Skraup syntheses.

The Friedländer Synthesis

This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][7][8]

Question: I am experiencing a very low yield in my Friedländer synthesis. What are the most common causes?

Answer: Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors:

  • Harsh Reaction Conditions: Traditional methods often use high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or products.[5][8]

  • Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate acid or base catalyst can result in low conversion rates or the formation of undesired side products.[5][7][9]

  • Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions, which significantly reduces the yield of the desired quinoline.[5][7][10]

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either of the starting materials can dramatically slow the reaction.[7]

Question: How can I improve the yield of my Friedländer reaction?

Answer: To improve the yield, consider the following optimization strategies, summarized in the table below.

IssueSuggested SolutionRationale & Causality
Low Conversion / No Reaction Catalyst Selection: Screen milder, modern catalysts like ionic liquids, p-TsOH, iodine, or various Lewis acids (e.g., ZnCl₂, Sc(OTf)₃).[5][7][11][12] Nanocatalysts have also shown high efficiency at lower temperatures.[1]Strong acids/bases can cause degradation. Milder catalysts can promote the desired condensation and cyclization steps without charring sensitive substrates.[5][8]
Optimize Temperature: Incrementally increase the reaction temperature (e.g., in 10 °C steps) and monitor progress by TLC.[5] Microwave irradiation can sometimes provide excellent yields in minutes.[9]The reaction is often temperature-sensitive. Insufficient heat leads to slow rates, while excessive heat promotes side reactions.[5][7]
Solvent Choice: If reactants have poor solubility, switch to a more polar solvent like DMF or ethanol.[5] In some cases, solvent-free conditions at elevated temperatures work well.[1][10]Proper solvation is essential for reactant interaction. The solvent's polarity can significantly influence reaction efficiency.[5]
Aldol Side Reaction Use Acid Catalysis: Switch from a base-catalyzed to an acid-catalyzed protocol.[13]The aldol condensation of the ketone is primarily base-catalyzed. Removing the base shuts down this competing pathway.
Slow Ketone Addition: Add the ketone reactant slowly to the reaction mixture over time.[13]This maintains a low instantaneous concentration of the ketone, favoring the intermolecular reaction with the amino-ketone over self-condensation.
Use an Imine Analog: Pre-react the 2-aminoaryl carbonyl with an amine to form an imine, which can then be used in the reaction.[8][10]This modification avoids the conditions that promote aldol side reactions.[8]
Poor Regioselectivity (with unsymmetrical ketones) Catalyst Selection: Certain amine catalysts or ionic liquids can favor the formation of a single regioisomer.[5][11][12]The catalyst can influence the transition state of the cyclization step, directing the reaction to one regioisomeric outcome.
Substrate Modification: Introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone to control the regioselectivity.[5][11]The directing group sterically or electronically favors cyclization at a specific position.
Example Protocol: Iodine-Catalyzed Friedländer Synthesis

This protocol offers a milder alternative to traditional strong acid/base catalysis.

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[5]

  • Heat the reaction mixture at 80-100°C.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product for further purification.[5]

The Doebner-von Miller Reaction

This reaction synthesizes quinolines from an aniline and an α,β-unsaturated carbonyl compound, which can be formed in situ.[14] It is a modification of the Skraup synthesis.[13]

Question: My Doebner-von Miller reaction produces a large amount of intractable tar and a very low yield. What's happening?

Answer: This is the most common failure mode for this reaction. The root cause is the polymerization of the α,β-unsaturated aldehyde or ketone under the strong acidic conditions required for the synthesis.[10][15]

G cluster_0 Reaction Pathways A Aniline + α,β-Unsaturated Carbonyl + Strong Acid B Desired Reaction: Michael Addition -> Cyclization -> Oxidation A->B C Side Reaction: Acid-Catalyzed Polymerization A->C D Quinoline Product B->D E Tar / Polymer C->E

Caption: Competing reactions in the Doebner-von Miller synthesis.

Question: How can I prevent polymerization and tar formation in the Doebner-von Miller reaction?

Answer: The key is to control the concentration and reactivity of the α,β-unsaturated carbonyl compound.

StrategyImplementation DetailsRationale
Optimize Acid Screen different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[15]Excessively harsh acidic conditions accelerate tar formation. Milder Lewis acids may provide a better balance between reaction rate and side product formation.[15]
Control Temperature Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Use stepwise heating or gradual addition of reagents to control exothermic events.[15]Excessive heat promotes polymerization. Localized overheating can be particularly detrimental.[15]
Gradual Addition Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[15]This keeps the instantaneous concentration of the polymerizable species low, favoring the desired reaction with the aniline.
Biphasic System Reflux the aniline in aqueous acid (e.g., HCl) with the α,β-unsaturated carbonyl in a non-miscible organic solvent like toluene.[15]This sequesters the bulk of the carbonyl compound in the organic phase, drastically reducing its self-polymerization in the acidic aqueous phase where the reaction occurs.[10][15]
The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[16][17]

Question: I am observing the formation of multiple regioisomers in my Combes synthesis. How can I control this?

Answer: Achieving high regioselectivity, especially with unsymmetrical β-diketones, is a common challenge.[10] The outcome is a delicate balance of steric and electronic effects.[10][16]

  • Steric Effects: Increasing the steric bulk of one of the substituent groups on the β-diketone can favor cyclization at the less sterically hindered position.[10][16][18]

  • Electronic Effects: The electronic nature of substituents on the aniline ring is crucial. Electron-donating groups on the aniline can direct the cyclization differently than electron-withdrawing groups. For example, methoxy-substituted anilines might favor one isomer, while chloro-substituted anilines favor another.[10][16]

  • Catalyst Choice: While traditionally catalyzed by strong acids like H₂SO₄, exploring alternative catalysts can influence regioselectivity. A mixture of polyphosphoric acid (PPA) and an alcohol, forming a polyphosphoric ester (PPE), can be a more effective dehydrating agent and may alter the product distribution.[10][11][18]

FactorEffect on Regioselectivity
β-Diketone Structure Increased steric bulk on one side favors cyclization at the less hindered position.[10][18]
Aniline Substituents Electron-donating vs. electron-withdrawing groups influence the nucleophilicity of the ortho positions, directing cyclization.[10][18]
Acid Catalyst Different catalysts (e.g., H₂SO₄ vs. PPA) can alter the ratio of regioisomers formed.[10][18]
The Skraup Synthesis

The Skraup synthesis is a classic but notoriously vigorous reaction between an aniline, glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline itself.[19][20][21]

Question: My Skraup reaction is extremely exothermic and difficult to control, leading to significant charring. How can I moderate it?

Answer: The Skraup synthesis is famously exothermic and requires careful management.[18]

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to make the reaction less violent.[18] Boric acid can also be used.

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient external cooling and vigorous stirring. Good mixing helps dissipate heat and prevent localized hotspots that lead to charring.[18]

  • Optimize Temperature: The reaction should be heated gently only to initiate it. Once the exothermic phase begins, cooling may be necessary to maintain control.[18]

Purification of Quinoline Derivatives

Question: My quinoline derivative streaks badly on my silica gel TLC plate and I get poor recovery from my column. What should I do?

Answer: This is a very common problem. The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups on the surface of silica gel. This can lead to irreversible adsorption, tailing, and poor separation.[22]

Solutions:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

    • Recommended Modifiers: Add 0.5-2% triethylamine (NEt₃) or a 7N solution of ammonia in methanol to your eluent system.[22] For example, if your mobile phase is 9:1 Hexane:Ethyl Acetate, modify it to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.

  • Use a Different Stationary Phase: If a basic modifier is insufficient, consider an alternative to silica gel.

    • Alumina: Basic or neutral alumina is an excellent alternative for purifying basic compounds.[22]

    • Reverse-Phase Chromatography: If the compound is sufficiently nonpolar, reverse-phase chromatography (e.g., C18) may provide better results.[22]

Example Protocol: Purification by Steam Distillation

For products from harsh reactions like the Skraup or Doebner-von Miller synthesis, which often produce significant tar, purification from the crude tarry mixture is necessary before chromatography.

  • After the reaction is complete, carefully neutralize the acidic mixture with a base (e.g., NaOH or slaked lime).[18][23]

  • Transfer the mixture to a flask equipped for steam distillation.

  • Pass steam through the mixture. The volatile quinoline derivative will co-distill with the water, leaving the non-volatile tars and polymers behind.[18][23]

  • Collect the distillate. The product may separate as an oil or can be extracted from the aqueous layer with an organic solvent (e.g., chloroform, ethyl acetate).[23]

  • Dry the organic extracts and concentrate to yield a much cleaner crude product, which can then be subjected to final purification by chromatography or recrystallization.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer quinoline synthesis.
  • Benchchem. (n.d.). Optimizing solvent and base conditions for quinoline synthesis.
  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • Benchchem. (n.d.). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • Al-dujaili, J. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
  • Benchchem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

  • Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
  • PMC - PubMed Central - NIH. (n.d.). Advances in polymer based Friedlander quinoline synthesis.
  • Wikipedia. (n.d.). Skraup reaction.
  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

Sources

Recrystallization techniques for purifying 2-Chloro-3-ethyl-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Chloro-3-ethyl-6-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods for achieving high purity. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[1] This guide provides field-proven insights, detailed protocols, and troubleshooting advice to ensure the successful implementation of recrystallization for this specific quinoline derivative.

Physicochemical Profile and Solvent Selection

A successful recrystallization hinges on selecting an appropriate solvent. The ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[1][2] Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon cooling).

While specific experimental solubility data for this compound is not widely published, we can infer its properties from its structure and data from similar quinoline analogs. The molecule possesses a moderately polar quinoline core, a nonpolar ethyl group, a polar methoxy group, and a chloro substituent. This combination suggests solubility in a range of common organic solvents.

Table 1: Estimated Solubility Profile for this compound

SolventPolarityBoiling Point (°C)Predicted Solubility at Room Temp.Predicted Solubility at Boiling PointRationale & Comments
Ethanol Polar Protic78Sparingly SolubleSolubleA primary candidate. Often a good choice for moderately polar compounds. A related compound was successfully crystallized from ethanol.[3]
Methanol Polar Protic65Sparingly SolubleSolubleSimilar to ethanol but its lower boiling point might be less effective for highly impure samples. Used for crystallization of a similar quinoline.[4]
Ethyl Acetate Polar Aprotic77SolubleVery SolubleLikely too good a solvent on its own, but excellent as the "good" solvent in a two-solvent system with a nonpolar solvent like hexane.
Acetone Polar Aprotic56SolubleVery SolubleSimilar to ethyl acetate; its high volatility can be a challenge.
Toluene Nonpolar111InsolubleSparingly SolubleThe high boiling point can be advantageous. Aromatic solvents can sometimes promote good crystal growth through π-stacking interactions.[5]
Hexane/Heptane Nonpolar69 / 98InsolubleInsolubleAn excellent choice as an "anti-solvent" or "bad" solvent in a two-solvent system to induce precipitation.
Water Very Polar100InsolubleInsolubleUnlikely to be a suitable solvent due to the compound's largely organic character.[5]

Based on this analysis, ethanol is a strong starting point for a single-solvent recrystallization. A two-solvent system , such as ethyl acetate/hexane , is an excellent alternative, offering fine-tuned control over the crystallization process.[5][6]

Recommended Recrystallization Protocols

Below are two detailed protocols. Always start with a small-scale test to confirm solvent suitability before committing a large quantity of material.[7]

Protocol 1: Single-Solvent Recrystallization with Ethanol

This method is preferred for its simplicity when a suitable single solvent is identified.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions until the compound just dissolves. It is crucial to use the minimum amount of near-boiling solvent to ensure the solution is saturated.[8][9]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.[10][11]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10] This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals (the "filter cake") with a minimum amount of ice-cold ethanol to rinse away any remaining mother liquor.[8][9]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

  • Analysis: Determine the melting point of the purified product and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.

Protocol 2: Two-Solvent Recrystallization with Ethyl Acetate/Hexane

This method is highly effective when no single solvent has the ideal solubility characteristics.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of boiling ethyl acetate (the "good" solvent) in an Erlenmeyer flask.[6]

  • Induce Cloudiness: While the solution is still hot, add hexane (the "bad" solvent or anti-solvent) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[5]

  • Re-clarify: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-9 from Protocol 1, using an ice-cold mixture of ethyl acetate/hexane (in the same ratio determined for crystallization) as the wash solvent.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation & Analysis A Crude Compound in Flask B Add Minimum Hot Solvent A->B C Compound Dissolved B->C D Hot Filtration (If Insoluble Impurities) C->D E Clear, Hot Filtrate D->E Yes F Slow Cooling to RT D->F No E->F G Ice Bath Cooling F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Ice-Cold Solvent I->J K Dry Crystals J->K L Analyze Purity (MP, etc.) K->L

Caption: A generalized workflow for the purification of this compound via recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of quinoline derivatives and other crystalline organic compounds.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly from a very high concentration.[12]

  • Immediate Action: Re-heat the solution until the oil completely redissolves.

  • Solution 1 (Add More Solvent): Add a small amount of additional hot solvent to lower the saturation point. This often solves the problem by ensuring the solution is not supersaturated at a temperature above the compound's melting point.[12]

  • Solution 2 (Lower Cooling Rate): Ensure the solution cools as slowly as possible. Insulate the flask with paper towels or a beaker of warm water to slow heat loss.

  • Solution 3 (Change Solvents): If the problem persists, your compound's melting point may be too low for the chosen solvent. Select a solvent with a lower boiling point.

Q2: No crystals are forming, even after cooling in an ice bath. What went wrong?

A2: This is a common problem that usually indicates the solution is not saturated, or it is supersaturated and requires nucleation to begin.

  • Problem: Too Much Solvent. This is the most frequent cause.[8][9] To fix this, gently boil off some of the solvent to increase the concentration of your compound.[12] Let it cool again. You can test for saturation by dipping a glass rod in the solution; a solid residue should form on the rod as the solvent evaporates.[12]

  • Problem: Supersaturation. The solution is saturated, but crystallization has not been initiated.[9]

    • Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches provide a surface for crystal growth.[9]

    • Seed Crystals: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.

Q3: My final product has a very low yield (<50%). How can I improve it?

A3: A low yield can result from several procedural errors.[12]

  • Excess Solvent: As mentioned in Q2, using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[12]

  • Premature Crystallization: If the compound crystallized in the funnel during hot filtration, you would lose a substantial amount of product. Ensure your funnel and receiving flask are adequately pre-warmed.

  • Incomplete Crystallization: Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., 20-30 minutes) to maximize precipitation.

  • Washing with Warm Solvent: Washing the crystals with solvent that is not ice-cold will redissolve some of your product.[8][9] Use a minimal amount of ice-cold solvent for the wash.

Q4: The purified crystals are still colored. Why?

A4: Colored impurities are common.

  • Use Activated Charcoal: If you did not perform the optional decolorizing charcoal step, this is the first solution to try. Charcoal has a high surface area that adsorbs large, colored impurity molecules.[10][11] Be cautious not to add too much, as it can also adsorb your product and reduce the yield.[12]

  • Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the "purified" material will often yield a product of much higher purity.

Q5: Is it better to use a single solvent or a two-solvent system for this compound?

A5: This depends on the specific impurities present. A single-solvent recrystallization is simpler and should be attempted first. Ethanol is a promising candidate. However, two-solvent systems like ethyl acetate/hexane offer greater flexibility. They are particularly useful when your compound is very soluble in one solvent and very insoluble in another, allowing for precise control over the saturation point.[5] For quinoline derivatives, which can be tricky to crystallize, having the fine control of a two-solvent system is often advantageous.[5]

References

  • Vertex AI Search. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 19, 2026.
  • UGC. (n.d.).
  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved January 19, 2026.
  • Unknown. (n.d.).
  • Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. Retrieved January 19, 2026.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 19, 2026.
  • Benzerka, M., et al. (n.d.). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate.
  • Ferguson, G., et al. (n.d.). Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline.
  • Kamal, A., et al. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences. Retrieved January 19, 2026.
  • PubChem. (n.d.). 2-Chloro-6-methoxyquinoline.
  • Wikipedia. (2024, January 12). 2-Chloroquinoline. Retrieved January 19, 2026.
  • Bouraiou, A., et al. (n.d.). 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline.
  • MIT OpenCourseWare. (n.d.). 8.
  • Journal of the American Chemical Society. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved January 19, 2026.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol.
  • PubChem. (n.d.). 2-Chloro-6-methoxyquinoxaline.
  • Sigma-Aldrich. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde 98. Retrieved January 19, 2026.
  • Chem-Impex. (n.d.). 2-Chloro-3-formyl-6-methoxyquinoline. Retrieved January 19, 2026.

Sources

Technical Support Center: Managing Regioselectivity in the Functionalization of 6-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 6-methoxyquinoline. Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, with 6-methoxyquinoline being a key precursor for numerous pharmaceuticals.[1][2][3] However, controlling the position of functionalization on the quinoline ring presents a significant synthetic challenge due to the differential reactivity of its various positions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experimentation.

Understanding the Reactivity of 6-Methoxyquinoline

The electronic properties of 6-methoxyquinoline significantly influence its reactivity towards functionalization. The methoxy group at the C6 position is an electron-donating group, which activates the benzene ring towards electrophilic substitution, primarily at the ortho (C5) and para (C7) positions. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophilic attack but activating it for nucleophilic substitution. The C2 and C4 positions are particularly susceptible to nucleophilic attack. Furthermore, the inherent electronic landscape of the quinoline ring system makes the C8 position prone to functionalization through C-H activation methods.[4]

Troubleshooting Guide

This section addresses common problems encountered during the regioselective functionalization of 6-methoxyquinoline, offering potential causes and actionable solutions.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Symptom: A mixture of regioisomers is obtained, primarily substitution at C5 and C7, with potential for other isomers.

Potential Causes:

  • Insufficient Steric Hindrance: The electronic preference for both C5 and C7 is strong, and without significant steric differentiation, a mixture is often unavoidable.

  • Harsh Reaction Conditions: High temperatures or highly acidic conditions can lead to a loss of selectivity and the formation of undesired byproducts.

  • Inappropriate Reagent: The choice of electrophile and catalyst can significantly impact the regiochemical outcome.

Solutions & Scientific Rationale:

  • Modify Reaction Conditions:

    • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

    • Solvent Optimization: The polarity of the solvent can influence the stability of reaction intermediates. Experiment with a range of solvents (e.g., from non-polar like hexane to polar aprotic like DMF) to find optimal conditions.

  • Employ a Bulky Electrophile: Using a sterically demanding electrophile can favor substitution at the less hindered C7 position over the C5 position, which is flanked by the methoxy group.

  • Utilize a Directing Group: While the methoxy group is already a directing group, introducing a temporary directing group at a specific position can force the reaction to occur at a desired site.[4]

Issue 2: Low Yield or No Reaction in Directed ortho-Metalation (DoM)

Symptom: Attempting to functionalize the C5 or C7 position via lithiation results in low conversion of the starting material or a complex mixture of products.

Potential Causes:

  • Ineffective Directing Group: The methoxy group can act as a directing group for ortho-metalation, but its effectiveness can be limited.[5][6]

  • Competitive Metalation: The acidic protons on the pyridine ring (especially at C2) can compete with the desired deprotonation on the benzene ring.

  • Inappropriate Organolithium Reagent or Conditions: The choice of alkyllithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and the presence of additives like TMEDA are crucial for successful DoM.[7]

Solutions & Scientific Rationale:

  • Optimize the Lithiation Conditions:

    • Base Selection: s-BuLi or t-BuLi are stronger bases than n-BuLi and may be more effective.

    • Additive Effects: The addition of TMEDA can chelate the lithium cation, increasing the basicity of the organolithium reagent and directing the metalation.

    • Temperature: Perform the reaction at low temperatures (typically -78 °C) to prevent side reactions.

  • Consider a Stronger Directing Group: If the methoxy group is insufficient, consider synthetic routes that incorporate a more powerful directing metalation group (DMG) such as an amide or a carbamate.[8][9]

Issue 3: Lack of Selectivity in C-H Functionalization Reactions

Symptom: Transition metal-catalyzed C-H functionalization yields a mixture of isomers, often at C2, C8, and positions on the benzene ring.

Potential Causes:

  • Intrinsic Reactivity: The C2 and C8 positions of the quinoline ring are inherently reactive in many C-H activation catalytic cycles.[4]

  • Catalyst and Ligand Choice: The metal center (e.g., Pd, Rh, Ir) and the coordinating ligands play a pivotal role in determining the site of C-H activation.[1]

  • Directing Group Influence: The presence and nature of a directing group are often essential for achieving high regioselectivity.

Solutions & Scientific Rationale:

  • Employ a Directing Group Strategy: The use of a directing group is a powerful method to control regioselectivity. For instance, an N-oxide directing group can facilitate functionalization at the C8 position with rhodium catalysts.[4]

  • Systematic Catalyst and Ligand Screening: The choice of catalyst and ligand is critical. For example, in iridium-catalyzed silylation of 6-methoxyquinoline, the use of 2,4,7-trimethylphenanthroline as a ligand selectively affords the C3-silylated product.[1]

  • Solvent and Additive Optimization: The reaction medium and the presence of additives can influence the catalyst's activity and selectivity.

Issue 4: Difficulty in Achieving Selective Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptom: When starting with a di- or poly-halogenated 6-methoxyquinoline, achieving selective coupling at a single desired position is challenging.

Potential Causes:

  • Similar Reactivity of Halogenated Positions: Different halogen atoms (e.g., Cl, Br, I) have distinct reactivities in cross-coupling reactions, but achieving selectivity between two of the same halogen can be difficult.

  • Catalyst System: The choice of palladium precursor, ligand, and base can significantly influence the regiochemical outcome.

Solutions & Scientific Rationale:

  • Leverage Differential Halogen Reactivity: In substrates with different halogens, the order of reactivity is typically I > Br > Cl. This can be exploited for sequential couplings.

  • Ligand-Controlled Selectivity: For substrates with the same halogen at different positions, the steric and electronic properties of the phosphine ligand can be tuned to favor reaction at one site over another. For example, in the coupling of 2-chloro-6-bromoquinoline, Pd(PPh₃)₄ favors reaction at C2, while Pd(dppf)Cl₂ favors reaction at C6.[10]

  • Optimize Reaction Conditions: Carefully controlling the temperature, reaction time, and stoichiometry of the reagents can improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common site of electrophilic substitution on 6-methoxyquinoline, and why?

A1: The most common sites for electrophilic substitution are C5 and C7. The methoxy group at C6 is an activating, ortho-, para- directing group, making these positions electronically rich and susceptible to attack by electrophiles.[11]

Q2: How can I selectively functionalize the C5 position over the C7 position?

A2: Achieving high selectivity for the C5 position can be challenging. One strategy is to use a directing group that favors this position. Another approach is to utilize reaction conditions that favor the sterically more hindered C5 position, although this is less common. Often, a mixture is obtained, and separation of isomers is required.

Q3: Is it possible to directly functionalize the C8 position of 6-methoxyquinoline?

A3: Yes, direct C-H functionalization at the C8 position is possible, often facilitated by a directing group on the quinoline nitrogen. For example, converting the quinoline to its N-oxide can direct rhodium-catalyzed C-H activation to the C8 position.[4]

Q4: What are the best practices for setting up a Suzuki coupling reaction with a bromo-6-methoxyquinoline?

A4: For a successful Suzuki coupling, it is crucial to use a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a suitable base (e.g., K₂CO₃, Cs₂CO₃), and an appropriate solvent (e.g., dioxane, DMF, toluene).[12][13] The choice of ligand can be critical for achieving good yields and selectivity.[10] Degassing the reaction mixture to remove oxygen is essential to prevent catalyst deactivation.

Q5: Can I perform a Buchwald-Hartwig amination on a chloro-6-methoxyquinoline?

A5: Yes, Buchwald-Hartwig amination can be performed on chloroquinolines, although they are generally less reactive than their bromo or iodo counterparts.[14][15] This often requires the use of more electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos) and a strong base (e.g., NaOt-Bu, LHMDS).[16]

Experimental Protocols

Protocol 1: Regioselective Nitration of 6-Methoxyquinoline

This protocol aims to favor nitration at the C5 position, though a mixture with the C7 isomer is expected.

  • Dissolve 6-methoxyquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a solution of nitric acid (1.1 eq) in sulfuric acid, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting regioisomers by column chromatography on silica gel.

Protocol 2: Directed ortho-Metalation at C5

This protocol utilizes s-BuLi and TMEDA to favor lithiation at the C5 position.

  • To a solution of 6-methoxyquinoline (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add s-BuLi (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and continue stirring at -78 °C for another hour.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of 5-Bromo-6-methoxyquinoline

This protocol describes a typical Suzuki coupling reaction.

  • In a reaction vessel, combine 5-bromo-6-methoxyquinoline (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Data Presentation

Table 1: Regioselectivity in Electrophilic Substitution of 6-Methoxyquinoline
ElectrophileReagent/ConditionsMajor Product(s)
NO₂⁺HNO₃/H₂SO₄5-nitro and 7-nitro
Br⁺Br₂/FeBr₃5-bromo and 7-bromo
SO₃Fuming H₂SO₄5-sulfonic acid
Table 2: Common Conditions for Cross-Coupling Reactions of Halogenated 6-Methoxyquinolines
ReactionSubstrateCatalyst SystemBaseSolvent
Suzuki-Miyaura5-Bromo-6-methoxyquinolinePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O
Buchwald-Hartwig5-Chloro-6-methoxyquinolinePd₂(dba)₃ / XPhosNaOt-BuToluene
Sonogashira5-Iodo-6-methoxyquinolinePdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMF

Visualizations

Diagram 1: Key Reactive Positions of 6-Methoxyquinoline

G cluster_quinoline 6-Methoxyquinoline quinoline C5 C5 (Electrophilic Attack) C7 C7 (Electrophilic Attack) C2 C2 (Nucleophilic Attack) C4 C4 (Nucleophilic Attack) C8 C8 (C-H Activation)

Caption: Reactivity map of 6-methoxyquinoline.

Diagram 2: Decision Workflow for Functionalization Strategy

G start Desired Functionalization Site? c5_c7 C5 or C7 start->c5_c7 Benzene Ring c2_c4 C2 or C4 start->c2_c4 Pyridine Ring c8 C8 start->c8 other Other Positions start->other eas Electrophilic Aromatic Substitution c5_c7->eas dom Directed ortho-Metalation c5_c7->dom snar Nucleophilic Aromatic Substitution c2_c4->snar cha C-H Activation c8->cha cross_coupling Halogenation followed by Cross-Coupling other->cross_coupling

Caption: Choosing the right synthetic strategy.

Diagram 3: Troubleshooting Flowchart for Low Regioselectivitydot

G start Low Regioselectivity Observed check_temp Lower Reaction Temperature start->check_temp check_reagent Change Reagent/ Catalyst System check_temp->check_reagent No Improvement separation Optimize Isomer Separation check_temp->separation Improved check_solvent Screen Different Solvents check_reagent->check_solvent No Improvement check_reagent->separation Improved directing_group Consider a Directing Group Strategy check_solvent->directing_group No Improvement check_solvent->separation Improved directing_group->separation Still a Mixture

Sources

Technical Support Center: Preventing Dimer Formation in Cross-Coupling Reactions of Haloquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dimer formation in palladium-catalyzed cross-coupling reactions involving haloquinoline substrates. Our focus is on providing practical, field-proven insights to enhance your reaction efficiency and product purity.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding dimer formation (homocoupling) in cross-coupling reactions.

Q1: What is dimer formation and why is it a problem in my haloquinoline cross-coupling reaction?

A1: Dimer formation, or homocoupling, is a significant side reaction where two molecules of the same starting material react to form a symmetrical dimer. In the context of haloquinoline chemistry, this can manifest as either the haloquinoline coupling with itself or the coupling partner (e.g., a boronic acid) dimerizing. This side reaction is detrimental as it consumes your valuable starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be challenging to separate.[1][2]

Q2: What are the primary causes of dimer formation?

A2: Several factors can promote the undesired homocoupling pathway:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can initiate a catalytic cycle for the homocoupling of organometallic reagents like boronic acids.[1][3]

  • Inefficient Pre-catalyst Activation: When using Pd(II) pre-catalysts, incomplete or slow reduction to the active Pd(0) species can lead to side reactions, including dimerization.[4][5]

  • Suboptimal Reaction Conditions: High temperatures, prolonged reaction times, and incorrect reactant concentrations can favor the kinetics of homocoupling over the desired cross-coupling.[1]

  • Catalyst Decomposition: The formation of palladium black or other inactive palladium species can sometimes catalyze homocoupling.[1]

  • In Sonogashira Couplings: The copper(I) co-catalyst can facilitate the oxidative homocoupling of terminal alkynes, a side reaction known as Glaser coupling.[1][6][7]

Q3: Can the nitrogen atom in the quinoline ring interfere with the reaction?

A3: Yes, the lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center. This can sometimes inhibit the catalyst by blocking coordination sites necessary for the catalytic cycle. However, in some cases, this coordination has been leveraged for ligand-free couplings. The electronic nature of the quinoline ring, influenced by its substituents, plays a crucial role in its interaction with the catalyst.[2]

II. Troubleshooting Guide: Reaction-Specific Strategies

This guide provides detailed troubleshooting protocols for common cross-coupling reactions used with haloquinolines.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but is often plagued by the homocoupling of the boronic acid partner.

Problem: Significant formation of the boronic acid dimer is observed.

This is one of the most common side reactions in Suzuki-Miyaura couplings and is often initiated by the presence of Pd(II) species, which can arise from the pre-catalyst or oxidation of Pd(0) by residual oxygen.[3][8]

Causality and Mitigation Strategies:
  • Rigorous Exclusion of Oxygen: The primary culprit for boronic acid homocoupling is often trace oxygen.

    • Protocol: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[1] The reaction vessel should be purged with an inert gas before adding reagents. For highly sensitive reactions, working in a glovebox is recommended.[1]

  • Choice of Palladium Pre-catalyst: Using a Pd(II) pre-catalyst necessitates an in-situ reduction to the active Pd(0) species. Inefficient reduction can leave residual Pd(II) to promote homocoupling.

    • Protocol: Consider using a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[5] If using a Pd(II) source, ensure conditions are optimal for its rapid reduction.

  • Base Selection: The choice of base is critical as it participates in the transmetalation step and can influence the entire catalytic cycle.

    • Protocol: Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over stronger bases like hydroxides, as the latter can sometimes accelerate side reactions.[2][9]

  • Temperature Control: Higher temperatures can sometimes favor the homocoupling pathway.

    • Protocol: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling.[1][10][11] Optimization studies may be necessary to find the ideal temperature for your specific substrate.

  • Use of Additives: Mild reducing agents can help maintain the palladium in its active Pd(0) state.

    • Protocol: The addition of small amounts of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[12][13]

Visualizing the Competing Pathways in Suzuki-Miyaura Coupling

Suzuki_Homocoupling cluster_suzuki Desired Suzuki Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n (Oxidative Addition) Pd0->OA_complex Ar-X PdII Pd(II) Pd0->PdII O₂ Transmetalation Ar-Pd(II)(Ar')L_n (Transmetalation) OA_complex->Transmetalation Ar'-B(OR)₂ Base Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product Homocoupling_Trans Ar'-Pd(II)(X) PdII->Homocoupling_Trans Ar'-B(OR)₂ Dimer Ar'-Ar' Homocoupling_Trans->Dimer Ar'-B(OR)₂

Caption: Catalytic cycles for Suzuki-Miyaura cross-coupling and the competing boronic acid homocoupling pathway initiated by Pd(0) oxidation.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. While haloquinoline homocoupling is less common, hydrodehalogenation and issues related to catalyst activity are prevalent, especially with electron-deficient heteroaromatics like quinolines.

Problem: Low yield of the desired aminoquinoline with significant recovery of the starting haloquinoline and/or formation of dehalogenated quinoline.

This often points to issues with catalyst activity, specifically the rate-limiting reductive elimination step, or competing side reactions like β-hydride elimination.

Causality and Mitigation Strategies:
  • Ligand Selection is Crucial: The ligand plays a pivotal role in promoting the desired catalytic cycle and suppressing side reactions.[14] Bulky, electron-rich phosphine ligands are known to accelerate both oxidative addition and reductive elimination.[14][15]

    • Protocol: For challenging haloquinoline substrates, consider using sterically hindered biarylphosphine ligands such as XPhos, SPhos, or BrettPhos.[16][17][18] These ligands favor the formation of monoligated palladium species, which are often more active.[14]

  • Optimizing the Base: The base is not only required for the deprotonation of the amine but also influences the overall catalytic activity.

    • Protocol: Strong, non-nucleophilic bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or alkali metal tert-butoxides (NaOtBu, KOtBu) are commonly employed. For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be beneficial.

  • β-Hydride Elimination: This side reaction can compete with reductive elimination, leading to the dehalogenated arene and an imine byproduct.[14]

    • Protocol: Employing bulky ligands can sterically disfavor the conformation required for β-hydride elimination. Additionally, bidentate ligands like Xantphos can sometimes suppress this pathway by enforcing a specific coordination geometry.[17]

  • Catalyst Inhibition: The quinoline nitrogen can coordinate to the palladium center, leading to catalyst inhibition.

    • Protocol: Increasing the ligand-to-metal ratio slightly may help to outcompete the quinoline for coordination sites on the palladium. However, excessive ligand can also be detrimental.[19]

Experimental Protocol: Buchwald-Hartwig Amination of a Haloquinoline
  • Reaction Setup: In a glovebox or an oven-dried Schlenk flask, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[2]

  • Inert Atmosphere: If not in a glovebox, seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3 cycles).

  • Reagent Addition: Add the haloquinoline (1.0 equiv.) and the amine (1.2 equiv.), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until complete consumption of the starting material is observed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

C. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynylquinolines. The most common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne.[6][7]

Problem: Formation of a significant amount of the alkyne dimer (Glaser coupling product).

This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen.[6][7]

Causality and Mitigation Strategies:
  • Strictly Anaerobic Conditions: The Glaser coupling is an oxidative process that requires oxygen.

    • Protocol: Rigorous degassing of solvents and maintaining a strict inert atmosphere throughout the reaction is paramount to suppress this side reaction.[1]

  • Copper-Free Conditions: In some cases, the Sonogashira coupling can be performed without a copper co-catalyst, which completely eliminates the possibility of Glaser coupling.

    • Protocol: Investigate literature procedures for copper-free Sonogashira couplings. These often require a different choice of ligand and may proceed at slightly higher temperatures.[20]

  • Slow Addition of the Alkyne: Maintaining a low concentration of the alkyne can disfavor the bimolecular homocoupling reaction.

    • Protocol: Add the terminal alkyne slowly to the reaction mixture using a syringe pump over several hours.

  • Choice of Amine Base/Solvent: The amine used in Sonogashira couplings often serves as both the base and the solvent.

    • Protocol: Bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used. Ensure they are freshly distilled and degassed.

Data Summary: Recommended Conditions to Minimize Dimerization
Reaction TypeKey ParameterRecommended ActionRationale
Suzuki-Miyaura AtmosphereRigorous degassing; use of a glovebox.Minimizes Pd(0) oxidation, a key initiator of boronic acid homocoupling.[1][3]
TemperatureUse the lowest effective temperature (e.g., 60-80 °C).Can disfavor the kinetics of homocoupling relative to cross-coupling.[1][10]
Pd Pre-catalystUse a Pd(0) source or ensure efficient Pd(II) reduction.Avoids side reactions promoted by residual Pd(II).[5]
Buchwald-Hartwig LigandUse bulky, electron-rich biarylphosphine ligands (e.g., XPhos).Accelerates reductive elimination and sterically hinders side reactions.[16][18]
BaseUse strong, non-nucleophilic bases (e.g., NaOtBu).Promotes efficient deprotonation of the amine without interfering with the catalyst.
Sonogashira AtmosphereStrictly anaerobic conditions.Prevents the oxygen-dependent Glaser homocoupling of the alkyne.[6][7]
Co-catalystConsider copper-free conditions.Eliminates the catalyst for the Glaser coupling side reaction.[20]
Reagent AdditionSlow addition of the terminal alkyne.Keeps the instantaneous concentration of the alkyne low, disfavoring dimerization.[1]
Logical Workflow for Troubleshooting Dimer Formation

Troubleshooting_Workflow Start High Dimer Formation Observed Check_Atmosphere Verify Inert Atmosphere (Degassing, Glovebox) Start->Check_Atmosphere Optimize_Temp Lower Reaction Temperature Check_Atmosphere->Optimize_Temp If still high Success Dimer Formation Minimized Check_Atmosphere->Success Problem Solved Screen_Ligands Screen Bulky/Electron-Rich Ligands Optimize_Temp->Screen_Ligands If still high Optimize_Temp->Success Problem Solved Change_Base Evaluate Different Bases (e.g., Carbonates, Phosphates) Screen_Ligands->Change_Base If still high Screen_Ligands->Success Problem Solved Pd_Source Switch to Pd(0) Pre-catalyst Change_Base->Pd_Source If still high Change_Base->Success Problem Solved Slow_Addition Implement Slow Reagent Addition Pd_Source->Slow_Addition If still high Pd_Source->Success Problem Solved Check_Purity Confirm Reagent Purity Slow_Addition->Check_Purity If still high Slow_Addition->Success Problem Solved Check_Purity->Start Re-evaluate Check_Purity->Success Problem Solved

Caption: A systematic workflow for troubleshooting and minimizing dimer formation in cross-coupling reactions.

III. References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl) | ACS Catalysis - ACS Publications. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

  • (PDF) Toward prediction of the precatalyst activation mechanism through the cross‐coupling reactions: Reduction of Pd( II ) to Pd(0) in precatalyst of the type Pd‐PEPPSI - ResearchGate. [Link]

  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Optimization of the Temperature, Solvent, and Addi- tive - ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC - NIH. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]

  • A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - NIH. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications. [Link]

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. [Link]

  • Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination - PMC - NIH. [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate. [Link]

  • Why C–N and C–O Couplings? - Macmillan Group. [Link]

  • The Sonogashira Coupling. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]

  • What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit. [Link]

  • Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. | Request PDF - ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Palladium/Sensory Component-Catalyzed Homocoupling Reactions of Aryl Halides | Request PDF - ResearchGate. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem - YouTube. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. [Link]

  • Sonogashira Coupling - YouTube. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for Purity Determination of 2-Chloro-3-ethyl-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Intermediates like 2-Chloro-3-ethyl-6-methoxyquinoline, a key building block in the synthesis of more complex molecules, demand rigorous analytical scrutiny. Impurities, which can arise from starting materials, by-products, or degradation, can impact the stability, safety, and therapeutic effect of the final drug product.[2][3]

This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of purity determination of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers in selecting the optimal method for their specific analytical challenges.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, quantitative accuracy, and applicability to a wide range of compounds.[1][4] For a substituted quinoline like our target analyte, which possesses a strong UV chromophore and moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The "Why": Rationale Behind Method Development

The goal of an HPLC purity method is to separate the main compound from all potential process-related impurities and degradation products. Every parameter is chosen to achieve this with precision and robustness.

  • Column Selection: The stationary phase is the heart of the separation. A C18 (octadecylsilane) column is the universal starting point for moderately polar organic molecules. Its hydrophobic nature provides excellent retention for the aromatic quinoline ring system. For quinoline derivatives, which can present unique separation challenges, a naphthylpropyl stationary phase can sometimes offer enhanced selectivity due to different pi-pi interactions with the aromatic analytes.[5][6]

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is employed.

    • The Buffer (e.g., 10 mM Potassium Phosphate, pH 3.0): The quinoline moiety contains a basic nitrogen atom. Controlling the pH of the mobile phase with a buffer is critical to ensure that the analyte remains in a consistent protonation state, preventing peak tailing and improving reproducibility. A slightly acidic pH ensures the nitrogen is protonated, enhancing its interaction with the stationary phase.

    • The Organic Modifier (e.g., Acetonitrile): Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.

    • Gradient Elution: A gradient, where the percentage of organic solvent is increased over time, is crucial for impurity profiling. It allows for the elution of early-eluting, more polar impurities with good resolution, while also ensuring that late-eluting, more non-polar impurities are eluted in a reasonable time with sharp peaks.

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a simple UV detector. It not only quantifies the analyte at its maximum absorption wavelength (λmax) but also provides UV spectra for each peak. This is a powerful tool for peak purity assessment, helping to determine if a single chromatographic peak consists of more than one co-eluting compound.

Experimental Protocol: A Self-Validating HPLC Workflow

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by regulatory guidelines like the ICH to ensure the chromatographic system is fit for purpose before any sample analysis.[7][8][9]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-40 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax of the analyte)

  • Injection Volume: 10 µL

Procedure:

  • System Suitability Test (SST):

    • Prepare a solution of the this compound reference standard at approximately 0.5 mg/mL.

    • Make five replicate injections.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area < 2.0%.

      • Tailing Factor (Asymmetry) between 0.8 and 1.5.

      • Theoretical Plates > 2000.

    • Do not proceed if SST fails.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Analysis:

    • Inject the sample solution.

    • Integrate all peaks, and calculate the purity using the area percent method.

Data Presentation: HPLC Purity Assessment

The primary output is a chromatogram where purity is calculated based on the relative area of the main peak compared to the total area of all peaks.

Peak ID Retention Time (min) Peak Area Area % Identification
14.81,5000.05Unknown Impurity
212.53,0000.10Starting Material A
318.22,985,00099.80This compound
423.14,5000.05Unknown Impurity
Total 2,994,000 100.00
Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (A: Buffer, B: ACN) SST System Suitability Test (5 Injections) MobilePhase->SST SamplePrep Prepare Sample (0.5 mg/mL in Diluent) SampleInject Inject Sample SamplePrep->SampleInject SST->SampleInject If Pass Chromatogram Acquire Chromatogram & UV Spectra SampleInject->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation Report Generate Report Calculation->Report GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MSTune Perform MS Autotune BlankInject Inject Solvent Blank MSTune->BlankInject SamplePrep Prepare Sample (~0.5 mg/mL in DCM) SampleInject Inject Sample SamplePrep->SampleInject BlankInject->SampleInject If Clean TIC Acquire Total Ion Chromatogram (TIC) SampleInject->TIC Spectra Extract Mass Spectra of Peaks TIC->Spectra Identification Library Search & Fragmentation Analysis Spectra->Identification Report Calculate Purity & Report Findings Identification->Report Decision_Tree Start What is the primary analytical goal? Goal1 Routine Purity Assay & Quantitation of Known Impurities Start->Goal1 Goal2 Identification of Unknown Volatile Impurities Start->Goal2 Goal3 Analysis of Potential Non-Volatile/Thermal Labile Impurities Start->Goal3 UseHPLC Use HPLC-DAD Goal1->UseHPLC UseGCMS Use GC-MS Goal2->UseGCMS Goal3->UseHPLC UseLCMS Consider LC-MS Goal3->UseLCMS for identification

Sources

A Comparative Guide to the Biological Activity of 2-Chloro-3-ethyl-6-methoxyquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comparative analysis of the biological activities of 2-Chloro-3-ethyl-6-methoxyquinoline and its structurally related analogs. While direct experimental data for the title compound is not extensively available in peer-reviewed literature, this guide synthesizes findings from closely related analogs to provide a predictive overview of its potential biological profile and to highlight key structure-activity relationships (SAR) within this chemical class. The focus is on the antimicrobial, anticancer, and anti-inflammatory properties, which are prominent activities for quinoline derivatives.[1][2]

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] Modifications to the quinoline core, such as the introduction of a chloro group at the 2-position, a methoxy group at the 6-position, and various substituents at the 3-position, can significantly modulate the pharmacological properties of the resulting molecules. The Vilsmeier-Haack reaction is a common synthetic route to produce 2-chloro-3-formylquinolines, which serve as versatile precursors for a variety of analogs.[2][3] This guide will explore how variations in the substituent at the 3-position, particularly comparing an ethyl group to other functionalities, may influence the biological efficacy of the 2-chloro-6-methoxyquinoline framework.

Predicted Biological Profile of this compound

Based on the activities of its close analogs, this compound is predicted to exhibit a range of biological effects, including:

  • Antimicrobial Activity: Quinolines are well-established antimicrobial agents. The presence of the 2-chloro and 6-methoxy groups, combined with an alkyl substituent at the 3-position, suggests potential activity against various bacterial and fungal strains.

  • Anticancer Activity: Numerous 2-chloroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] The specific substitution pattern of the title compound makes it a candidate for investigation as an antitumor agent.

  • Anti-inflammatory Activity: Certain quinoline derivatives have shown promise as anti-inflammatory agents.[5] The structural features of this compound suggest it may also possess anti-inflammatory properties.

Comparative Analysis of Analog Activity

To understand the potential of this compound, we will compare the reported activities of its analogs where the substituent at the 3-position is varied.

Anticancer Activity

The anticancer potential of 2-chloroquinoline derivatives is a significant area of research. While specific data for the 3-ethyl analog is unavailable, studies on related compounds provide valuable insights into the structure-activity relationship. For instance, the substitution at the 3-position plays a crucial role in the cytotoxic efficacy.

Compound/AnalogSubstituent at C3Cancer Cell Line(s)Reported IC50 (µM)Reference
Analog 1 -CH=N-NH-C(=S)NH2A549 (Lung)15.2Fictional Example
Analog 2 -CH=N-NH-C(=O)C6H5MCF-7 (Breast)8.9Fictional Example
Analog 3 Indolo[2,3-b] fused ringHCT116 (Colon), Caco-2 (Colon)0.35, 0.54[6][7]

Note: The IC50 values are presented for illustrative purposes based on activities of related quinoline structures. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

The data suggests that larger, more complex substituents at the 3-position can lead to potent anticancer activity.[4] The indolo[2,3-b] fused quinoline analog, for example, shows significant cytotoxicity at sub-micromolar concentrations.[6][7] This suggests that the 3-position is a key site for modification to enhance anticancer efficacy.

Antimicrobial Activity

The antimicrobial properties of quinolines are well-documented. The nature of the substituent at the 3-position can influence both the spectrum and potency of activity.

Compound/AnalogSubstituent at C3Microbial Strain(s)Reported MIC (µg/mL)Reference
Analog 4 -CH=N-NH-C(=O)-ArylS. aureus, E. coli3.12 - 12.5[8]
Analog 5 -CH2-NH-ArylA. niger, P. aeruginosa6.25 - 25[8]
Analog 6 -CH=N-N=C(CH3)2B. subtilis10Fictional Example

Note: MIC values are representative of activities reported for 2-chloroquinoline derivatives.

Hydrazone derivatives at the 3-position appear to be a promising avenue for developing potent antimicrobial agents.[8] The variation in the aryl substituent on the hydrazone moiety allows for fine-tuning of the antimicrobial spectrum and potency.

Experimental Methodologies

The following are detailed protocols for key assays used to evaluate the biological activities of quinoline derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration <0.1%) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to a concentration of approximately 5x10⁵ CFU/mL.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Visualizations

General Synthetic Pathway

Synthesis Acetanilide Substituted Acetanilide Precursor 2-Chloro-3-formyl-6-methoxyquinoline Acetanilide->Precursor Vilsmeier-Haack Reaction Vilsmeier Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier->Precursor Analogs Target Analogs (e.g., this compound) Precursor->Analogs Condensation / Substitution Precursor->Analogs Reduction Hydrazines Hydrazines / Amines Hydrazines->Analogs Reduction Reduction (e.g., Wolff-Kishner) Reduction->Analogs

Caption: Generalized synthetic route to 2-chloro-3-substituted-6-methoxyquinolines.

Structure-Activity Relationship (SAR) Concept

SAR Core 2-Chloro-6-methoxyquinoline R R_Ethyl R = -CH2CH3 (Ethyl) Core:f1->R_Ethyl R_Formyl R = -CHO (Formyl) Core:f1->R_Formyl R_Hydrazone R = -CH=N-NHR' Core:f1->R_Hydrazone Activity Biological Activity R_Ethyl->Activity R_Formyl->Activity R_Hydrazone->Activity

Caption: Influence of the C3 substituent on the biological activity of the quinoline core.

Experimental Workflow for Anticancer Screening

Workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies CellCulture Cancer Cell Culture Treatment Treatment with Quinoline Analogs CellCulture->Treatment MTT MTT Assay Treatment->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle

Caption: A typical workflow for evaluating the anticancer potential of quinoline analogs.

Conclusion and Future Directions

The 2-chloro-6-methoxyquinoline scaffold is a promising starting point for the development of novel therapeutic agents. While direct biological data for this compound is currently lacking, the analysis of its structural analogs strongly suggests potential for antimicrobial, anticancer, and anti-inflammatory activities. The substituent at the 3-position is a critical determinant of biological activity, with more complex moieties often leading to enhanced potency.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a series of its 3-alkyl analogs. This would provide valuable data to establish a clear structure-activity relationship and to identify lead compounds for further development. Mechanistic studies to elucidate the specific molecular targets of the most active compounds will also be crucial for their advancement as potential therapeutic agents.

References

  • Bawa, S., & Kumar, S. (2025). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. ResearchGate. [Link]

  • Cui, W., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. [Link]

  • El-Sayed, M. A., et al. (2025). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. ResearchGate. [Link]

  • Mayhoub, A. S., & Abulkhair, H. S. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. [Link]

  • Wang, L., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. [Link]

  • Cui, W., et al. (2024). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H -indolo [2,3- b ] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1: H -benzo [d] imidazol-2-yl)quinoline derivatives as antitumor agents: In vitro and in vivo antitumor activity, cell cycle arrest and apoptotic response. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxy-3-methylquinoline. National Center for Biotechnology Information. [Link]

  • Houser, K. R., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation. [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). Advanced Journal of Chemistry, Section A. [Link]

  • Patel, K., et al. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Olawode, E. O., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ghorbani, A., et al. (2018). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Research in Pharmaceutical Sciences. [Link]

  • Muthukumar, K., et al. (2019). Synthesis, characterization, antibacterial and antioxidant studies of oxetoquinolines. MedCrave online. [Link]

  • Li, S., et al. (2024). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. MDPI. [Link]

  • Houser, K. R., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Journal of Inflammation. [Link]

  • Lee, Y.-S., et al. (2024). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Wang, Y., et al. (2021). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Bouacida, S., et al. (2012). 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Houser, K. R., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PubMed. [Link]

  • Khan, K. M., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]

Sources

A Comparative In Silico Analysis of 2-Chloro-3-ethyl-6-methoxyquinoline as a Potential Anticancer Agent Through Molecular Docking with Key Cancer Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant pharmacological activities, including a wide array of anticancer agents.[1][2][3] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to derivatives that can interact with various biological targets implicated in cancer progression.[4][5] These mechanisms of action are diverse, ranging from the inhibition of topoisomerases and protein kinases to the induction of apoptosis and cell cycle arrest.[1][2] This guide presents a comprehensive molecular docking study of a specific quinoline derivative, 2-Chloro-3-ethyl-6-methoxyquinoline, to evaluate its potential as an anticancer therapeutic.

This in silico investigation aims to predict the binding affinity and interaction patterns of this compound with three well-established cancer drug targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and B-cell lymphoma 2 (Bcl-2).[6] These targets are crucial regulators of key signaling pathways involved in cell proliferation, angiogenesis, and apoptosis, respectively. To provide a robust comparative analysis, the docking performance of our compound of interest will be benchmarked against established clinical inhibitors for each respective target: Erlotinib for EGFR, Sorafenib for VEGFR2, and Navitoclax for Bcl-2. The insights from this study are intended to guide further preclinical and experimental validation of this compound as a promising lead compound in oncology drug discovery.

Methodology: A Self-Validating In Silico Approach

The causality behind our chosen experimental design is to create a robust and reproducible in silico screening process. Each step, from ligand and protein preparation to the specifics of the docking simulation, is designed to minimize variables and ensure the validity of the comparative binding energy data. The protocol is self-validating through the re-docking of co-crystallized ligands to ensure the docking parameters can replicate experimentally determined binding poses.

Experimental Workflow Overview

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase ligand_prep Ligand Preparation (Test & Standard Compounds) docking Molecular Docking Simulation ligand_prep->docking protein_prep Target Protein Preparation (EGFR, VEGFR2, Bcl-2) protein_prep->docking analysis Binding Energy Calculation & Pose Analysis docking->analysis comparison Comparative Analysis analysis->comparison

Caption: High-level workflow for the in silico docking study.

Key Signaling Pathway: EGFR

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Sources

A Comparative Guide to the Anticancer Efficacy of 2-Chloro-3-ethyl-6-methoxyquinoline and Chloroquine: An Experimental Framework

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Evaluating Novel Quinolines Against a Repurposed Benchmark

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2] These compounds exert their effects through diverse mechanisms such as inducing cell cycle arrest, triggering apoptosis, and inhibiting angiogenesis.[1][3] Within this promising class of molecules, Chloroquine (CQ), a long-established antimalarial drug, has been repurposed for oncology due to its multifaceted anticancer mechanisms.[4][5] Concurrently, the synthesis of novel quinoline derivatives continues to be a fertile ground for the discovery of next-generation cancer therapeutics.[6]

This guide provides a comprehensive experimental framework for comparing the anticancer efficacy of a novel quinoline derivative, 2-Chloro-3-ethyl-6-methoxyquinoline, with the well-characterized repurposed drug, Chloroquine. While this compound represents a structurally distinct entity with hypothesized therapeutic potential, Chloroquine serves as a critical benchmark due to its established mechanisms of action, primarily centered on autophagy inhibition and apoptosis induction.[7][8] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to the preclinical evaluation of this novel compound.

Mechanisms of Action: Established vs. Hypothesized

Chloroquine: The Autophagy Inhibitor

Chloroquine's primary anticancer effect is attributed to its ability to disrupt lysosomal function. As a weak base, it accumulates in the acidic environment of lysosomes, leading to an increase in lysosomal pH.[9] This alkalinization inhibits the activity of lysosomal hydrolases, which are crucial for the fusion of autophagosomes with lysosomes.[10] The blockage of this final step in the autophagy process leads to the accumulation of autophagosomes and ultimately, to cancer cell death.[11][12] Beyond autophagy inhibition, Chloroquine has been shown to induce apoptosis, modulate the tumor microenvironment, and affect various signaling pathways.[4][13]

This compound: A Novel Contender

Given the absence of specific studies on this compound, its mechanism of action remains to be elucidated. However, based on the known activities of other substituted quinolines, we can hypothesize several potential pathways. The presence of a chloro group at the 2-position and an ethyl group at the 3-position, coupled with a methoxy group at the 6-position, may confer unique pharmacological properties.[14][15] Many 2-substituted quinoline derivatives have demonstrated potent anticancer activity across a range of cancer cell lines.[6] It is plausible that this compound may induce apoptosis, cause cell cycle arrest, or inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or STAT3 pathways.[16][17]

Experimental Workflow for Comparative Efficacy

A robust comparative analysis necessitates a multi-pronged experimental approach. The following workflow outlines the key assays to dissect and compare the anticancer activities of this compound and Chloroquine.

Caption: A streamlined workflow for the comparative evaluation of anticancer compounds.

Detailed Experimental Protocols

1. In Vitro Cytotoxicity Assessment: MTT Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound in various cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound and Chloroquine (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48 or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the IC50 values using a dose-response curve.

2. Apoptosis and Cell Cycle Analysis: Flow Cytometry

  • Objective: To quantify the induction of apoptosis and identify any alterations in cell cycle distribution.

  • Protocol for Apoptosis (Annexin V/PI Staining):

    • Treat cells with the IC50 concentration of each compound for 24 or 48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol for Cell Cycle (Propidium Iodide Staining):

    • Treat cells as described for the apoptosis assay.

    • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

    • Wash the cells and treat with RNase A.

    • Stain the cells with Propidium Iodide.

    • Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.[18]

3. Autophagy and Signaling Pathway Analysis: Western Blotting

  • Objective: To investigate the effects of the compounds on autophagy and key signaling proteins.

  • Protocol:

    • Treat cells with the IC50 concentration of each compound for the desired time points.

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Autophagy: LC3B, p62/SQSTM1

      • Apoptosis: Cleaved Caspase-3, PARP, Bax, Bcl-2

      • Signaling: p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3

      • Loading Control: β-actin or GAPDH

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation and Comparative Analysis

Table 1: Comparative IC50 Values (µM) of Chloroquine and this compound

Cell LineChloroquine (48h)This compound (48h)Chloroquine (72h)This compound (72h)
MCF-7 (Breast)Data to be determinedData to be determinedData to be determinedData to be determined
A549 (Lung)~71.3[19]Data to be determinedData to be determinedData to be determined
HCT116 (Colon)Data to be determinedData to be determined~2.27[20]Data to be determined
CAL27 (Oral)~17.27[18]Data to be determinedData to be determinedData to be determined

Table 2: Comparative Effects on Apoptosis and Cell Cycle

CompoundCell Line% Apoptotic Cells (Early + Late)% Cells in G0/G1% Cells in S% Cells in G2/M
Control MCF-7BaselineBaselineBaselineBaseline
Chloroquine MCF-7Data to be determinedData to be determinedData to be determinedData to be determined
This compound MCF-7Data to be determinedData to be determinedData to be determinedData to be determined

Signaling Pathway Visualizations

Caption: Chloroquine's mechanism of action via autophagy inhibition.

Caption: Hypothesized mechanism for the novel quinoline derivative.

Conclusion and Future Directions

This guide outlines a systematic and comprehensive approach to comparing the anticancer efficacy of the novel compound this compound with the established drug, Chloroquine. By employing a combination of in vitro assays, a clear picture of the novel compound's potency, mechanism of action, and potential advantages over Chloroquine can be established. Positive and potent in vitro results would provide a strong rationale for advancing this compound to in vivo xenograft models to assess its therapeutic potential in a more complex biological system.[21][22] The ultimate goal is to determine if this novel quinoline derivative represents a significant advancement in the quest for more effective and targeted cancer therapies.

References

  • Jain, C. K., & Sharma, A. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 95(10), 1227-1244. Link

  • García-Mouton, C., & Vara-Ciruelos, D. (2023). Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 23(10), 1122–1144. Link

  • BenchChem. (2025). The Core Anti-Cancer Mechanisms of Chloroquine: A Technical Guide. BenchChem. Link

  • Grasso, S., & Pisu, S. (2024). Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. International Journal of Molecular Sciences, 25(3), 1533. Link

  • Kimura, T., Takabatake, Y., Takahashi, A., & Isaka, Y. (2013). Chloroquine in cancer therapy: a double-edged sword of autophagy. Cancer Research, 73(1), 3–7. Link

  • Perez-Aso, M., & Bei, R. (2020). Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. Cancer Letters, 473, 103–111. Link

  • Burikhanov, R., & Rangnekar, V. M. (2017). Chloroquine-Inducible Par-4 Secretion Is Essential for Tumor Cell Apoptosis and Inhibition of Metastasis. Cell Reports, 18(2), 520–530. Link

  • Al-Ostath, S., & El-Enany, M. (2023). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5), 4467-4497. Link

  • Amaravadi, R. K., & Thompson, C. B. (2006). Inhibition of autophagy with chloroquine enhances therapeutic tumor regression in a mouse model of B cell lymphoma. Cancer Research, 66(8), 3984–3992. Link

  • Aly, A. A., & El-Sayed, M. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31235–31257. Link

  • BenchChem. (2025). In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers. BenchChem. Link

  • González-González, A., & García-Sancha, N. (2024). Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell death. Frontiers in Oncology, 14, 1381656. Link

  • Wang, X., & Li, Y. (2018). Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro. Oncology Letters, 15(5), 7531–7537. Link

  • Chen, Y., & Wang, Y. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 23(10), 2465. Link

  • Li, Y., & Chen, G. (2018). Chloroquine Enhances Rapamycin-induced Apoptosis in MG63 Cells. Anticancer Research, 38(10), 5677–5684. Link

  • Tirosh, A., & Grossman, A. (2021). The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models. Cancers, 13(24), 6352. Link

  • Zhang, L., & Li, J. (2018). In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma. Oncology Letters, 16(1), 1156–1162. Link

  • Wang, Z., & Liu, G. (2021). Chloroquine suppresses proliferation and invasion and induces apoptosis of osteosarcoma cells associated with inhibition of phosphorylation of STAT3. Aging, 13(12), 16422–16438. Link

  • Gross, A. S., & Ben-Shmuel, S. (2021). The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models. Cancers, 13(24), 6352. Link

  • Geng, Y., & Li, D. (2009). Chloroquine Inhibits Colon Cancer Cell Growth In Vitro and Tumor Growth In Vivo via Induction of Apoptosis. Cancer Investigation, 27(3), 289–297. Link

  • Wang, X., & Cao, Y. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. Toxicological Sciences, 178(2), 252–264. Link

  • Wang, Y., & Li, J. (2014). Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro. Acta Pharmacologica Sinica, 35(5), 669–678. Link

  • ResearchGate. (2022). IC50 Values obtained for HCQ, HCQ@CS NPs and Doxo from Their MTT Assay Using A549 and Wi38 cells. Link

  • Kumar, A., & Singh, P. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry, 15(5), 631–646. Link

  • Chem-Impex. (n.d.). 2-Chloro-3-formyl-6-methoxyquinoline. Chem-Impex. Link

  • da Silva, A. C. S., & de Moraes, M. O. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(10), 2132-2143. Link

  • ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Link

  • Al-Suwaidan, I. A., & El-Messery, S. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. Link

Sources

A Comparative Guide to the Structural Elucidation of 2-Chloro-3-ethyl-6-methoxyquinoline Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, quinoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The precise substitution pattern on the quinoline ring is critical to a compound's biological activity, making unambiguous structural verification an indispensable step in the drug discovery pipeline. This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of 2-Chloro-3-ethyl-6-methoxyquinoline and its derivatives, with a primary focus on the unparalleled insights offered by single-crystal X-ray diffraction (SCXRD). We will explore the causality behind experimental choices, compare SCXRD with complementary spectroscopic methods, and provide actionable protocols for researchers in the field.

The Gold Standard: Unambiguous Structure Determination with Single-Crystal X-ray Diffraction (SCXRD)

For the definitive determination of a molecule's three-dimensional structure, SCXRD remains the gold standard.[1] It provides a high-resolution map of electron density within a crystal, allowing for the precise assignment of atomic positions, bond lengths, bond angles, and absolute stereochemistry.[2] In the context of drug development, this level of detail is crucial for understanding structure-activity relationships (SAR), identifying potential binding modes with biological targets, and securing intellectual property.[3][4]

The power of SCXRD lies in its ability to provide a complete, non-inferential structural picture. Unlike spectroscopic methods that interpret signals to build a molecular model, SCXRD directly visualizes the atomic arrangement. This is particularly vital for complex heterocyclic systems like quinoline derivatives, where subtle differences in conformation or the presence of unexpected polymorphs can have profound effects on a drug's efficacy and stability.[1][5]

The SCXRD Experimental Workflow: From Powder to Publication

The journey from a newly synthesized compound to a refined crystal structure is a multi-step process that demands both careful technique and a logical approach. The following workflow illustrates the key stages.

scxrd_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_refinement Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification screening Solvent Screening purification->screening Pure Compound growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) screening->growth harvest Crystal Selection & Mounting growth->harvest collection X-ray Data Collection (Diffractometer) harvest->collection Mounted Crystal reduction Data Reduction & Integration collection->reduction solution Structure Solution (e.g., Direct Methods) reduction->solution Reflection Data refinement Structural Refinement solution->refinement validation Validation & Analysis (CIF file generation) refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: A typical experimental workflow for single-crystal X-ray diffraction analysis.

Representative Crystallographic Data for 2-Chloro-6-methoxyquinoline Derivatives

While the specific crystal structure for 2-Chloro-3-ethyl -6-methoxyquinoline is not publicly available as of this guide's publication, numerous closely related derivatives have been characterized. This data provides a strong predictive framework for the expected structural parameters of the target compound class.

Compound NameFormulaCrystal SystemSpace GroupKey Reference
2-Chloro-3-(dimethoxymethyl)-6-methoxyquinolineC₁₃H₁₄ClNO₃OrthorhombicPca2₁[6][7]
2-Chloro-3-[(E)-(hydrazinylidene)methyl]-6-methoxyquinolineC₁₁H₁₀ClN₃OOrthorhombicPna2₁[8]
(E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amineC₂₅H₂₀ClN₃OMonoclinicP2₁/c[9]
2-Chloro-3-hydroxymethyl-6-methoxyquinolineC₁₁H₁₀ClNO₂MonoclinicP2₁/c[10]
Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylateC₁₄H₁₄ClNO₄TriclinicP-1[11]

Experimental Protocol 1: Synthesis and Crystallization

This protocol describes a generalized method for synthesizing a 2-chloro-6-methoxyquinoline-3-carbaldehyde precursor and subsequently growing single crystals suitable for SCXRD. The synthesis is adapted from established Vilsmeier-Haack reaction procedures.[12]

Part A: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde

  • Vilsmeier Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to an ice-cooled flask containing N,N-dimethylformamide (DMF, 5.0 eq). Stir for 30 minutes. The causality here is the formation of the electrophilic Vilsmeier-Haack reagent, which is necessary for the subsequent formylation and cyclization.

  • Reaction with Acetanilide: To the prepared Vilsmeier reagent, add p-methoxyacetanilide (1.0 eq) portion-wise, ensuring the temperature does not exceed 50°C.

  • Heating and Hydrolysis: Heat the reaction mixture at 70-80°C for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Work-up: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The product will precipitate.

  • Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from ethanol or purify by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield the pure aldehyde precursor.

Part B: Single Crystal Growth

The key to successful SCXRD is the growth of a high-quality, single crystal. This requires creating a supersaturated solution from which the compound can slowly precipitate in an ordered lattice.

  • Solvent Selection: Test the solubility of the purified compound in various solvents (e.g., dichloromethane, chloroform, ethyl acetate, methanol). The ideal solvent will fully dissolve the compound when heated but show low solubility at room temperature. For many quinoline derivatives, slow evaporation from a dichloromethane or a hexane/ethyl acetate mixture at room temperature has proven effective.[6][9]

  • Slow Evaporation Method:

    • Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of a suitable volatile solvent (e.g., dichloromethane) in a small, clean vial.

    • Cover the vial with parafilm and pierce it with a few small holes using a needle. This allows for slow solvent evaporation, which is critical for the ordered molecular packing required for a single crystal.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals (well-formed, clear, and typically 0.1-0.3 mm in size) have appeared, carefully harvest one using a cryo-loop and immediately mount it on the goniometer of the diffractometer for analysis.

Complementary and Alternative Analytical Techniques

While SCXRD provides the ultimate structural answer, it requires a suitable crystal. Other techniques are indispensable for routine characterization, analysis in solution, and when crystallization is unsuccessful.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[13] ¹H and ¹³C NMR provide information about the chemical environment and connectivity of hydrogen and carbon atoms, respectively. For a molecule like this compound, NMR can confirm the presence and relative positions of all key functional groups.

  • ¹H NMR: Would show distinct signals for the aromatic protons on the quinoline core, a singlet for the methoxy group, and characteristic quartet and triplet patterns for the ethyl group.

  • ¹³C NMR: Would reveal the total number of unique carbon atoms, confirming the molecular backbone.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. COSY identifies proton-proton couplings (e.g., within the ethyl group), while HSQC correlates protons to their directly attached carbons. HMBC reveals long-range (2-3 bond) correlations, which are essential for piecing together the entire molecular framework, for instance, connecting the ethyl group to the C3 position of the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds like this compound, MS is particularly useful due to the characteristic isotopic signature of chlorine. The presence of a chlorine atom results in a distinctive M+2 peak with an intensity approximately one-third that of the molecular ion (M+) peak, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This provides immediate confirmation of the presence of a single chlorine atom.

A Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique depends on the specific question being asked, the sample availability, and the stage of the research.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyMass Spectrometry (MS)
Primary Output Absolute 3D atomic structure, bond lengths/angles, crystal packing.Connectivity, chemical environment, solution conformation.Molecular weight, elemental composition, fragmentation.
Sample Requirement High-quality single crystal (0.1-0.3 mm).Soluble sample (1-10 mg).Small amount of sample (µg-ng), can be in a mixture.
Key Strength Unambiguous determination of absolute structure and stereochemistry.[4]Powerful for structural elucidation in a native solution state.High sensitivity and confirmation of molecular formula.
Key Limitation Requires a diffracting-quality single crystal, which can be difficult to obtain.[14]Provides an averaged structure in solution; cannot determine crystal packing.[15]Provides limited connectivity information.
Use in Drug Development Definitive structure proof, polymorph screening, SAR studies.[3][5]Routine characterization, reaction monitoring, structural confirmation.Molecular weight confirmation, metabolite identification.
Decision-Making in Structural Analysis

The following diagram outlines a logical approach for researchers when faced with a new quinoline derivative.

Caption: A decision tree for selecting the appropriate structural analysis method.

Conclusion

The structural elucidation of novel this compound derivatives relies on a synergistic application of modern analytical techniques. While NMR and mass spectrometry are indispensable for initial confirmation of connectivity and molecular formula, single-crystal X-ray diffraction stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. This absolute structural knowledge is not merely confirmatory; it is a foundational element in drug discovery, enabling rational drug design, securing patent claims, and ensuring the development of safe and effective medicines. By understanding the strengths and causalities of each technique, researchers can navigate the path of structural characterization with confidence and precision.

References

  • Johnson Matthey. (n.d.). Exploring the advantages of single-crystal x-ray diffraction in pharma. Chemistry World. [Link]

  • Veranova. (n.d.). Harnessing the power of single crystal X-ray diffraction. [Link]

  • Pediaa. (2020). Difference Between NMR and X-Ray Crystallography. [Link]

  • Martin, E. et al. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PubMed Central. [Link]

  • Blue Scientific. (n.d.). XRD in Drug Discovery & Development. [Link]

  • Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. [Link]

  • IUCr. (n.d.). Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]. [Link]

  • Bouacida, S. et al. (n.d.). 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline. National Institutes of Health. [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

  • Creighton, T. E. (ed.). (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Encyclopedia of Molecular Biology. [Link]

  • News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Chandrika, N. et al. (2015). Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline. National Institutes of Health. [Link]

  • Abdel-Wahab, B. F. et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • da Silva, G. N. et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. [Link]

  • Chandrika, N. et al. (2015). Crystal structure of 2-chloro-3-(di-meth-oxy-meth-yl)-6-meth-oxy-quinoline. PubMed. [Link]

  • Google Patents. (n.d.).
  • Kumar, T. S. et al. (2014). Crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine. National Institutes of Health. [Link]

  • Dzurilla, M. et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Hayour, H. et al. (2014). Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. National Institutes of Health. [Link]

  • Subashini, R. et al. (2010). 2-Chloro-3-hydroxymethyl-6-methoxyquinoline. National Institutes of Health. [Link]

  • Benzerka, S. et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. National Institutes of Health. [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Steiger, C. et al. (2022). Synthesis, crystal structures, and Hirshfeld analysis of three hexa-hydro-quinoline derivatives. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Subashini, R. et al. (2009). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. ResearchGate. [Link]

  • Arshad, M. F. et al. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Reddy, C. R. et al. (2013). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]

  • Clugston, D. M. & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-3-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-chloro-3-substituted quinolines, a class of heterocyclic compounds that serve as a cornerstone in modern medicinal chemistry. We will explore the synthetic versatility of this scaffold and compare how different substituents at the 3-position modulate biological activity, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes experimental data from peer-reviewed literature to provide researchers, scientists, and drug development professionals with actionable insights for designing novel therapeutic agents.

The Quinoline Scaffold: A Privileged Core in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its presence in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial effects.[2][3][4][5][6][7] The versatility of the quinoline nucleus allows for chemical modifications at multiple positions, enabling the fine-tuning of its pharmacological profile.[1]

The 2-chloro-3-substituted quinoline framework is of particular interest as it serves as a highly versatile synthetic intermediate.[2][8][9] The chlorine atom at the C2 position is an excellent leaving group, facilitating nucleophilic substitution reactions, while the C3 position provides a convenient anchor point for introducing diverse functional groups and heterocyclic moieties. The 2-chloro-3-formylquinoline, in particular, is a key building block synthesized efficiently via the Vilsmeier-Haack reaction.[8][9][10][11]

Synthesis: The Vilsmeier-Haack Reaction as a Gateway

The most common and efficient method for synthesizing the foundational 2-chloro-3-formylquinoline intermediate is the Vilsmeier-Haack reaction.[1][8][11] This reaction involves the formylation and cyclization of substituted acetanilides using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9] The elegance of this method lies in its ability to construct the core heterocyclic system and install the key chloro and formyl groups in a single synthetic operation.

G cluster_0 Vilsmeier-Haack Synthesis Workflow A Substituted Acetanilide C Cyclization & Formylation (Reflux, 80-100°C) A->C B Vilsmeier Reagent (POCl₃ + DMF) B->C D Hydrolysis (Mild Base) C->D E 2-Chloro-3-formylquinoline D->E

Caption: General workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline

This protocol describes a general procedure based on the Vilsmeier-Haack reaction.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 molar equivalents) to 0-5°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 molar equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C. Stir for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Addition of Acetanilide: Add the substituted acetanilide (1 molar equivalent) portion-wise to the reaction mixture.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and reflux for 4-10 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization & Isolation: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates. Filter the solid, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-chloro-3-formylquinoline.

Structure-Activity Relationship (SAR) and Comparative Analysis

The biological activity of 2-chloro-3-substituted quinolines is profoundly influenced by the nature of the substituent at the 3-position and any additional modifications on the benzene ring.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in oncology.[1][3][12] For 2-chloro-3-substituted derivatives, the strategy often involves using the 3-formyl group as a handle to introduce larger, more complex heterocyclic systems that can interact with biological targets like kinases or topoisomerases.[13]

Key SAR Insights:

  • C3-Heterocycles: The introduction of heterocyclic rings such as 4H-chromenes, 4H-pyrans, and 1,4-dihydropyridines at the C3 position has been shown to yield compounds with potent cytotoxic activity against various human tumor cell lines.[13]

  • Lipophilicity: The lipophilicity of the C3 substituent is crucial. For instance, in a series of 1,4-dihydropyridine derivatives, ester fragments connected to the ring, which increase lipophilicity, were found to be essential for anticancer activity.[13]

  • Benzene Ring Substitution: Electron-donating groups (e.g., -OCH₃, -CH₃) on the benzenoid portion of the quinoline ring often enhance anticancer potency.[1] This may be due to favorable electronic effects or improved pharmacokinetic properties.

Comparative Data: Anticancer Activity of 2-Chloro-3-Substituted Quinoline Derivatives

Compound Class (Substituent at C3)Cancer Cell LineIC₅₀ (µM)Reference
4H-Chromene derivative (4a)HCT-116 (Colon)16.21 ± 1.84[13]
4H-Chromene derivative (4b)HepG-2 (Liver)18.06 ± 1.93[13]
1,4-Dihydropyridine derivative (5k)MCF-7 (Breast)12.03 ± 1.51[13]
1,4-Dihydropyridine derivative (5k)HCT-116 (Colon)15.11 ± 1.79[13]
5-Fluorouracil (Reference Drug)MCF-7 (Breast)40.74 ± 2.46[13]

This table presents a selection of data for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.

G cluster_0 SAR for Anticancer Activity Core 2-Chloroquinoline Core C3 C3-Position: Bulky, lipophilic heterocycles (e.g., Dihydropyridines) INCREASE ACTIVITY Core->C3 Benzene Benzene Ring: Electron-donating groups (e.g., -OCH₃) ENHANCE POTENCY Core->Benzene Target Biological Target (e.g., Kinase, Topoisomerase) C3->Target Improves Binding Benzene->Target Modulates Electronics

Caption: Key SAR principles for anticancer 2-chloro-3-substituted quinolines.

Antimicrobial Activity

Novel antimicrobial agents are urgently needed to combat rising drug resistance. 2-chloro-3-substituted quinolines have emerged as a promising source of such agents.[6] A common synthetic strategy involves the condensation of the 3-formyl group with an amine, followed by cyclization to form new heterocyclic systems, such as β-lactams (azetidin-2-ones).[8]

Key SAR Insights:

  • Azetidin-2-one Ring: The fusion of an azetidin-2-one ring to the quinoline scaffold via the C3 position has been shown to produce compounds with significant antibacterial and antifungal activity.[8]

  • Substituents on Fused Ring: The nature of the substituent on the azetidin-2-one nitrogen atom plays a critical role. Aryl groups, particularly those with nitro substituents (e.g., 2,4-dinitrophenyl), often lead to higher potency.[8]

  • Benzene Ring Substitution: Similar to anticancer activity, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) on the quinoline's benzene ring generally result in better antimicrobial efficacy.[8]

Comparative Data: Antimicrobial Activity (Zone of Inhibition in mm)

Compound IDSubstituent on Quinoline RingStaphylococcus aureusEscherichia coliCandida albicansReference
AZT b28-Methoxy161415[8]
AZT g36-Methyl181617[8]
Amikacin (Antibacterial Std.)N/A2220N/A[8]
Ketoconazole (Antifungal Std.)N/AN/AN/A24[8]
Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, making the search for new anti-inflammatory agents a priority. Quinoline derivatives have demonstrated significant potential in this area, often by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.[11][14][15][16]

Key SAR Insights:

  • Heterocyclic Fusions: As with other activities, fusing heterocyclic rings like azetidin-2-ones to the C3 position of the quinoline core can impart potent anti-inflammatory properties.[4][11]

  • Aryl Substituents: In a series of 3-chloro-azetidin-2-one derivatives, compounds bearing methoxy-substituted phenyl rings (e.g., 4-methoxyphenyl, 2-methoxyphenyl) on the azetidinone nitrogen showed the most significant anti-inflammatory and analgesic activity.[11] This suggests that specific electronic and steric properties of this substituent are crucial for interaction with the biological target.

Comparative Data: Anti-inflammatory Activity (% Inhibition of Paw Edema)

Compound IDSubstituent on Azetidinone Ring% Inhibition after 3hReference
6a2-Methoxyphenyl52.34[11]
6b4-Methoxyphenyl54.20[11]
Indomethacin (Reference Drug)N/A57.94[11]

Featured Experimental Workflow: In Vitro Cytotoxicity Assessment

To determine the anticancer potential of newly synthesized compounds, the MTT assay is a widely accepted, reliable colorimetric method for assessing cell viability.[1][13][17]

G cluster_0 MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate (24h) A->B C Treat cells with compound dilutions B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Viable cells convert MTT to Formazan F->G H Solubilize Formazan crystals (DMSO) G->H I Measure Absorbance (570 nm) H->I J Calculate % Viability and determine IC₅₀ I->J

Caption: Workflow of the MTT cytotoxicity assay.

Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO-treated cells) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After incubation, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for another 3-4 hours.[17]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration.[17]

Conclusion and Future Outlook

The 2-chloro-3-substituted quinoline scaffold is a remarkably fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies reveal clear patterns:

  • The C3 position is the primary site for diversification, where the introduction of bulky, lipophilic, and heterocyclic moieties is a highly effective strategy for enhancing biological activity across anticancer, antimicrobial, and anti-inflammatory domains.

  • The C2-chloro group serves as an essential synthetic handle, but its electronic influence on the ring system prior to substitution should not be overlooked.

  • Substitutions on the benzenoid ring , particularly with electron-donating groups, consistently improve the potency of the resulting compounds.

Future research should focus on exploring novel and more complex substitutions at the C3 position, investigating the synergistic effects of substitutions at multiple positions on the quinoline ring, and elucidating the precise molecular mechanisms of action for the most potent derivatives. By leveraging the foundational SAR principles outlined in this guide, the rational design of next-generation quinoline-based drugs with improved efficacy and specificity is an achievable goal.

References

  • Patel, H., Gomas, S., & Patel, S. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 30(3), 1269-1276. Retrieved from [Link]

  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. Retrieved from [Link]

  • Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1437-1461. Retrieved from [Link]

  • Raj, T., Kumar, A., & Reddy, T. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. Retrieved from [Link]

  • Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-46. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2021). Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. Retrieved from [Link]

  • Singh, A., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Retrieved from [Link]

  • Gupta, S. K., & Mishra, A. (2021). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. Retrieved from [Link]

  • Mogilaiah, K., et al. (2007). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 12(10), 2349-2356. Retrieved from [Link]

  • Kumar, S., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 167-179. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anticancer Agents in Medicinal Chemistry, 15(5), 631-46. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. Retrieved from [Link]

  • Kandil, S., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-24. Retrieved from [Link]

  • Egan, T. J., et al. (2000). Structure-Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline-Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 43(2), 283-91. Retrieved from [Link]

  • Chen, Y. L., et al. (2019). Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. Molecules, 24(6), 1162. Retrieved from [Link]

  • Kumar, A., et al. (2021). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Retrieved from [Link]

  • Orozco-Castañeda, H. J., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(24), 11520-11534. Retrieved from [Link]

  • Sharma, A., et al. (2024). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(10), 6825-6842. Retrieved from [Link]

  • Kumar, A., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2021). Results of antimicrobial activity of synthetic quinoline compounds. ResearchGate. Retrieved from [Link]

Sources

Comparative analysis of kinase inhibition profiles of quinoline-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Inhibition Profiles of Quinoline-Based Compounds for Researchers and Drug Development Professionals

The quinoline moiety, a bicyclic aromatic heterocycle, has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1] Its structural rigidity, coupled with the versatility for substitution at various positions, allows for the fine-tuning of interactions within the ATP-binding pocket of diverse kinases. This guide provides a comprehensive comparative analysis of the kinase inhibition profiles of prominent quinoline-based compounds, focusing on their activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Breakpoint Cluster Region-Abelson (BCR-ABL) tyrosine kinases. We will delve into their structure-activity relationships, present comparative inhibitory data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.

The Allure of the Quinoline Scaffold in Kinase Inhibition

The quinoline ring system serves as an excellent scaffold for ATP-competitive kinase inhibitors. Its ability to engage in hydrogen bonding and hydrophobic interactions within the kinase domain makes it a powerful pharmacophore.[2] The diverse substitution patterns possible on the quinoline ring enable the optimization of potency and selectivity against specific kinase targets. Several FDA-approved drugs, such as bosutinib, lapatinib, and cabozantinib, feature a quinoline core, underscoring its clinical significance.[3][4][5]

Comparative Analysis of Kinase Inhibition Profiles

The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. High potency ensures that the desired therapeutic effect can be achieved at lower concentrations, minimizing off-target effects. Selectivity, on the other hand, is crucial for reducing toxicity and adverse drug reactions.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[6] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. Several quinoline-based compounds have been developed as EGFR inhibitors.

CompoundEGFR IC50 (nM)HER2 (ErbB2) IC50 (nM)NotesReference(s)
Lapatinib 10.89.2Dual EGFR/HER2 inhibitor.[7]
Compound 24 9.2 (EGFR)Not specifiedHighly specific for EGFR.[6]
SIQ17 ~0.6-10.2Not specifiedPotent sulfonylated indeno[1,2-c]quinoline derivative.[8][9]
Compound 7j 350Not specifiedQuinoline-thiazolidine-2,4-dione-1,2,3-triazole hybrid.[10]
Compound 6d 180Not specifiedQuinoline derivative.[1]
Compound 8b 80Not specifiedQuinoline derivative.[1]

Structure-Activity Relationship (SAR) Insights for EGFR Inhibition:

The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are classic pharmacophores for EGFR inhibitors.[6][11][12][13] Key SAR observations include:

  • The Quinoline Core: Acts as the ATP-mimetic scaffold, binding to the hinge region of the EGFR kinase domain.

  • Substitutions at the 4-position: Typically an aniline or a substituted aniline moiety, which projects into the hydrophobic pocket of the ATP-binding site. The nature of the substituent on the aniline ring significantly influences potency and selectivity.

  • Modifications at the 6- and 7-positions: These positions are often substituted with solubilizing groups or moieties that can form additional interactions with the receptor, enhancing binding affinity.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs, particularly VEGFR2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14] Quinoline-based compounds have demonstrated potent anti-angiogenic activity through the inhibition of VEGFRs.

CompoundVEGFR2 IC50 (nM)Other Kinase Targets (IC50 in nM)NotesReference(s)
Cabozantinib 0.035MET (1.3), KIT (4.6), RET (5.2), AXL (7), TIE2 (14.3), FLT3 (11.3)Multi-kinase inhibitor with potent activity against VEGFR2.[15][16][17]
Lenvatinib <5 (VEGFR1/2/3)FGFR1 (<50), RET (<5)Multi-kinase inhibitor.[18]
Compound 7 340Not specifiedQuinazolin-4(3H)-one derivative.[18]
Isatin Derivative 13 69.11Not specifiedIsatin-thiazolidine-2,4-dione hybrid.[19]
Isatin Derivative 14 85.89Not specifiedIsatin-thiazolidine-2,4-dione hybrid.[19]
Quinoline Derivative 9 98.53Not specifiedQuinoline-thiazolidine-2,4-dione hybrid.[19]

Structure-Activity Relationship (SAR) Insights for VEGFR2 Inhibition:

For quinoline-based VEGFR2 inhibitors, the following SAR principles are noteworthy:[5][14][20][21][22]

  • Bulky Substituents: The presence of a bulky group on the quinoline ring is often crucial for deep insertion into a hydrophobic cavity within the VEGFR2 active site.

  • Hydrogen Bonding: Interactions with key residues such as Cys919 and Asp1046 in the hinge region are vital for potent inhibition.

  • Flexibility and Conformation: The overall conformation of the molecule, influenced by the nature and position of substituents, dictates its ability to adopt the optimal binding pose.

BCR-ABL Kinase Inhibitors

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[23] The development of BCR-ABL inhibitors has revolutionized the treatment of this disease. Several quinoline-based compounds are potent inhibitors of BCR-ABL.

CompoundAbl IC50 (nM)Src IC50 (nM)NotesReference(s)
Bosutinib 11.2Dual Src/Abl inhibitor.[4][24][25][26]
Ponatinib Not specifiedDual Src/Abl inhibitorPan-BCR-ABL inhibitor, effective against the T315I mutation.
Dasatinib Not specifiedNot specifiedWhile not strictly a quinoline, its development was influenced by quinoline-based Src inhibitors.
Compound 2g CC50 = 900 nM (K562 cells)Not specifiedHybrid of imatinib and quinoline.[2]

Structure-Activity Relationship (SAR) Insights for BCR-ABL Inhibition:

The design of quinoline-based BCR-ABL inhibitors has been guided by the following SAR principles:[2][23][27]

  • Dual Src/Abl Inhibition: Many BCR-ABL inhibitors also potently inhibit Src family kinases due to the high degree of homology in their ATP-binding sites.

  • Overcoming Resistance: A major challenge in CML therapy is the emergence of resistance mutations in the BCR-ABL kinase domain. The design of second and third-generation inhibitors, such as ponatinib, has focused on creating molecules that can accommodate these mutations, particularly the "gatekeeper" T315I mutation.

  • Hybridization Strategies: Combining pharmacophores from existing inhibitors, such as the phenylaminopyrimidine of imatinib with a quinoline scaffold, is a promising approach for developing novel BCR-ABL inhibitors with improved properties.[2]

Experimental Protocols for Kinase Inhibition Profiling

Accurate and reproducible experimental data are the bedrock of any comparative analysis. Here, we provide detailed, step-by-step methodologies for key experiments used to characterize the kinase inhibition profiles of quinoline-based compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a robust and high-throughput method for determining the IC50 values of inhibitors.

Experimental Workflow:

G reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) reaction_setup Reaction Setup (Add inhibitor, kinase, and substrate/ATP mix to plate) reagent_prep->reaction_setup incubation Kinase Reaction (Incubate at 30°C) reaction_setup->incubation adp_glo_reagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubation->adp_glo_reagent detection_reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) adp_glo_reagent->detection_reagent luminescence Measure Luminescence detection_reagent->luminescence data_analysis Data Analysis (Calculate IC50) luminescence->data_analysis

In Vitro Kinase Assay Workflow

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the quinoline-based inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare solutions of the target kinase, its specific substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the serially diluted inhibitor or vehicle control (DMSO in assay buffer) to each well.

    • Add 5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]

    • Incubate for 40 minutes at room temperature.[15]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[15]

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay (ELISA/HTRF)

Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological context and inhibit downstream signaling. These assays measure the phosphorylation of the target kinase or its substrates within intact cells.

Experimental Workflow:

G cell_seeding Cell Seeding (Plate cells and incubate overnight) inhibitor_treatment Inhibitor Treatment (Incubate with quinoline compound) cell_seeding->inhibitor_treatment stimulation Ligand Stimulation (e.g., EGF or VEGF) inhibitor_treatment->stimulation cell_lysis Cell Lysis stimulation->cell_lysis elisa_htrf ELISA or HTRF (Detect phosphorylated and total protein) cell_lysis->elisa_htrf data_analysis Data Analysis (Normalize phospho-signal to total protein) elisa_htrf->data_analysis

Cell-Based Phosphorylation Assay Workflow

Step-by-Step Protocol (Cell-Based ELISA for p-EGFR): [28][29][30]

  • Cell Culture and Treatment:

    • Seed an appropriate cell line (e.g., A431 for EGFR) in a 96-well tissue culture plate and incubate overnight.

    • Treat the cells with various concentrations of the quinoline-based inhibitor for a predetermined time (e.g., 2 hours).

    • Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 10 minutes) to induce receptor phosphorylation.

  • Cell Fixation and Permeabilization:

    • Fix the cells by adding a fixing solution (e.g., 4% formaldehyde in PBS) and incubating for 20 minutes at room temperature.

    • Wash the cells with wash buffer (e.g., PBS with 0.1% Triton X-100).

    • Quench endogenous peroxidase activity with a quenching buffer (e.g., PBS with 0.1% Triton X-100 and 1% H2O2).

  • Immunodetection:

    • Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in wash buffer) for 1 hour.

    • Incubate the cells with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-EGFR) overnight at 4°C. In parallel wells, incubate with an antibody against the total protein for normalization.

    • Wash the cells and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis:

    • Wash the cells and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.

    • Normalize the phospho-protein signal to the total protein signal for each inhibitor concentration.

Western Blot Analysis for Downstream Signaling

Western blotting can be used to confirm the inhibition of downstream signaling pathways. For example, inhibition of EGFR should lead to a decrease in the phosphorylation of downstream effectors like ERK.

Step-by-Step Protocol (p-EGFR and p-ERK): [29]

  • Sample Preparation:

    • Treat cells with the quinoline-based inhibitor and stimulate with ligand as described for the cell-based ELISA.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

  • Immunodetection:

    • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-ERK, and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection and Analysis:

    • Detect the signal using an ECL chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Understanding the context in which these quinoline-based inhibitors function is paramount. The following diagrams illustrate the key signaling pathways targeted and the overarching experimental workflow for their characterization.

EGFR Signaling Pathway:

G EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Quinoline Inhibitor Inhibitor->EGFR

Simplified EGFR Signaling Cascade

VEGFR Signaling Pathway:

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor Quinoline Inhibitor Inhibitor->VEGFR2 G BCR_ABL BCR-ABL Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2_SOS->Ras Proliferation Cell Proliferation & Survival Ras->Proliferation Akt Akt PI3K->Akt STAT5->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Quinoline Inhibitor Inhibitor->BCR_ABL

Simplified BCR-ABL Signaling Cascade

Conclusion

The quinoline scaffold continues to be a remarkably fruitful starting point for the design of novel kinase inhibitors. The comparative analysis presented in this guide highlights the diverse inhibition profiles that can be achieved through strategic modification of the quinoline core. For researchers in the field of drug discovery, a deep understanding of the structure-activity relationships, coupled with robust and reproducible experimental evaluation, is essential for the successful development of the next generation of quinoline-based targeted therapies. The detailed protocols and comparative data provided herein serve as a valuable resource to guide these efforts and accelerate the discovery of new medicines to combat a range of human diseases.

References

  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Nandakumar, V., Ramasamy, S., Adhigaman, K., Arumugam, D., & Thangaraj, S. (2023). Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy. Molecular Diversity.
  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • BenchChem. (2025).
  • RayBiotech. (n.d.). Human Phospho-EGFR (Activated) Cell-Based ELISA Kit. Retrieved from [Link]

  • Kurzrock, R., Sherman, S. I., Ball, D. W., Forastiere, A. A., Cohen, R. B., Mehra, R., ... & Hong, D. S. (2015). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. Clinical Cancer Research, 21(2), 286-294.
  • Nguyen, L., Holland, J., Msaouel, P., & Zuo, M. (2020). Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. Frontiers in Oncology, 10, 909.
  • Choueiri, T. K., Escudier, B., Powles, T., Mainwaring, P. N., Rini, B. I., Donskov, F., ... & George, S. (2016). Cabozantinib versus everolimus in advanced renal-cell carcinoma (METEOR): final results from a randomised, open-label, phase 3 trial. The Lancet Oncology, 17(7), 917-927.
  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed.
  • Assay Genie. (n.d.). EGFR (Phospho-Tyr1069)Colorimetric Cell-Based ELISA Kit (CBCAB01418). Retrieved from [Link]

  • BenchChem. (2025). Comparative Analysis of Quinazoline-Based Compounds as EGFR Inhibitors: A Focus on 4-(Quinazolin-2-yl)phenol.
  • El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & El-Gendy, M. A. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2155.
  • Nandakumar, V., Ramasamy, S., Adhigaman, K., Arumugam, D., & Thangaraj, S. (2024). Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy.
  • ResearchGate. (n.d.). The IC50 (μM)
  • El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & El-Gendy, M. A. (2023). Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 1-19.
  • ResearchGate. (n.d.). SAR study of novel quinoxaline‐2(1H)
  • Chuang, Y.-J., Chen, Y.-F., Chen, Y.-A., & Chen, C.-Y. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega.
  • Chuang, Y.-J., Chen, Y.-F., Chen, Y.-A., & Chen, C.-Y. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors.
  • ResearchGate. (n.d.). In vitro kinase inhibition profile of cabozantinib.
  • ResearchGate. (n.d.). Selected quinoline based EGFR tyrosine kinase inhibitors.
  • ResearchGate. (n.d.). Important quinoline containing compounds as inhibitors of VEGFR-2.
  • El-Gamal, M. I., & Oh, C.-H. (2013). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry, 10, S249-S260.
  • Imami, K., Sugiyama, N., Tomita, M., & Ishihama, Y. (2011). Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. Molecular & Cellular Proteomics, 10(8), M110.007135.
  • Antibodies.com. (n.d.). EGFR (phospho Tyr869) Cell Based ELISA Kit (A102331). Retrieved from [Link]

  • Eissa, I. H., El-Sayed, M. A.-H., & El-Kerdawy, A. M. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22.
  • Al-Ostath, A., Alanazi, A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry, 15(15), 1335-1354.
  • El-Gamal, M. I., & Oh, C.-H. (2016). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach.
  • Imami, K., Sugiyama, N., Tomita, M., & Ishihama, Y. (2011).
  • ResearchGate. (n.d.). Average sequence coverage and IC 50 values for kinase targets of bosutinib.
  • da Silva, G. V. J., de Oliveira, R. B., & de Faria, A. R. (2022). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. Molecules, 27(5), 1648.
  • Revvity. (2024). How to run a cell based phospho HTRF assay. YouTube.
  • da Silva, G. V. J., & de Faria, A. R. (2025). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 30(14), 6393.
  • Reaction Biology. (n.d.). VEGF-R2 Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • da Silva, G. V. J., & de Faria, A. R. (2025). Design, Docking Analysis, and Structure-Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. PubMed.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-ethyl-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Chloro-3-ethyl-6-methoxyquinoline. As a substituted quinoline derivative, this compound requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Authoritative Note: Specific safety data for this compound is not extensively available. Therefore, the handling and disposal procedures outlined here are based on established best practices for hazardous chemical waste and data extrapolated from structurally similar chlorinated and quinoline-based compounds.[1] It is imperative to treat this compound with the caution afforded to hazardous substances.

Hazard Assessment and Regulatory Framework

Understanding the hazard profile is the foundation of safe disposal. Based on analogous compounds, this compound should be presumed to be hazardous.

Inferred Hazard Profile:

The primary hazards are inferred from data on compounds like 2-chloro-3-methylquinoline and other quinoline derivatives.[2][3]

Hazard ClassificationDescriptionRationale & Causality
Acute Toxicity (Oral) Harmful if swallowed.[3]Quinolines can be toxic upon ingestion, necessitating immediate medical attention if exposure occurs.
Skin & Eye Irritation Causes skin and serious eye irritation.[2][3]The chemical structure can react with biological tissues, causing inflammation, redness, and pain upon contact.
Respiratory Irritation May cause respiratory irritation.[2][3]Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort. Handling in a ventilated area is crucial.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.[1]Chlorinated organic compounds can persist in the environment and harm ecosystems. This is why drain disposal is strictly forbidden.[4]

Regulatory Context: Classification as Halogenated Organic Waste

The presence of a carbon-halogen (C-Cl) bond classifies this compound as a halogenated organic compound .[5][6] This is a critical distinction for waste management. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of these wastes, which typically prohibits land disposal and mandates treatment methods like high-temperature incineration to ensure complete destruction.[7][8]

Mandatory Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following engineering controls and PPE are mandatory to create a self-validating system of safety.

  • Engineering Controls: All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] This minimizes the risk of inhaling potentially harmful vapors or dust.

  • Eye Protection: Wear chemical safety goggles that conform to European Standard EN 166 or equivalent.[2] A face shield should be used if there is a splash hazard.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1][10] Inspect gloves for any signs of degradation before and during use. Never wear contaminated gloves outside the laboratory or touch common surfaces like doorknobs.[11]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required to protect the skin from accidental contact.[9]

Step-by-Step Disposal Protocol

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4] The only acceptable method is through a licensed hazardous waste management program.

Step 1: Waste Characterization and Segregation The fundamental principle of chemical waste disposal is segregation. As a halogenated organic compound, waste this compound must be collected separately from all other waste streams.

  • Action: Collect all materials contaminated with this compound in a dedicated "Halogenated Organic Waste" container.[5]

  • Causality: Mixing halogenated wastes with non-halogenated solvents complicates the disposal process and can increase costs. More critically, mixing with incompatible chemicals, such as strong acids or oxidizers, could lead to violent reactions.[12]

Step 2: Containerization Proper containment is essential to prevent leaks and environmental release.

  • Action: Use a designated, leak-proof, and chemically compatible container. A glass bottle with a secure, screw-on cap is recommended.[1] The container must be in good condition, free of cracks or defects.

  • Causality: Quinolines can attack some plastics and rubbers.[12] Using a glass container ensures chemical compatibility and prevents the degradation of the waste container over time.

Step 3: Comprehensive Labeling Clear and accurate labeling is a critical safety measure for all personnel who may handle the container.

  • Action: Affix a hazardous waste label to the container immediately upon starting waste collection. The label must include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "this compound" .[1]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").

    • The approximate quantities of each component in the container.

  • Causality: Proper labeling is required by regulations such as those from OSHA and the EPA.[13][14] It ensures that waste handlers are aware of the container's contents and associated dangers, allowing them to manage it safely and appropriately.

Step 4: Temporary Storage in a Satellite Accumulation Area Waste must be stored safely pending pickup by disposal professionals.

  • Action: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[9] Ensure the container is kept closed when not in use.

  • Causality: Storing hazardous waste in a designated area prevents accidental use, minimizes exposure to personnel, and ensures it is kept away from incompatible materials.[9]

Step 5: Final Disposal via Professional Services The final step is to transfer the waste to those authorized to handle and dispose of it.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][10]

  • Causality: The standard and safest method for destroying chlorinated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[7][10] This process ensures the complete breakdown of the molecule into less harmful components, preventing its release into the environment.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is required to mitigate risks.

  • Evacuate & Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[12][15]

  • Communicate: Inform your laboratory supervisor and EHS office of the spill.

  • Protect: Don the appropriate PPE as described in Section 2 before attempting any cleanup.

  • Contain & Absorb: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent pad to contain the spill.[1][12]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent. All cleaning materials (wipes, swabs) must also be collected and disposed of as hazardous waste.[1]

  • Ventilate: Allow the area to ventilate completely before resuming normal work.[12]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (Contaminated materials or excess chemical) characterize Step 1: Characterize Waste Is it a Halogenated Organic Compound? start->characterize segregate Step 2: Segregate Waste Collect in a dedicated 'Halogenated Organics' container. characterize->segregate Yes improper Improper Disposal (Drain, Regular Trash) STRICTLY FORBIDDEN characterize->improper No (Incorrect Assessment) containerize Step 3: Containerize & Label Use a sealed, compatible (glass) container. Label with 'Hazardous Waste' and full chemical name. segregate->containerize store Step 4: Temporary Storage Place in a secure, designated Satellite Accumulation Area. containerize->store contact_ehs Step 5: Coordinate Disposal Contact institutional EHS or licensed contractor for pickup. store->contact_ehs end_proc Final Disposal High-temperature incineration by a licensed facility. contact_ehs->end_proc

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Quinoline - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Hazardous Waste Segregation . Unknown Source. [Link]

  • QUINOLINE FOR SYNTHESIS - Loba Chemie . Loba Chemie. [Link]

  • Material Safety Data Sheet . Unknown Source. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPS . U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR . Electronic Code of Federal Regulations. [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • OSHA Method PV2123 . Occupational Safety and Health Administration. [Link]

  • DRAIN DISPOSAL OF CHEMICALS - Yale Environmental Health & Safety . Yale University. [Link]

  • Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf . National Center for Biotechnology Information. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Safety Manual - Duke Chemistry . Duke University Department of Chemistry. [Link]

  • Hazard Communication - Red line strikeout . Occupational Safety and Health Administration. [Link]

Sources

Navigating the Synthesis Frontier: A Guide to Safely Handling 2-Chloro-3-ethyl-6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel quinoline derivatives is a cornerstone of innovation. Among these, 2-Chloro-3-ethyl-6-methoxyquinoline stands as a key intermediate with significant potential. However, its handling demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk mitigation rooted in scientific principles. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and care, ensuring both personal safety and the integrity of your research.

Hazard Profile: Understanding the Adversary

Key Anticipated Hazards:

  • Skin Irritation and Corrosion: Direct contact is likely to cause skin irritation, and prolonged exposure may lead to more severe chemical burns.[3][4][5]

  • Serious Eye Damage/Irritation: The chemical structure suggests a high potential for causing serious eye irritation or permanent damage upon contact.[3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or fumes can lead to irritation of the respiratory system.[3][4][5]

  • Harmful if Swallowed: Oral ingestion is expected to be harmful.[4][6]

  • Potential for Genetic Defects and Carcinogenicity: Some quinoline derivatives are suspected of causing genetic defects and cancer, necessitating a cautious approach.[2]

The Last Line of Defense: Personal Protective Equipment (PPE)

Engineering controls, such as fume hoods and glove boxes, are the primary means of exposure control. However, the appropriate selection and use of Personal Protective Equipment (PPE) is a critical final barrier.[7] The following PPE is mandatory when handling this compound.

Summary of Required PPE
PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[2][7][8]Protects against splashes and airborne particles, preventing severe eye damage.[6][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2][7][8]Prevents skin contact, irritation, and potential absorption of the chemical.
Body Protection A chemical-resistant lab coat with full-length sleeves, worn over full-length pants and closed-toe shoes.[2][9]Ensures no skin is exposed to accidental spills or splashes.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[2][7]Required when engineering controls are insufficient, when handling fine powders, or during spill cleanup.

Operational Plan: From Benchtop to Disposal

A systematic workflow is paramount to ensuring safety throughout the handling process. This includes preparation, handling, and subsequent decontamination and disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Designate & Prepare Work Area gather_ppe Gather & Inspect All Required PPE don_ppe Don PPE (Gloves Last) prep_area->don_ppe Proceed to Handling locate_safety Locate Emergency Equipment (Eyewash, Shower) handle_chem Handle Chemical in Fume Hood decontaminate Decontaminate Surfaces & Equipment handle_chem->decontaminate doff_ppe Doff PPE (Gloves First) decontaminate->doff_ppe Proceed to Post-Handling wash_hands Wash Hands Thoroughly dispose_waste Segregate & Dispose of Hazardous Waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure all necessary PPE is readily available and has been inspected for any defects.[2]

    • Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don safety goggles or a face shield.

    • If required, put on your respirator.

    • Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Handling:

    • Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.[3]

    • Use appropriate tools (spatulas, scoops) to handle solids and avoid creating dust.

    • Keep containers of the chemical closed when not in use.[10][11]

  • Decontamination:

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent and cleaning agent.

    • Wipe down the exterior of the primary container before returning it to storage.

  • Doffing PPE:

    • The removal of PPE should be done in a manner that avoids cross-contamination.

    • Remove gloves first by peeling them off from the cuff, turning them inside out.

    • Remove your lab coat, folding the contaminated side inward.

    • Remove eye and face protection.

    • If a respirator was used, remove it last.

  • Personal Hygiene:

    • Immediately wash your hands and any exposed skin thoroughly with soap and water after removing PPE.[4]

Disposal Plan: Responsible Stewardship

Under no circumstances should this compound or its contaminated materials be disposed of in standard laboratory drains or trash.[1]

Waste Management Protocol
  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, labeled, and sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Storage Pending Disposal:

    • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

    • Ensure containers are kept closed and are not leaking.[1]

  • Final Disposal:

    • The disposal of chlorinated, nitrogen-containing organic compounds like this one should be entrusted to a licensed and approved hazardous waste disposal facility.[1]

    • The most common and appropriate method for disposal is high-temperature incineration.[1]

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • EHS. (2024-04-25). Discover the Various Types of PPE for Optimal Chemical Safety. Available from: [Link]

  • PharmaState Academy. (2019-03-05). Personal Protective Equipment (PPEs)- Safety Guideline. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • Novelty Journals. (2022-06-20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

  • PubChem. 2-Chloro-6-methoxy-3-methylquinoline. Available from: [Link]

  • Wacker Chemie AG. Personal Protective Equipment (PPE). Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. Available from: [Link]

  • ResearchGate. (2025-08-06). Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. Available from: [Link]

  • Health Care Technology. Personal Protective Equipment is PPE. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-ethyl-6-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-ethyl-6-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.